alpha-Hydroxyetizolam
Description
Structure
3D Structure
Properties
CAS No. |
64546-10-7 |
|---|---|
Molecular Formula |
C17H15ClN4OS |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
1-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]ethanol |
InChI |
InChI=1S/C17H15ClN4OS/c1-9(23)14-7-12-16(11-5-3-4-6-13(11)18)19-8-15-21-20-10(2)22(15)17(12)24-14/h3-7,9,23H,8H2,1-2H3 |
InChI Key |
YRJXUAYHZCDGDO-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C3=C(C=C(S3)C(C)O)C(=NC2)C4=CC=CC=C4Cl |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(S3)C(C)O)C(=NC2)C4=CC=CC=C4Cl |
Synonyms |
6-(2-chlorophenyl)-8-(1-hydroxyethyl)-1-methyl-4-triazolo-3,4-thieno-(2,3-e)(1,4) diazepine alpha-hydroxyetizolam |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to α-Hydroxyetizolam: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of α-Hydroxyetizolam, the primary active metabolite of the thienodiazepine compound, etizolam. It details the chemical structure, physicochemical properties, metabolic pathways, and analytical methodologies pertinent to its identification and quantification.
Chemical Identity and Physicochemical Properties
Chemical Structure
The chemical structure of α-Hydroxyetizolam incorporates the core thienotriazolodiazepine skeleton, with a hydroxy group added to the ethyl side chain of the parent molecule, etizolam.
IUPAC Name: 1-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]ethanol[2]
SMILES: CC1=NN=C2N1C3=C(C=C(S3)C(C)O)C(=NC2)C4=CC=CC=C4Cl[1]
Physicochemical Data
The following table summarizes the key quantitative properties of α-Hydroxyetizolam.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₅ClN₄OS | [2][3] |
| Molecular Weight | 358.8 g/mol | [2][3] |
| CAS Number | 64546-10-7 | [2][3][4] |
| Physical Form | Solid | [3] |
| Solubility | DMF: 15 mg/mlDMSO: 15 mg/mlEthanol: 15 mg/mlPBS (pH 7.2): 0.5 mg/ml | [3] |
| Predicted Boiling Point | 595.3±60.0 °C | [4] |
| Predicted pKa | 13.52±0.20 | [4] |
| Predicted XLogP3 | 1.3 | [2] |
Metabolism and Pharmacological Action
α-Hydroxyetizolam is the principal human metabolite of etizolam, produced through hepatic oxidation.[2] This biotransformation is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19.[5] The resulting metabolite is pharmacologically active and exhibits a similar potency to etizolam.[5]
Signaling Pathway: GABA-A Receptor Modulation
Similar to its parent compound and other benzodiazepines, α-Hydroxyetizolam acts as a positive allosteric modulator of the GABA-A receptor. It binds to a distinct site on the receptor complex (the benzodiazepine (B76468) site), which increases the affinity of the primary inhibitory neurotransmitter, GABA. This potentiation enhances the influx of chloride ions through the receptor's channel, leading to hyperpolarization of the neuron and a general depressive effect on the central nervous system.
Experimental Protocols: Analysis in Biological Matrices
The detection and quantification of α-Hydroxyetizolam in biological samples such as urine or blood are critical in clinical and forensic toxicology. The standard methodology involves sample preparation followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Representative Analytical Workflow
The diagram below outlines a typical workflow for the analysis of α-Hydroxyetizolam from a urine sample. This process involves enzymatic treatment to deconjugate metabolites, solid-phase extraction (SPE) for sample cleanup and concentration, and finally, instrumental analysis.
Detailed Methodologies
The following protocol is a synthesized representation based on common practices for the analysis of benzodiazepine metabolites in urine.[6][7]
I. Sample Pre-treatment & Hydrolysis
-
To 200 µL of a urine sample, add 20 µL of an internal standard solution (e.g., deuterated α-Hydroxyetizolam).
-
Add 200 µL of an appropriate buffer (e.g., 0.5 M ammonium (B1175870) acetate, pH 5.0).
-
Add β-glucuronidase enzyme solution.
-
Incubate the mixture (e.g., at 50 °C for 1 hour) to ensure cleavage of glucuronide conjugates.
-
Stop the reaction by adding an acid (e.g., 200 µL of 4% H₃PO₄).
II. Solid-Phase Extraction (SPE)
-
Load the pre-treated sample onto a mixed-mode cation exchange (MCX) SPE cartridge. Conditioning and equilibration steps may be eliminated with certain modern sorbents.
-
Wash the cartridge to remove interferences, typically with an acidic solution (e.g., 0.02 N HCl) followed by a weak organic solvent wash (e.g., 20% Methanol).
-
Dry the cartridge thoroughly under high vacuum.
-
Elute the analyte using an appropriate solvent mixture, typically an organic solvent with a basic modifier (e.g., 2 x 25 µL of 60:40 Acetonitrile:Methanol with 5% ammonium hydroxide).
III. LC-MS/MS Conditions
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution (e.g., 100 µL of 98:2 Water:Acetonitrile with 0.1% formic acid).
-
Chromatographic Separation:
-
LC System: Ultra High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., YMC-Triart C18, 1.9 µm) is commonly used for separation.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would run from a low percentage of Mobile Phase B to a high percentage over several minutes to elute the analyte.
-
-
Mass Spectrometric Detection:
-
MS System: Triple quadrupole mass spectrometer (QqQ).
-
Ionization: Electrospray Ionization, Positive mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for quantification and confirmation. For α-Hydroxyetizolam (precursor ion m/z 359.05), common product ions for monitoring could include m/z 286.20 and 287.20.
-
References
- 1. α-Hydroxyetizolam - Wikipedia [en.wikipedia.org]
- 2. This compound | C17H15ClN4OS | CID 15135972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | 64546-10-7 [chemicalbook.com]
- 5. Etizolam | C17H15ClN4S | CID 3307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Urine analysis of 28 designer benzodiazepines by liquid chromatography–high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of alpha-Hydroxyetizolam reference standard
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alpha-Hydroxyetizolam CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of α-Hydroxyetizolam, the primary active metabolite of the thienodiazepine, etizolam. This document details its chemical identity, including its CAS number and molecular formula, and summarizes its physicochemical properties. A thorough examination of its metabolic pathway and pharmacological activity is presented, highlighting its mechanism of action as a positive allosteric modulator of the GABA-A receptor. This guide also includes detailed experimental protocols for the analysis of α-Hydroxyetizolam in biological matrices and outlines a general strategy for its chemical synthesis. Visual diagrams are provided to illustrate key pathways and workflows, offering a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.
Chemical and Physical Properties
α-Hydroxyetizolam is a pharmacologically active metabolite of etizolam.[1] Key identification and physicochemical data are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 64546-10-7 | [2] |
| Molecular Formula | C₁₇H₁₅ClN₄OS | [2] |
| IUPAC Name | 1-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.0²,⁶]trideca-2(6),4,7,10,12-pentaen-4-yl]ethanol | [3] |
| Molecular Weight | 358.8 g/mol | [3] |
| Appearance | White crystalline powder (in pure form) | [4] |
| Biological Half-Life | Approximately 8.2 hours | [1][5] |
Pharmacology and Mechanism of Action
Similar to its parent compound, etizolam, α-hydroxyetizolam acts as a positive allosteric modulator at the benzodiazepine (B76468) site of the γ-aminobutyric acid type A (GABA-A) receptor.[4] This interaction enhances the effect of the inhibitory neurotransmitter GABA, leading to increased frequency of chloride channel opening and subsequent hyperpolarization of the neuron. This neuronal inhibition manifests as anxiolytic, sedative-hypnotic, anticonvulsant, and muscle relaxant effects. The pharmacological activity of α-hydroxyetizolam is comparable to that of etizolam, and its longer half-life suggests a significant contribution to the overall clinical effects of etizolam administration.[6][7]
Signaling Pathway of α-Hydroxyetizolam at the GABA-A Receptor
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.bucknell.edu [digitalcommons.bucknell.edu]
- 3. Alpha-Hydroxyetizolam | C17H15ClN4OS | CID 15135972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3340253A - Preparation of certain benzodiazepine compounds - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. US4244869A - Benzodiazepine derivatives and process of making them - Google Patents [patents.google.com]
- 7. Etizolam | C17H15ClN4S | CID 3307 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Metabolism of Etizolam to α-Hydroxyetizolam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro metabolism of etizolam, with a specific focus on its primary metabolic pathway: the formation of α-hydroxyetizolam. Etizolam, a thienodiazepine derivative, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The principal metabolite, α-hydroxyetizolam, is pharmacologically active and contributes significantly to the overall therapeutic and physiological effects of the parent compound.[1] This document details the experimental protocols for studying this metabolic conversion using human liver microsomes (HLM), summarizes the key enzymes involved, and presents available quantitative data. Furthermore, it provides visual representations of the metabolic pathway and a general experimental workflow to aid researchers in designing and interpreting in vitro studies of etizolam metabolism.
Introduction
Etizolam is a psychoactive drug with anxiolytic, sedative-hypnotic, and muscle relaxant properties. Its biotransformation is a critical determinant of its pharmacokinetic profile and pharmacological activity. The hydroxylation of etizolam at the alpha-position of the ethyl side chain results in the formation of α-hydroxyetizolam, a major and pharmacologically active metabolite.[1][2][3] Understanding the in vitro kinetics and the enzymes responsible for this metabolic step is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and conducting comprehensive toxicological evaluations.
The primary enzymes responsible for the metabolism of etizolam are isoforms of the cytochrome P450 system, with CYP3A4 playing a major role and CYP2C18 and CYP2C19 also contributing.[1][4][5] In vitro studies using human liver microsomes (HLM) are a standard method for characterizing the metabolism of xenobiotics and are instrumental in elucidating the metabolic pathways of drugs like etizolam.
Metabolic Pathway of Etizolam to α-Hydroxyetizolam
The conversion of etizolam to α-hydroxyetizolam is a phase I metabolic reaction, specifically an aliphatic hydroxylation. This reaction is catalyzed predominantly by CYP3A4, with minor contributions from CYP2C19.
Experimental Protocols for In Vitro Metabolism Studies
The following protocols are generalized methodologies based on standard practices for studying in vitro drug metabolism using human liver microsomes.
Materials and Reagents
-
Etizolam (analytical standard)
-
α-Hydroxyetizolam (analytical standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Internal standard (e.g., a structurally similar compound not present in the sample)
Incubation Procedure
A typical experimental workflow for assessing the in vitro metabolism of etizolam is depicted below.
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine potassium phosphate buffer, MgCl₂, and pooled human liver microsomes (final protein concentration typically 0.1-1.0 mg/mL).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiation of Reaction: Add etizolam (at various concentrations if determining enzyme kinetics) to the mixture. The reaction is initiated by the addition of the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 volumes of the incubation mixture). The acetonitrile also serves to precipitate the microsomal proteins.
-
Sample Processing: Vortex the terminated reaction mixture and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by a validated LC-MS/MS method.
LC-MS/MS Analysis
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of etizolam and α-hydroxyetizolam.
Table 1: Example LC-MS/MS Parameters for Etizolam and α-Hydroxyetizolam Analysis
| Parameter | Recommended Condition |
| Chromatography | |
| Column | C18 reversed-phase column (e.g., 1.7-2.6 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A suitable gradient to separate the parent drug and metabolite |
| Flow Rate | 0.2-0.5 mL/min |
| Column Temperature | 30-40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Etizolam | e.g., m/z 343.1 → 315.1 |
| α-Hydroxyetizolam | e.g., m/z 359.1 → 287.1 |
| Internal Standard | Specific to the chosen standard |
Note: The specific MRM transitions should be optimized for the instrument being used.
Quantitative Data
Enzyme Kinetics
Contribution of CYP Isoforms
Inhibition studies using specific chemical inhibitors or recombinant CYP enzymes are employed to determine the relative contribution of different CYP isoforms to the metabolism of a drug.
Table 2: Key Cytochrome P450 Isoforms in Etizolam Metabolism
| CYP Isoform | Role in α-Hydroxyetizolam Formation | Evidence |
| CYP3A4 | Major contributor | Strong inhibition of etizolam metabolism by CYP3A4 inhibitors such as itraconazole.[4][6] |
| CYP2C19 | Minor contributor | Genetic polymorphisms in CYP2C19 have been shown to influence the pharmacokinetics of etizolam.[5][7] |
| CYP2C18 | Minor contributor | Implicated in the overall metabolic pathways of etizolam.[1] |
Conclusion
The in vitro metabolism of etizolam to its active metabolite, α-hydroxyetizolam, is a critical area of study for drug development and clinical pharmacology. The primary enzyme responsible for this hydroxylation is CYP3A4, with a smaller contribution from CYP2C19. The experimental protocols outlined in this guide, utilizing human liver microsomes and LC-MS/MS analysis, provide a robust framework for researchers to investigate this metabolic pathway. While there is a need for further studies to determine the precise enzyme kinetic parameters for α-hydroxyetizolam formation, the existing body of research provides a strong foundation for understanding the biotransformation of etizolam. This knowledge is essential for predicting potential drug-drug interactions and for understanding the impact of genetic polymorphisms on the therapeutic and adverse effects of this compound.
References
- 1. Inhibition and kinetics of cytochrome P4503A activity in microsomes from rat, human, and cdna-expressed human cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Triazolam biotransformation by human liver microsomes in vitro: effects of metabolic inhibitors and clinical confirmation of a predicted interaction with ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of etizolam are influenced by polymorphic CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
α-Hydroxyetizolam: A Technical Guide to its Mechanism of Action at the GABA-A Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical examination of the mechanism of action for α-Hydroxyetizolam, the principal active metabolite of the thienodiazepine, etizolam. Like its parent compound, α-Hydroxyetizolam functions as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor. It binds to the benzodiazepine (B76468) site on the receptor complex, enhancing the affinity of the primary inhibitory neurotransmitter, GABA. This potentiation of GABAergic neurotransmission results in an increased influx of chloride ions, leading to hyperpolarization of the neuron and a generalized depression of central nervous system activity. This guide synthesizes available data on its pharmacology, presents quantitative data for its parent compound as a direct analogue, details relevant experimental protocols, and provides visualizations of the key pathways and processes.
Introduction
Etizolam is a thienodiazepine compound, structurally distinct from classical benzodiazepines due to the replacement of a benzene (B151609) ring with a thiophene (B33073) ring.[1][2] Despite this structural variance, its pharmacological profile, characterized by anxiolytic, sedative-hypnotic, anticonvulsant, and muscle relaxant effects, is analogous to that of benzodiazepines.[3][4] Etizolam undergoes extensive hepatic metabolism, primarily mediated by CYP3A4, leading to the formation of two major metabolites: α-hydroxyetizolam and 8-hydroxyetizolam.[1][3]
Crucially, α-hydroxyetizolam is not an inert byproduct but a pharmacologically active metabolite that retains a comparable potency to the parent drug.[3][5] It exhibits a longer elimination half-life (approximately 8.2 hours) compared to etizolam (approximately 3.4 hours), suggesting that the action of this metabolite significantly contributes to the overall clinical and physiological effects following etizolam administration.[3][6][7][8] Understanding the precise interaction of α-hydroxyetizolam with the GABA-A receptor is therefore critical for a comprehensive pharmacological assessment.
The GABA-A Receptor: A Primer
The GABA-A receptor is a pentameric ligand-gated ion channel, predominantly composed of α, β, and γ subunits, which form a central chloride (Cl⁻) selective pore.[9][10] The most common isoform in the adult brain consists of two α, two β, and one γ subunit (e.g., α₁β₂γ₂).[11] The binding of the neurotransmitter GABA to sites at the β+/α- subunit interfaces triggers a conformational change, opening the channel and allowing Cl⁻ ions to flow into the neuron.[11][12] This influx of negative ions leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission.[10]
Benzodiazepines and related compounds do not bind to the GABA site. Instead, they bind to a distinct allosteric site, the benzodiazepine (BZD) site, located at the interface between the α and γ subunits.[3][11] Ligands that bind to this site can modulate the receptor's response to GABA.
Core Mechanism of Action of α-Hydroxyetizolam
As an active metabolite of a full agonist, α-hydroxyetizolam acts as a positive allosteric modulator at the BZD binding site of the GABA-A receptor.[3][7] Its mechanism does not involve direct activation of the receptor; rather, it enhances the effect of endogenous GABA. The binding of α-hydroxyetizolam induces a conformational change in the GABA-A receptor that increases the frequency of chloride channel opening in response to GABA binding.[10] This results in a greater inhibitory effect for a given concentration of GABA, leading to the profound CNS depressant effects associated with the compound.
The anxiolytic effects are primarily mediated by actions at α₂ and α₃ subunit-containing receptors, while the sedative and hypnotic effects are linked to modulation of α₁-containing receptors.[3]
Quantitative Pharmacodynamics
Direct and specific quantitative binding data for α-hydroxyetizolam is limited in publicly accessible literature. However, its pharmacological activity is consistently reported as being comparable to its parent compound, etizolam.[3][5] Therefore, the well-documented pharmacodynamics of etizolam serve as a strong proxy for understanding the affinity and efficacy of its primary active metabolite.
The following tables summarize key quantitative data for etizolam from in vitro studies on recombinant human GABA-A receptors.
Table 1: Binding Affinity of Etizolam at the Benzodiazepine Site Data from radioligand binding assays using [³H]flunitrazepam on rat cortical membranes.
| Compound | Binding Affinity (Ki, nmol/L) |
| Etizolam | 4.5 |
| Alprazolam | 7.9 |
| [13] |
Table 2: Efficacy of Etizolam in Modulating GABA-Induced Currents Data from electrophysiological recordings in Xenopus oocytes expressing various human recombinant GABA-A receptor subtypes.
| Receptor Subtype Combination | Compound | Efficacy (% increase in GABA current) | Potency (EC₅₀, nmol/L) |
| α₁β₂γ₂S | Etizolam | 73% | 92 |
| α₁β₂γ₂S | Alprazolam | 98% | 56 |
| α₂β₂γ₂S | Etizolam | Similar to Alprazolam | Not Specified |
| α₃β₂γ₂S | Etizolam | Similar to Alprazolam | Not Specified |
| [13] |
Experimental Protocols
The quantitative data presented above are derived from established and validated experimental methodologies. Below are detailed protocols representative of those used to characterize the interaction of benzodiazepine-site ligands with the GABA-A receptor.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
-
Tissue Preparation: Cerebral cortices from male Sprague-Dawley rats are homogenized in a cold sucrose (B13894) solution. The homogenate is centrifuged, and the resulting pellet is washed multiple times to isolate the crude synaptic membrane fraction.
-
Incubation: A specific concentration of the membrane preparation is incubated with a saturating concentration of a radioligand (e.g., [³H]flunitrazepam) and varying concentrations of the test compound (e.g., etizolam). The incubation is typically carried out in a buffer solution (e.g., Tris-HCl) at 0-4°C for a set duration (e.g., 60 minutes).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed immediately with cold buffer to remove any non-specifically bound ligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol is used to measure the functional effect (efficacy and potency) of a compound on ion channel activity in cells expressing specific receptor subtypes.
-
Receptor Expression: Messenger RNA (mRNA) encoding the desired human GABA-A receptor subunits (e.g., α₁, β₂, γ₂S) are synthesized in vitro. The mRNA is then injected into Xenopus laevis oocytes. The oocytes are incubated for 2-5 days to allow for the expression and assembly of functional receptors on the cell surface.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a saline solution. The oocyte is impaled with two microelectrodes filled with KCl, which serve to clamp the membrane potential at a set value (e.g., -70 mV) and record the resulting currents.
-
Compound Application: A baseline current is established. GABA is then applied at a concentration that elicits a submaximal response (e.g., EC₁₀). Once a stable GABA-induced current is achieved, GABA is co-applied with varying concentrations of the test compound (e.g., etizolam). The potentiation of the GABA-induced chloride current is measured.
-
Data Analysis: The increase in current amplitude is plotted against the concentration of the test compound. A concentration-response curve is generated, and the EC₅₀ (the concentration that produces 50% of the maximal effect) and the maximal efficacy (Eₘₐₓ) are determined by fitting the data to a sigmoidal dose-response equation.
Visualizations: Pathways and Workflows
Caption: Signaling pathway of α-Hydroxyetizolam at the GABA-A receptor.
Caption: Experimental workflow for TEVC electrophysiology.
Conclusion
α-Hydroxyetizolam, as the primary active metabolite of etizolam, exerts its pharmacological effects through positive allosteric modulation of the GABA-A receptor. By binding to the benzodiazepine site, it enhances the receptor's sensitivity to GABA, thereby increasing inhibitory neurotransmission throughout the central nervous system. Its longer half-life relative to its parent compound makes it a key contributor to the overall therapeutic and psychoactive profile of etizolam. The quantitative data from etizolam provides a robust framework for understanding the potency and efficacy of α-hydroxyetizolam, confirming its role as a potent modulator of GABAergic function. Further research focusing specifically on the binding kinetics and subunit selectivity of α-hydroxyetizolam would provide even greater clarity and could inform the development of novel therapeutics targeting the GABA-A receptor.
References
- 1. Etizolam and Its Major Metabolites: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Etizolam | C17H15ClN4S | CID 3307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ecddrepository.org [ecddrepository.org]
- 6. Etizolam - Wikipedia [en.wikipedia.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. α-Hydroxyetizolam - Wikipedia [en.wikipedia.org]
- 9. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GABAA receptor signalling mechanisms revealed by structural pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular and neurochemical evaluation of the effects of etizolam on GABAA receptors under normal and stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Profile of alpha-Hydroxyetizolam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Hydroxyetizolam is the principal active metabolite of the thienodiazepine etizolam. Following administration of etizolam, it is rapidly metabolized in the liver to form this compound, which exhibits a longer elimination half-life than its parent compound and is understood to contribute significantly to the overall pharmacological effects.[1][2] This document provides a comprehensive technical overview of the pharmacological profile of this compound, focusing on its interaction with the GABA-A receptor, metabolic pathways, and pharmacokinetic properties. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Visual diagrams of critical pathways and workflows are provided to facilitate understanding.
Pharmacodynamics: Interaction with the GABA-A Receptor
This compound, like its parent compound etizolam and other benzodiazepines, exerts its pharmacological effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[3] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[4] The binding of this compound to the benzodiazepine (B76468) site on the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron.[4] This hyperpolarization of the neuronal membrane results in the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties associated with this class of drugs.
Data Presentation
Table 1: Receptor Binding Affinity of Etizolam at the GABA-A Receptor
| Compound | Radioligand | Tissue Source | Ki (nmol/L) | Reference |
| Etizolam | [3H]flunitrazepam | Rat cortical membranes | 4.5 | [6] |
Table 2: In Vitro Potency of Etizolam at the GABA-A Receptor
| Compound | Receptor Subtype | Effect | EC50 (nmol/L) | Reference |
| Etizolam | alpha 1 beta 2 gamma 2S | Enhancement of GABA-induced Cl- currents | 92 | [6] |
Metabolism and Pharmacokinetics
This compound is formed from etizolam primarily through hydroxylation, a phase I metabolic reaction. This process is mainly catalyzed by cytochrome P450 enzymes in the liver, with CYP3A4 and CYP2C19 identified as the key isoforms involved.[5][7] The resulting this compound is an active metabolite with a longer half-life than the parent drug, contributing to the duration of the pharmacological effects.[1][5]
Data Presentation
Table 3: Pharmacokinetic Parameters of Etizolam and this compound
| Compound | Parameter | Value | Reference |
| Etizolam | Elimination Half-Life (t½) | ~3.4 hours | [3] |
| This compound | Elimination Half-Life (t½) | ~8.2 hours | [8] |
Experimental Protocols
Competitive Radioligand Binding Assay for Determining Receptor Affinity (Ki)
This protocol is adapted from standard methods for determining the affinity of benzodiazepine-like compounds for the GABA-A receptor.
Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Test Compound: this compound
-
Radioligand: [3H]flunitrazepam (a high-affinity benzodiazepine site ligand)
-
Receptor Source: Rat cortical membranes (or other appropriate tissue homogenate rich in GABA-A receptors)
-
Assay Buffer: Tris-HCl buffer (pH 7.4)
-
Non-specific Binding Control: Diazepam (or another unlabeled benzodiazepine at a high concentration)
-
Filtration Apparatus: Glass fiber filters and a cell harvester
-
Scintillation Counter and Scintillation Fluid
Procedure:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortex by homogenization and differential centrifugation.
-
Assay Setup: In a series of test tubes, combine the rat cortical membranes, a fixed concentration of [3H]flunitrazepam, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the amount of non-specific binding from control tubes containing a saturating concentration of unlabeled diazepam.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Assay for Determining In Vitro Potency (EC50)
This protocol describes a method to determine the potency of this compound in modulating GABA-A receptor function using two-electrode voltage-clamp recording in Xenopus oocytes.
Objective: To determine the EC50 value of this compound for the potentiation of GABA-induced chloride currents.
Materials:
-
Test Compound: this compound
-
Agonist: Gamma-aminobutyric acid (GABA)
-
Expression System: Xenopus laevis oocytes
-
Receptor Subunit cRNAs: cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2S)
-
Recording Equipment: Two-electrode voltage-clamp amplifier, electrodes, and data acquisition system
-
Recording Solution: Oocyte Ringer's solution
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog and inject them with a mixture of the cRNAs for the desired GABA-A receptor subunits.
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with Oocyte Ringer's solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Drug Application:
-
Apply a sub-maximal concentration of GABA (e.g., the EC10-EC20 concentration) to elicit a baseline chloride current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
-
Data Acquisition: Record the potentiation of the GABA-induced current at each concentration of this compound.
-
Data Analysis:
-
Normalize the potentiated current responses to the maximal response.
-
Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the data to a sigmoidal dose-response equation to determine the EC50 value.
-
Mandatory Visualizations
References
- 1. Etizolam and Its Major Metabolites: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular and neurochemical evaluation of the effects of etizolam on GABAA receptors under normal and stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contribution of human hepatic cytochrome p450 isoforms to the metabolism of psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Unraveling the Pharmacokinetic Profile of alpha-Hydroxyetizolam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Hydroxyetizolam is a principal and pharmacologically active metabolite of the thienodiazepine, etizolam. Its longer half-life compared to the parent compound suggests a significant contribution to the overall clinical effects of etizolam. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and half-life of this compound, intended to serve as a resource for researchers, scientists, and professionals in drug development. This document synthesizes available data on its metabolic pathway, pharmacokinetic parameters, and the analytical methodologies used for its quantification.
Introduction
Etizolam, a thienodiazepine derivative, is recognized for its anxiolytic, sedative-hypnotic, anticonvulsant, and muscle relaxant properties.[1][2] Its pharmacological actions are primarily mediated through its interaction with the GABAA receptor.[1] The biotransformation of etizolam in the human body leads to the formation of two major metabolites: this compound and 8-hydroxyetizolam.[2][3] Notably, this compound is pharmacologically active and exhibits a longer elimination half-life than its parent compound, etizolam, which has a mean half-life of approximately 3.4 hours.[4][5][6] This extended presence in the systemic circulation indicates that this compound likely plays a crucial role in the duration and intensity of etizolam's therapeutic and adverse effects.
Metabolic Pathway of Etizolam to this compound
The metabolism of etizolam is a critical determinant of its pharmacokinetic profile and that of its metabolites. The formation of this compound occurs through a Phase I metabolic reaction, specifically hydroxylation.
Key Enzymes and Reactions
The hydroxylation of etizolam at the alpha-position of the ethyl side chain is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[4][7][8] Studies have identified CYP3A4 and CYP2C19 as the key isoforms involved in this metabolic conversion.[1][4] The polymorphic nature of CYP2C19 can lead to inter-individual variability in the metabolism of etizolam and the formation of this compound.[4][9]
The metabolic pathway can be visualized as follows:
Pharmacokinetics of this compound
The pharmacokinetic parameters of this compound are essential for understanding its contribution to the overall pharmacological effect of etizolam.
Quantitative Pharmacokinetic Data
Data on the specific pharmacokinetic parameters of this compound are limited in publicly available literature. However, key findings from studies on etizolam provide valuable insights.
| Parameter | Value | Reference |
| Elimination Half-Life (t½) | ~ 8.2 hours | [1][6] |
| Pharmacological Activity | Active | [1][4] |
Note: Cmax (Maximum Plasma Concentration), Tmax (Time to Maximum Plasma Concentration), Vd (Volume of Distribution), and CL (Clearance) data for this compound are not consistently reported in the reviewed literature.
The longer half-life of this compound (approximately 8.2 hours) compared to etizolam (approximately 3.4 hours) suggests that this metabolite may accumulate with repeated dosing of etizolam and contribute significantly to the sustained clinical effects.[5][6]
Experimental Protocols for Quantification
The accurate quantification of this compound in biological matrices is fundamental for pharmacokinetic studies. The most common analytical technique employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A common method for extracting this compound from plasma or urine samples is Liquid-Liquid Extraction.
Protocol:
-
Sample Collection: Collect whole blood in appropriate anticoagulant tubes or urine samples. Centrifuge blood samples to obtain plasma.
-
Internal Standard Addition: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of this compound) to the plasma/urine sample.
-
pH Adjustment: Adjust the pH of the sample to an alkaline range (e.g., pH 9-10) using a suitable buffer to ensure the analyte is in its non-ionized form.
-
Extraction: Add an immiscible organic solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Vortexing and Centrifugation: Vortex the mixture vigorously to facilitate the transfer of the analyte into the organic layer. Centrifuge to separate the aqueous and organic layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent for LC-MS/MS analysis.
Analytical Method: LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.
Conclusion
This compound is a pharmacologically significant, active metabolite of etizolam with a notably longer half-life than the parent drug. This characteristic underscores its importance in the overall therapeutic and toxicological profile of etizolam. While the elimination half-life is established to be approximately 8.2 hours, a comprehensive understanding of its full pharmacokinetic profile, including Cmax, Tmax, Vd, and CL, requires further dedicated research. The methodologies outlined in this guide, particularly LC-MS/MS, provide a robust framework for future studies aimed at elucidating the detailed pharmacokinetics of this compound, which will be invaluable for clinical pharmacology, forensic toxicology, and drug development.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Etizolam and Its Major Metabolites: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Etizolam - Wikipedia [en.wikipedia.org]
- 6. Single and multiple dose pharmacokinetics of etizolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Phase I Drug Metabolism [sigmaaldrich.com]
- 9. Pharmacokinetics and pharmacodynamics of etizolam are influenced by polymorphic CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
α-Hydroxyetizolam: A Comprehensive Technical Review of the Major Active Metabolite of Etizolam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etizolam, a thienodiazepine derivative with anxiolytic, sedative-hypnotic, and muscle relaxant properties, undergoes extensive metabolism in the human body.[1][2] A primary and pharmacologically significant metabolic pathway is the 1'-hydroxylation of the ethyl group, leading to the formation of alpha-hydroxyetizolam.[1] This metabolite is not merely an inactive byproduct; it exhibits pharmacological activity comparable to the parent compound and possesses a longer elimination half-life, thereby significantly contributing to the overall clinical effects of etizolam.[1][3] This technical guide provides an in-depth review of the metabolism of etizolam to this compound, its pharmacokinetic profile, and the analytical methodologies for its quantification.
Introduction
Etizolam is a central nervous system depressant that acts as a full agonist at GABA-A receptors, enhancing GABAergic transmission.[1] Its chemical structure, characterized by a thiophene (B33073) ring fused to a diazepine (B8756704) ring, differentiates it from classical benzodiazepines. The biotransformation of etizolam is a critical aspect of its pharmacology, with this compound being a key active metabolite.[2][4] Understanding the formation, pharmacokinetics, and activity of this metabolite is essential for a complete comprehension of etizolam's therapeutic and toxicological profile.
Metabolism of Etizolam to α-Hydroxyetizolam
The primary metabolic pathway for etizolam involves hydroxylation.[1] The formation of this compound occurs through the hydroxylation of the ethyl group at the 1'-position.[1] This reaction is primarily mediated by cytochrome P450 enzymes in the liver.
Involved Cytochrome P450 Isoforms
Several cytochrome P450 (CYP) isoforms are implicated in the metabolism of etizolam. CYP3A4 is predicted to be the main enzyme responsible for mediating this biotransformation.[1] Additionally, CYP2C18 and CYP2C19 are also involved in the metabolic pathways of etizolam.[1][5] The involvement of polymorphic enzymes like CYP2C19 suggests that the pharmacokinetics of etizolam and the formation of this compound can be influenced by an individual's genetic makeup, potentially leading to variations in drug response and side effects.[6][7][8]
Metabolic Pathway Diagram
The metabolic conversion of etizolam to its major metabolites is illustrated in the following diagram:
Caption: Metabolic pathway of etizolam.
Pharmacokinetics of Etizolam and α-Hydroxyetizolam
The pharmacokinetic profiles of etizolam and this compound have been characterized in healthy subjects. This compound exhibits a longer elimination half-life than its parent compound, which has significant implications for the duration of pharmacological effects.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for etizolam and its major active metabolite, this compound.
Table 1: Pharmacokinetic Parameters of Etizolam (Single Oral Dose)
| Parameter | Value | Reference |
| Dose | 0.5 mg | [1][3] |
| Cmax (Peak Plasma Concentration) | 8.3 ng/mL | [1] |
| Tmax (Time to Peak Plasma Concentration) | 0.5 - 2 hours | [3] |
| Elimination Half-Life (t½) | 3.4 hours (mean) | [1][3] |
| Volume of Distribution (Vd) | 0.9 ± 0.2 L/kg | [1] |
| Bioavailability | 93% | [1] |
Table 2: Pharmacokinetic Parameters of α-Hydroxyetizolam
| Parameter | Value | Reference |
| Elimination Half-Life (t½) | 8.2 hours (mean) | [1][2][3] |
Pharmacological Activity of α-Hydroxyetizolam
This compound is not an inactive metabolite; it retains pharmacological activity that is comparable to that of etizolam itself.[1][9] This intrinsic activity, combined with its longer half-life, means that this compound likely contributes significantly to the overall therapeutic and sedative effects observed after the administration of etizolam.[3]
Experimental Protocols for Quantification
The simultaneous analysis of etizolam and its metabolites in biological matrices is crucial for clinical and forensic toxicology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed and highly specific method for this purpose.[10][11]
Sample Preparation and Extraction
A representative protocol for the extraction of etizolam and its metabolites from whole blood is as follows:
-
Sample Collection: Collect whole blood samples in appropriate anticoagulant tubes.
-
Internal Standard Addition: Add a deuterated internal standard (e.g., etizolam-d3) to the sample to ensure accurate quantification.[12]
-
Protein Precipitation: Precipitate proteins by adding acetonitrile (B52724) to the sample.[12]
-
Centrifugation: Centrifuge the mixture to separate the precipitated proteins from the supernatant containing the analytes.[12]
-
Phospholipid Removal: Pass the supernatant through a phospholipid removal plate to further clean the sample.[12]
-
Reconstitution: Evaporate the cleaned supernatant and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[12]
LC-MS/MS Analysis
A typical LC-MS/MS method for the analysis of etizolam and its metabolites involves:
-
Chromatographic Separation: Utilize a C18 reversed-phase column for the separation of the analytes.[11]
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[10][12]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the quantification of etizolam and this compound in a biological sample.
Caption: Experimental workflow for analysis.
Conclusion
This compound is a major and pharmacologically active metabolite of etizolam. Its formation, primarily mediated by CYP3A4, and its longer elimination half-life compared to the parent drug are critical factors in the overall pharmacodynamic profile of etizolam. For researchers and professionals in drug development and toxicology, a thorough understanding of the properties and analytical methods for this compound is paramount for accurate interpretation of clinical effects, drug-drug interactions, and forensic findings. The provided data and protocols offer a comprehensive technical foundation for further investigation and application in these fields.
References
- 1. Etizolam | C17H15ClN4S | CID 3307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etizolam - Wikipedia [en.wikipedia.org]
- 3. Single and multiple dose pharmacokinetics of etizolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etizolam and Its Major Metabolites: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of genetic polymorphism of cytochrome P450 enzymes on the pharmacokinetics of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of etizolam are influenced by polymorphic CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ecddrepository.org [ecddrepository.org]
- 10. lcms.cz [lcms.cz]
- 11. The Analytical Scientist | Analysis of benzodiazepines and their metabolites by UHPLC-MS/MS [theanalyticalscientist.com]
- 12. Analytical methods [bio-protocol.org]
An In-depth Technical Guide to alpha-Hydroxyetizolam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of alpha-hydroxyetizolam, the primary active metabolite of the thienodiazepine, etizolam. The document covers its chemical identity, pharmacokinetic properties, and analytical methodologies, presenting data in a structured format for ease of reference.
Chemical Identity
This compound is a significant metabolite of etizolam, contributing to its overall pharmacological effect.[1][2]
Table 1: IUPAC Name and Synonyms of this compound
| Identifier Type | Identifier |
| IUPAC Name | 1-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]ethanol[1][3] |
| CAS Number | 64546-10-7[1] |
| PubChem CID | 15135972[1] |
| Molecular Formula | C₁₇H₁₅ClN₄OS[1] |
| Molar Mass | 358.84 g·mol⁻¹[1] |
| Common Synonyms | α-Hydroxyetizolam, 6-(2-Chlorophenyl)-8-(1-hydroxyethyl)-1-methyl-4-triazolo-3,4-thieno-(2,3-e)(1,4)diazepine, AYC2I7NE1D[3] |
Pharmacological and Pharmacokinetic Profile
This compound is a pharmacologically active metabolite that exhibits a longer half-life than its parent compound, etizolam.[1][2] This extended half-life suggests a significant contribution to the clinical effects of etizolam.[2]
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Elimination Half-Life (t½) | Approximately 8.2 hours | [1][2][4] |
| Pharmacological Activity | Active metabolite | [1][2] |
| Plasma Concentration | At steady state, plasma concentrations are higher than etizolam. | [2] |
| Cmax (Maximum Concentration) | Data not readily available in the reviewed literature. | |
| Tmax (Time to Maximum Concentration) | Data not readily available in the reviewed literature. |
Metabolic Pathway
Etizolam is primarily metabolized in the liver via oxidation into its major active metabolite, this compound, and another metabolite, 8-hydroxyetizolam.[5] Hydroxylation is the key metabolic reaction.[5]
Experimental Protocols
This protocol is adapted from a method developed for the simultaneous analysis of etizolam and its metabolites.[6]
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Whole blood samples are subjected to solid-phase extraction to isolate the analytes of interest.
-
Derivatization: The extracted samples are derivatized using TMS (trimethylsilyl) to improve the chromatographic properties of the analytes.[6]
-
-
Instrumentation:
-
Gas Chromatograph: An ion trap gas chromatograph is used for the separation of the analytes.
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) is employed for the detection and quantification of etizolam and its metabolites.[6]
-
-
Chromatographic Conditions:
-
Column: A suitable capillary column for the separation of benzodiazepines.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient is used to ensure the separation of etizolam, this compound, and 8-hydroxyetizolam within approximately 17 minutes.[6]
-
Internal Standard: Fludiazepam is used as an internal standard for quantification.[6]
-
-
Validation Parameters:
-
Starting Material: A suitable precursor of etizolam or a related thienodiazepine derivative would be required.
-
Key Reaction: A regioselective hydroxylation reaction would be the crucial step. This could potentially be achieved through various methods, such as:
-
Microbial Transformation: Utilizing specific microorganisms or enzymes that can selectively hydroxylate the ethyl group of etizolam.
-
Chemical Synthesis: This would likely involve a multi-step process, potentially protecting other reactive sites on the molecule, introducing a functional group that can be converted to a hydroxyl group, and then deprotection.
-
-
Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.
-
Characterization: The structure of the synthesized this compound would be confirmed using analytical techniques like NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Logical Workflow for Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in a forensic or clinical setting.
References
- 1. α-Hydroxyetizolam - Wikipedia [en.wikipedia.org]
- 2. Single and multiple dose pharmacokinetics of etizolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C17H15ClN4OS | CID 15135972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Etizolam - Wikipedia [en.wikipedia.org]
- 5. Metabolic Profile Analysis of Designer Benzodiazepine Etizolam in Zebrafish and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Case report: Etizolam and its major metabolites in two unnatural death cases - PubMed [pubmed.ncbi.nlm.nih.gov]
α-Hydroxyetizolam: A Comprehensive Technical Guide on its Discovery, Pharmacology, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-hydroxyetizolam is the primary and pharmacologically active metabolite of etizolam, a thienodiazepine derivative with anxiolytic, sedative-hypnotic, and muscle relaxant properties. Following the administration of etizolam, it is rapidly metabolized in the body to form this compound, which contributes significantly to the overall pharmacological effects of the parent drug. Notably, this metabolite exhibits a longer elimination half-life than etizolam, prolonging the duration of its therapeutic and potential adverse effects. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core scientific principles related to this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and History
The identification of this compound is intrinsically linked to the metabolic studies of its parent compound, etizolam. Etizolam was first patented in 1972 and approved for medical use in Japan in 1984.[1] Subsequent pharmacokinetic studies in the late 1980s and early 1990s aimed to understand its absorption, distribution, metabolism, and excretion.
One of the seminal English-language studies that characterized the pharmacokinetics of etizolam and its major metabolite was published by Fracasso et al. in 1991 in the European Journal of Clinical Pharmacology. This research in healthy volunteers demonstrated that etizolam is extensively metabolized and that this compound is the main metabolite found in plasma.[2] The study highlighted the pharmacological activity of this metabolite and its longer half-life of approximately 8.2 hours compared to etizolam's 3.4 hours, suggesting its significant contribution to the clinical effects.[2][3]
Further research confirmed that etizolam undergoes hydroxylation to form this compound, a process primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C19 in the liver.[4] The recognition of this compound as a major, active metabolite was crucial for a complete understanding of etizolam's pharmacological profile and for the development of analytical methods to detect its use and misuse.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 1-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.0²,⁶]trideca-2(6),4,7,10,12-pentaen-4-yl]ethanol | [3] |
| Molecular Formula | C₁₇H₁₅ClN₄OS | [3] |
| Molar Mass | 358.84 g/mol | [3] |
| CAS Number | 64546-10-7 | [3] |
Pharmacokinetics
The pharmacokinetic profile of this compound is a key factor in its clinical and forensic assessment.
| Parameter | Value | Species | Reference |
| Elimination Half-life (t½) | ~8.2 hours | Human | [2][3] |
| Parent Drug (Etizolam) Half-life | ~3.4 hours | Human | [1][2] |
| Time to Peak Plasma Concentration (Tmax) of Etizolam | 0.5 - 2 hours | Human | [2] |
| Bioavailability of Etizolam | 93% | Human | [1] |
Metabolism and Signaling Pathway
Etizolam is extensively metabolized in the liver, primarily through oxidation. The formation of this compound is a critical step in its biotransformation.
Metabolic Pathway of Etizolam to α-Hydroxyetizolam
Caption: Metabolic conversion of etizolam to its primary active metabolite, α-hydroxyetizolam.
Mechanism of Action: GABAa Receptor Modulation
Both etizolam and this compound exert their effects by acting as positive allosteric modulators of the GABAa receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. They bind to the benzodiazepine (B76468) site on the GABAa receptor, which is located at the interface of the α and γ subunits.[4][5] This binding enhances the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability. This mechanism underlies the anxiolytic, sedative, and muscle relaxant effects of these compounds.
Caption: Simplified signaling pathway of α-hydroxyetizolam at the GABAa receptor.
Experimental Protocols
Quantification of α-Hydroxyetizolam in Whole Blood by LC-MS/MS
This protocol is based on methodologies described in forensic toxicology literature.[6][7]
Objective: To accurately quantify the concentration of this compound in human whole blood samples.
Materials:
-
Whole blood samples
-
This compound certified reference material
-
Internal standard (e.g., diazepam-d5)
-
Acetonitrile (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges or QuEChERS salts
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation (Protein Precipitation & Extraction):
-
To 100 µL of whole blood in a microcentrifuge tube, add 200 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
For cleaner samples, a solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed following the manufacturer's instructions.[7]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound and the internal standard.
-
This compound: Precursor ion (m/z) and product ions will need to be optimized on the specific instrument.
-
Internal Standard: Precursor ion (m/z) and product ions for the chosen internal standard.
-
-
-
-
Quantification:
-
Generate a calibration curve using fortified blood standards of known this compound concentrations.
-
Calculate the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Experimental Workflow for Quantification
Caption: Workflow for the quantification of α-hydroxyetizolam in biological samples.
Conclusion
This compound is a critical molecule to consider in the study of etizolam's pharmacology and toxicology. Its discovery as the primary active metabolite with a prolonged half-life has significant implications for both therapeutic use and forensic analysis. The methodologies outlined in this guide for its analysis are robust and widely accepted in the scientific community. A thorough understanding of the properties and actions of this compound is essential for professionals in drug development and research to fully characterize the effects of etizolam and to develop safer and more effective therapeutic agents.
References
- 1. Etizolam - Wikipedia [en.wikipedia.org]
- 2. Single and multiple dose pharmacokinetics of etizolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Hydroxyetizolam - Wikipedia [en.wikipedia.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Molecular and neurochemical evaluation of the effects of etizolam on GABAA receptors under normal and stress conditions [pubmed.ncbi.nlm.nih.gov]
- 6. Case report: Etizolam and its major metabolites in two unnatural death cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
Toxicological Profile of α-Hydroxyetizolam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Hydroxyetizolam is the principal and pharmacologically active metabolite of etizolam, a thienodiazepine derivative with anxiolytic, sedative-hypnotic, anticonvulsant, and muscle relaxant properties.[1][2] Etizolam itself is structurally related to the benzodiazepine (B76468) class of drugs, differing by the substitution of a benzene (B151609) ring with a thiophene (B33073) ring.[3][4] Due to its pharmacological activity and longer elimination half-life compared to the parent compound, α-hydroxyetizolam significantly contributes to the overall clinical and toxicological effects of etizolam.[5][6] This guide provides a comprehensive overview of the toxicological profile of α-hydroxyetizolam, focusing on its metabolism, pharmacokinetics, mechanism of action, and available toxicological data. Detailed experimental protocols and visual diagrams are included to facilitate a deeper understanding for research and drug development professionals.
Metabolism and Pharmacokinetics
Etizolam undergoes extensive biotransformation in the body, primarily through oxidation by cytochrome P450 (CYP) enzymes in the liver.[5][7] The major metabolic pathway is the 1'-hydroxylation of the ethyl group, which results in the formation of α-hydroxyetizolam.[5][8] Another significant metabolite is 8-hydroxyetizolam.[3][4] Both of these metabolites are pharmacologically active.[7]
The primary enzyme predicted to be responsible for etizolam metabolism is CYP3A4, with contributions from CYP2C18 and CYP2C19.[5][9] Genetic polymorphisms in CYP2C19 can influence the pharmacokinetics of etizolam, with poor metabolizers exhibiting significantly higher plasma concentrations and longer elimination half-lives, potentially increasing the risk of side effects and toxicity.[7][10]
Pharmacokinetic Parameters
The pharmacokinetic properties of etizolam and its primary active metabolite, α-hydroxyetizolam, are summarized in the table below. Notably, α-hydroxyetizolam has a longer elimination half-life than its parent compound, which may prolong the pharmacological effects.[5][6]
| Parameter | Etizolam | α-Hydroxyetizolam |
| Mean Elimination Half-life (t½) | ~3.4 hours | ~8.2 hours |
| Time to Maximum Plasma Concentration (Tmax) | 0.5 - 2 hours | Not explicitly stated, but plasma concentrations are higher at steady state than the parent compound.[6] |
| Metabolizing Enzymes | CYP3A4, CYP2C19, CYP2C18[5][9] | Undergoes further Phase II glucuronidation.[11] |
Mechanism of Action
Similar to etizolam and other benzodiazepines, α-hydroxyetizolam exerts its effects by acting as a positive allosteric modulator of the GABA-A (gamma-aminobutyric acid type A) receptor.[8][12] It binds to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the alpha and gamma subunits.[5] This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in the central nervous system depressant effects, including sedation, anxiolysis, and anticonvulsant activity.[5][8]
Caption: GABA-A Receptor Signaling Pathway for α-Hydroxyetizolam.
Toxicological Data
The toxicological data for α-hydroxyetizolam is intrinsically linked to that of etizolam, as it is the primary active metabolite. Blood concentrations of etizolam are often measured in clinical and forensic toxicology cases.
| Concentration Type | Etizolam Blood Concentration (ng/mL) | Notes |
| Therapeutic | 8 - 18 | Typical range observed after therapeutic doses.[8] |
| Toxic | 20 - 100 | Associated with significant impairment.[8] |
| Fatal | Median: 50 (Range: 10-630) | Often in cases involving poly-drug use.[8] A case with only etizolam detected had a post-mortem concentration of 120 ng/mL.[8] |
In fatal cases where etizolam and its metabolites were detected, the concentrations can vary. For example, in one case of drowning, the post-mortem heart blood concentrations were 264 ng/mL for etizolam, 7.2 ng/mL for α-hydroxyetizolam, and 11 ng/mL for 8-hydroxyetizolam.[8] In another case of sudden death, the concentrations were 26 ng/mL for etizolam, 9.4 ng/mL for α-hydroxyetizolam, and 9.3 ng/mL for 8-hydroxyetizolam.[8]
Experimental Protocols
In Vitro Metabolism Studies
A common method to study the metabolism of a compound like etizolam is through incubation with human liver microsomes (HLM), which contain a high concentration of CYP enzymes.
Objective: To identify the metabolites of etizolam and the specific CYP enzymes responsible for their formation.
Methodology:
-
Incubation: Etizolam is incubated with pooled HLM in the presence of NADPH (a necessary cofactor for CYP enzyme activity).
-
Inhibition Assay: To identify the specific CYP enzymes involved, the incubation is repeated with the addition of known selective inhibitors for different CYP isozymes (e.g., ketoconazole (B1673606) for CYP3A4, ticlopidine (B1205844) for CYP2C19).
-
Recombinant Enzymes: Etizolam can also be incubated with individual recombinant human CYP enzymes to confirm which ones are capable of metabolizing the drug.
-
Sample Analysis: Following incubation, the samples are analyzed using a sensitive analytical technique, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to identify and quantify the parent drug and its metabolites.
-
Data Interpretation: A reduction in the formation of α-hydroxyetizolam in the presence of a specific inhibitor indicates that the corresponding CYP enzyme is involved in its metabolism.
Caption: Workflow for In Vitro Metabolism Studies of Etizolam.
Analytical Methodology for Biological Samples
The detection and quantification of etizolam and its metabolites in biological specimens like blood and urine are crucial for both clinical and forensic toxicology.[3][4] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and reliable method.[13][14]
Objective: To accurately measure the concentrations of etizolam and α-hydroxyetizolam in a biological matrix.
Methodology:
-
Sample Preparation:
-
Extraction: A sample (e.g., whole blood) is subjected to an extraction procedure to isolate the analytes from the complex biological matrix. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used.[14][15]
-
Internal Standard: An internal standard (a compound with similar chemical properties but a different mass, such as fludiazepam) is added at the beginning of the sample preparation to account for any loss during the process.[14]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
The separated compounds are introduced into a tandem mass spectrometer.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
-
Quantification:
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of the analytes in the sample is determined by comparing their peak area ratios to the internal standard against the calibration curve.
-
Conclusion
α-Hydroxyetizolam is a pharmacologically active metabolite that plays a crucial role in the overall effects and toxicity of etizolam. Its longer half-life compared to the parent drug can lead to a prolonged duration of action and an increased risk of accumulation with repeated dosing.[6] The metabolism of etizolam to α-hydroxyetizolam is primarily mediated by CYP3A4 and CYP2C19, and genetic variations in these enzymes can significantly alter an individual's response to the drug.[7][9] Understanding the toxicological profile of α-hydroxyetizolam is essential for interpreting clinical and forensic toxicology results and for the development of safer therapeutic agents.
References
- 1. Etizolam - Wikipedia [en.wikipedia.org]
- 2. α-Hydroxyetizolam - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Etizolam and Its Major Metabolites: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etizolam | C17H15ClN4S | CID 3307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Single and multiple dose pharmacokinetics of etizolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and pharmacodynamics of etizolam are influenced by polymorphic CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. Case report: Etizolam and its major metabolites in two unnatural death cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. shimadzu.com [shimadzu.com]
Unveiling the GABA-A Receptor Affinity of alpha-Hydroxyetizolam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etizolam, a thienodiazepine derivative, is a potent positive allosteric modulator of the GABA-A receptor, widely recognized for its anxiolytic, sedative-hypnotic, and muscle relaxant properties.[1][2] Upon administration, etizolam is metabolized into several compounds, with alpha-hydroxyetizolam being a major and pharmacologically active metabolite.[1][3] Understanding the receptor binding affinity of this metabolite is crucial for a comprehensive pharmacological assessment of etizolam. This technical guide provides a detailed overview of the receptor binding characteristics of etizolam and this compound, outlines the experimental protocols for determining binding affinities, and illustrates the associated molecular and procedural pathways.
While extensive research has characterized the parent compound, etizolam, a significant gap exists in the public domain regarding specific quantitative receptor binding data (e.g., Kᵢ or IC₅₀ values) for its primary active metabolite, this compound. Qualitative statements suggest a pharmacological activity for this compound that is comparable to etizolam; however, the absence of precise binding affinity values prevents a direct quantitative comparison.
Quantitative Data on Receptor Binding Affinity
The primary molecular target for etizolam and its active metabolite is the benzodiazepine (B76468) binding site on the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. The binding of these compounds allosterically modulates the receptor, increasing the efficiency of GABA, the principal inhibitory neurotransmitter.
Despite the acknowledged pharmacological activity of this compound, specific quantitative binding affinity data from publicly accessible research is not available. The following table summarizes the known binding affinity for the parent compound, etizolam.
| Compound | Receptor Target | Radioligand | Tissue Source | Kᵢ (nM) | Reference |
| Etizolam | GABA-A | [³H]Flunitrazepam | Rat Cortical Membranes | 4.5 | [4] |
Note: The lack of quantitative data for this compound necessitates further dedicated receptor binding studies to elucidate its precise affinity and selectivity profile at the GABA-A receptor complex. Such data is critical for a complete understanding of the pharmacodynamic profile of etizolam following in vivo metabolism.
Experimental Protocols: Radioligand Binding Assay for GABA-A Receptors
The determination of receptor binding affinity is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.
Receptor Membrane Preparation (from Rat Cerebral Cortex)
A standard source for GABA-A receptors is the cerebral cortex of rats. The following protocol outlines a typical procedure for preparing receptor-rich cell membranes.[5][6]
-
Tissue Homogenization: Euthanize male Sprague-Dawley rats and dissect the cerebral cortex on ice. Homogenize the tissue in 10 volumes of ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.
-
High-Speed Centrifugation: Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Washing: Resuspend the pellet in fresh, ice-cold assay buffer and repeat the centrifugation. This washing step should be repeated at least three times to remove endogenous GABA and other interfering substances.
-
Final Preparation: Resuspend the final pellet in a known volume of assay buffer. Determine the protein concentration using a standard method such as the Bradford or BCA protein assay. The membrane preparation can be stored at -80°C until use.
Competitive Binding Assay
This assay determines the concentration of the unlabeled test compound required to inhibit 50% of the specific binding of the radioligand (IC₅₀).
-
Assay Setup: In triplicate, prepare assay tubes or a 96-well plate with the following components:
-
Total Binding: Assay buffer, a fixed concentration of a suitable radioligand (e.g., 1-2 nM [³H]Flumazenil), and the receptor membrane preparation (e.g., 100 µg of protein).[5]
-
Non-specific Binding (NSB): Assay buffer, the radioligand, a high concentration of an unlabeled competitor known to saturate the receptor (e.g., 10 µM Diazepam), and the receptor membrane preparation.[5]
-
Competition: Assay buffer, the radioligand, varying concentrations of the test compound (e.g., this compound), and the receptor membrane preparation.
-
-
Incubation: Incubate the assay tubes/plate for a predetermined time (e.g., 30-60 minutes) at a specific temperature (e.g., 30°C or on ice) to allow the binding to reach equilibrium.[5][6]
-
Separation of Bound and Unbound Ligand: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters multiple times with ice-cold wash buffer to remove the unbound radioligand.[5]
-
Quantification of Radioactivity: Place the filters into scintillation vials, add a scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[5]
Data Analysis
-
Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where:
-
[L] is the concentration of the radioligand used.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Visualizations
GABA-A Receptor Signaling Pathway
The following diagram illustrates the allosteric modulation of the GABA-A receptor by a benzodiazepine-site agonist, leading to an enhanced inhibitory effect.
Caption: Allosteric modulation of the GABA-A receptor by etizolam or its active metabolite.
Radioligand Binding Assay Workflow
This diagram outlines the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
This compound is a significant, pharmacologically active metabolite of etizolam. While qualitative evidence suggests its activity is comparable to the parent compound, a critical gap in the scientific literature is the absence of specific quantitative receptor binding affinity data. The protocols outlined in this guide provide a clear framework for conducting the necessary in vitro studies to determine the Kᵢ value of this compound at the GABA-A receptor. The generation of this data is essential for a complete understanding of the compound's pharmacodynamic profile and its contribution to the overall effects of etizolam. This information is invaluable for researchers in pharmacology, medicinal chemistry, and drug development, as it will enable a more precise characterization of this widely used thienodiazepine.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Identification of alpha-Hydroxyetizolam in Post-Mortem Cases: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etizolam, a thienodiazepine derivative, has seen increasing use and abuse, leading to its detection in a growing number of post-mortem investigations. Due to its rapid metabolism, the parent drug is often found at low concentrations or may be absent altogether.[1][2] Consequently, the identification and quantification of its metabolites, particularly the pharmacologically active alpha-hydroxyetizolam, are crucial for accurate toxicological interpretation.[3][4][5] This technical guide provides a comprehensive overview of the analytical methodologies for the identification and quantification of this compound in post-mortem specimens, complete with experimental protocols, quantitative data from case studies, and visualizations of the metabolic pathway and analytical workflow.
Etizolam is metabolized in the liver primarily through oxidation by cytochrome P450 enzymes, with CYP3A4 and CYP2C19 playing significant roles.[3][6] This process results in the formation of two major metabolites: this compound and 8-hydroxyetizolam.[1][5] this compound is pharmacologically active and exhibits a longer elimination half-life (approximately 8.2 hours) than the parent drug (approximately 3.4 hours), making it a key target in forensic analysis.[3][4][5]
Data Presentation: Quantitative Analysis of this compound in Post-Mortem Cases
The following tables summarize quantitative data from various post-mortem case reports and studies. These values can aid in the interpretation of toxicological findings. It is important to note that the presence of other substances was common in many of these cases.[7][8]
Table 1: Concentrations of Etizolam and this compound in Post-Mortem Blood
| Case Description | Etizolam (ng/mL) | This compound (ng/mL) | Other Detected Substances | Reference |
| Drowning | 264 | 7.2 | 8-hydroxyetizolam (11 ng/mL) | [4] |
| Sudden Death at Home | 26 | 9.4 | 8-hydroxyetizolam (9.3 ng/mL) | [4] |
| Multi-drug toxicity | Median: 8.5 (Range: 1.0-172.0) | Not specified | Pregabalin, morphine/heroin, diazepam, benzoylecgonine | [4][7][8] |
Table 2: Therapeutic and Post-Mortem Concentration Ranges of Etizolam
| Specimen Type | Concentration Range (ng/mL) | Context | Reference |
| Plasma | <10 | After single oral dose of 0.5 or 1 mg | [5] |
| Femoral Blood | Median: 8.5 (Range: 1.0-172.0) | Post-mortem cases (n=24) | [4][8] |
| Antemortem Plasma | Range: 4-44 | Antemortem cases (n=4) | [4] |
Experimental Protocols
Accurate identification and quantification of this compound in post-mortem specimens require robust and validated analytical methods. The following sections detail established protocols for sample preparation and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Analysis of this compound in Whole Blood by LC-MS/MS
This protocol is a comprehensive method for the extraction and quantification of etizolam and its metabolites from whole blood.
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective method for isolating benzodiazepines from biological matrices.[9][10][11][12][13]
-
Materials:
-
C18 SPE columns
-
Whole blood specimen
-
Internal Standard (e.g., fludiazepam or a deuterated analog)
-
Deionized water
-
Elution solvent (e.g., a mixture of ethyl acetate (B1210297) and ammonium (B1175870) hydroxide)
-
Nitrogen evaporator
-
-
Procedure:
-
To 1 mL of whole blood, add the internal standard.
-
Condition the C18 SPE column with methanol followed by deionized water.
-
Load the blood sample onto the SPE column.
-
Wash the column with deionized water to remove interferences.
-
Dry the column thoroughly under a stream of nitrogen.
-
Elute the analytes with the elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
-
2. Instrumental Analysis: LC-MS/MS
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: A C18 analytical column is typically used.[14]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) with formic acid) is common.[14]
-
Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[14]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be monitored. For this compound, a common precursor ion is m/z 359.1, with product ions such as m/z 331.1 and 313.1.[15]
-
Protocol 2: Analysis of this compound in Whole Blood by GC-MS
GC-MS analysis of this compound typically requires derivatization to improve its volatility and chromatographic properties.[11]
1. Sample Preparation: Solid-Phase Extraction (SPE)
Follow the same SPE procedure as described in Protocol 1.
2. Derivatization
-
Materials:
-
Dried extract from SPE
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Heating block or oven
-
-
Procedure:
-
To the dried extract, add the derivatizing agent.
-
Cap the vial tightly and heat at a specific temperature (e.g., 70°C) for a designated time (e.g., 30 minutes) to facilitate the derivatization reaction.[10]
-
Cool the sample to room temperature before GC-MS analysis.
-
3. Instrumental Analysis: GC-MS
-
Instrumentation:
-
Gas Chromatograph (GC)
-
Mass Spectrometer (MS) with an Electron Ionization (EI) source
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is employed to separate the analytes. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) is used for quantification, monitoring characteristic ions of the derivatized this compound.
-
Mandatory Visualization
The following diagrams illustrate the metabolic pathway of etizolam and a general analytical workflow for its detection in post-mortem samples.
Caption: Metabolic conversion of Etizolam.
Caption: General analytical workflow.
References
- 1. Etizolam and Its Major Metabolites: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Etizolam | C17H15ClN4S | CID 3307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 9. A rapid solid-phase extraction and HPLC/DAD procedure for the simultaneous determination and quantification of different benzodiazepines in serum, blood and post-mortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nyc.gov [nyc.gov]
- 11. Case report: Etizolam and its major metabolites in two unnatural death cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of benzodiazepines in ante-mortem and post-mortem whole blood by solid-supported liquid-liquid extraction and UPLC-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. lcms.cz [lcms.cz]
Methodological & Application
Application Notes and Protocols for the GC-MS Analysis of α-Hydroxyetizolam in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etizolam, a thienodiazepine derivative, is a potent central nervous system depressant that has seen increased use and misuse globally. Due to its extensive and rapid metabolism, the detection of the parent compound in urine is often challenging. Therefore, toxicological analysis typically targets its major metabolites, including α-hydroxyetizolam. This document provides a detailed protocol for the quantitative analysis of α-hydroxyetizolam in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology encompasses sample preparation involving enzymatic hydrolysis and solid-phase extraction, followed by chemical derivatization to ensure volatility and thermal stability for GC-MS analysis.
Experimental Protocols
This protocol is a comprehensive synthesis of established methods for the analysis of benzodiazepine (B76468) metabolites in urine, adapted specifically for α-hydroxyetizolam.
Sample Preparation
a) Enzymatic Hydrolysis: A significant portion of α-hydroxyetizolam is excreted in the urine as a glucuronide conjugate. To enable its extraction and subsequent analysis, this conjugate must be cleaved.
-
To 1 mL of urine sample in a glass tube, add 1 mL of 0.1 M sodium acetate (B1210297) buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase enzyme solution (from E. coli).
-
Vortex the mixture gently and incubate in a water bath at 55-60°C for at least 2 hours (or overnight at 37°C) to ensure complete hydrolysis.
-
Allow the sample to cool to room temperature before proceeding.
b) Solid-Phase Extraction (SPE): SPE is employed to clean up the sample and concentrate the analyte of interest. Mixed-mode cation exchange cartridges are commonly used for benzodiazepine extraction.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol (B129727) followed by 2 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol to remove interfering substances. Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
Elution: Elute the analyte from the cartridge using 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (B78521) (80:20:2 v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.
Derivatization
To enhance the volatility and thermal stability of α-hydroxyetizolam for GC-MS analysis, a silylation step is necessary. This process replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.
-
To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized benzodiazepine metabolites. Instrument conditions should be optimized for the specific equipment being used.
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injector Temperature: 280°C
-
Injection Volume: 1-2 µL in splitless mode
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp 1: 20°C/min to 250°C
-
Ramp 2: 10°C/min to 310°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) for TMS-derivatized α-Hydroxyetizolam: Based on the fragmentation patterns of structurally similar TMS-derivatized benzodiazepine metabolites, the following ions are proposed for monitoring. Note: These ions should be confirmed with a standard of TMS-derivatized α-hydroxyetizolam.
-
Quantifier Ion: To be determined from the mass spectrum of the derivatized standard.
-
Qualifier Ions: To be determined from the mass spectrum of the derivatized standard.
Data Presentation
The following table summarizes quantitative data for α-hydroxyetizolam based on a validated GC-MS/MS method in blood, which can serve as a reference for expected performance in a urine matrix with a properly validated GC-MS method.[1]
| Parameter | Result |
| Linearity Range | 5 - 50 ng/mL[1] |
| Inter-day Precision (%RSD) | 6.4% at 50 ng/mL[1] |
Mandatory Visualization
Metabolic Pathway of Etizolam
Caption: Metabolic pathway of Etizolam to its major urinary metabolite.
Experimental Workflow for GC-MS Analysis
Caption: Step-by-step workflow for the GC-MS analysis of α-hydroxyetizolam.
References
Application Note and Protocol: Solid-Phase Extraction of alpha-Hydroxyetizolam from Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
alpha-Hydroxyetizolam is a primary active metabolite of etizolam, a thienodiazepine compound with anxiolytic, sedative-hypnotic, and muscle relaxant properties.[1][2][3] Accurate and reliable quantification of this compound in biological matrices such as urine and plasma is crucial for pharmacokinetic studies, clinical and forensic toxicology, and drug metabolism research.[1] Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation.[4][5] This application note provides a detailed protocol for the solid-phase extraction of this compound from biological samples, ensuring clean extracts and reproducible results for subsequent analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
Data Presentation
Quantitative data from various studies on the solid-phase extraction of benzodiazepines, including metabolites similar to this compound, are summarized below. These values demonstrate the typical performance of SPE protocols.
| Analyte Class | Matrix | SPE Sorbent | Recovery Rate (%) | Limit of Quantitation (LOQ) | Reference |
| Benzodiazepines | Urine | Not Specified | > 90% | Not Specified | [4] |
| 14 Benzodiazepines | Oral Fluid | Varian Bond Elut | > 83% (for most compounds) | 0.1 - 1.0 ng/mL | [7] |
| Various Benzodiazepines | Urine | Polymer-based mixed-mode | 56% - 83% | 0.002 - 0.01 µM | [6] |
| Diazepam & Metabolites | Urine | Molecularly Imprinted Polymer | 89.0% - 93.9% | 13.5 - 21.1 ng/mL | [8] |
| 13 Designer Benzodiazepines | Urine | Strata-X-Drug B Plus | 76% - 114% | Not Specified | [9] |
Experimental Protocol
This protocol is a comprehensive method for the solid-phase extraction of this compound from a urine matrix.
Materials:
-
Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase or mixed-mode cation exchange cartridges (e.g., Strata-X, Oasis HLB, or equivalent).
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic Acid
-
β-glucuronidase (for urine samples)
-
Phosphate (B84403) buffer (pH 6.8)
-
SPE Vacuum Manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment (for Urine):
-
To 1 mL of urine sample, add an internal standard.
-
Add 500 µL of phosphate buffer (pH 6.8).
-
Add 20 µL of β-glucuronidase solution.
-
Vortex the mixture and incubate at 60°C for 2 hours to hydrolyze glucuronide conjugates.[6]
-
After incubation, centrifuge the sample to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/minute).
-
-
Washing:
-
Elution:
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.[4]
-
Reconstitute the dried extract in 100-500 µL of the initial mobile phase used for the LC-MS/MS analysis (e.g., 20% acetonitrile in water).[4]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Mandatory Visualization
Caption: Workflow for the solid-phase extraction of this compound.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Item - Etizolam and its major metabolites: a short review - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Determination of benzodiazepines in human urine using solid-phase extraction and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phenomenex.com [phenomenex.com]
Application Note: Quantification of alpha-Hydroxyetizolam in Whole Blood by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of alpha-hydroxyetizolam, a primary metabolite of etizolam, in human whole blood. The protocol employs a straightforward sample preparation technique followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is validated according to industry-standard bioanalytical guidelines and is suitable for use in clinical research, forensic toxicology, and drug development settings.[1][2]
Introduction
Etizolam is a thienodiazepine compound that is pharmacologically similar to the benzodiazepine (B76468) class of drugs, exhibiting anxiolytic, sedative, and hypnotic properties.[3] Upon administration, it is metabolized into active metabolites, primarily this compound and 8-hydroxyetizolam.[3][4][5] The quantification of these metabolites in biological matrices like whole blood is crucial for pharmacokinetic studies and for forensic investigations to determine etizolam use.[4][6] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the preferred method for identifying and quantifying benzodiazepines and their metabolites in complex biological samples.[7][8] This document provides a complete protocol for the analysis of this compound in whole blood.
Principle of the Method
The analytical method involves the extraction of this compound and a stable isotope-labeled internal standard (SIL-IS) from a whole blood matrix.[9] A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is utilized for sample cleanup and extraction.[6][10] The resulting extract is then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.[9]
Experimental Protocols
Materials and Reagents
-
Reference Standards: this compound
-
Internal Standard: Etizolam-d3[6]
-
Solvents: Acetonitrile (B52724) (MeCN), Methanol (MeOH), and Water (all LC-MS grade)[11][12]
-
Reagents: Formic Acid (FA), Magnesium Sulfate (MgSO₄), Sodium Acetate (NaOAc)[10]
-
Biological Matrix: Drug-free human whole blood
-
Equipment: Vortex mixer, centrifuge, sample evaporator, analytical balance, U(H)PLC system coupled to a triple quadrupole mass spectrometer.
Instrumental Conditions
The following tables summarize the optimized instrumental parameters for the LC-MS/MS system.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| System | U(H)PLC System |
| Column | C18, 2.1 x 100 mm, 2.6 µm[12] |
| Mobile Phase A | 0.1% Formic Acid in Water[11][13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[11][13] |
| Flow Rate | 0.3 mL/min[12] |
| Gradient | 5% B to 95% B over 7.5 min, hold for 2 min, re-equilibrate[12] |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C[12] |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][14] |
| MRM Transition (Analyte) | 359.1 > 286.2 (Quantifier), 359.1 > 287.2 (Qualifier)[5] |
| MRM Transition (IS) | 346.1 > 318.1 (Etizolam-d3, representative) |
| Collision Energy (CE) | Optimized for each transition |
| Source Temperature | 300 °C[12] |
| Drying Gas Flow | 10 L/min[12] |
Preparation of Standards and Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (Etizolam-d3) in methanol.
-
Working Solutions: Prepare intermediate working solutions by serial dilution of the stock solutions in 50:50 (v/v) methanol:water.
-
Calibration Standards (CS) & Quality Controls (QC): Spike appropriate volumes of the working solutions into blank whole blood to prepare a calibration curve (e.g., 0.5 - 200 ng/mL) and QC samples at four levels: LLOQ, Low (LQC), Medium (MQC), and High (HQC).
Sample Preparation Protocol (QuEChERS)
-
Pipette 200 µL of whole blood sample (blank, CS, QC, or unknown) into a 2 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (to achieve a final concentration of 50 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.[12]
-
Vortex vigorously for 1 minute.
-
Add QuEChERS salts (e.g., 150 mg MgSO₄, 50 mg NaOAc).[10]
-
Vortex for 2 minutes, then centrifuge at 10,000 rpm for 10 minutes.[8]
-
Transfer the supernatant (acetonitrile layer) to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A:B (95:5, v/v).[8]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Workflow Visualization
Caption: Sample preparation workflow for this compound extraction.
Method Validation and Data
The method was validated following established guidelines for bioanalytical method validation.[1][2] Key parameters assessed include linearity, accuracy, precision, and the lower limit of quantification (LLOQ).
Quantitative Data Summary
Table 3: Calibration Curve for this compound
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean) |
|---|---|
| 0.5 (LLOQ) | 0.015 |
| 1.0 | 0.031 |
| 5.0 | 0.158 |
| 25.0 | 0.795 |
| 50.0 | 1.599 |
| 100.0 | 3.215 |
| 200.0 (ULOQ) | 6.450 |
| Linearity (R²) | > 0.998 [10][13] |
Table 4: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
|---|---|---|---|---|
| LLOQ | 0.5 | 0.47 | -6.0% | 9.8% |
| LQC | 1.5 | 1.58 | +5.3% | 7.2% |
| MQC | 75.0 | 72.9 | -2.8% | 4.5% |
| HQC | 150.0 | 155.1 | +3.4% | 3.8% |
Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ), Precision <15% CV (<20% for LLOQ).[1][15]
Bioanalytical Method Validation Logic
Caption: Interrelation of key bioanalytical method validation parameters.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable means for the quantification of this compound in human whole blood. The QuEChERS sample preparation protocol is efficient and effective, yielding clean extracts suitable for analysis.[10] The method meets the stringent requirements for bioanalytical method validation and is fit for purpose in regulated research and forensic environments.
References
- 1. japsonline.com [japsonline.com]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. b-ac.co.uk [b-ac.co.uk]
- 6. Postmortem distribution of etizolam in various autopsy samples using the surrogate analyte approach (SAA) method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antisel.gr [antisel.gr]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. unitedchem.com [unitedchem.com]
- 11. molnar-institute.com [molnar-institute.com]
- 12. shimadzu.com [shimadzu.com]
- 13. shimadzu.com [shimadzu.com]
- 14. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for the Derivatization of alpha-Hydroxyetizolam for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Hydroxyetizolam is a major active metabolite of etizolam, a thienodiazepine drug with anxiolytic, sedative-hypnotic, and muscle relaxant properties. The monitoring of etizolam and its metabolites in biological matrices is crucial in clinical and forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of these compounds. However, due to the polar nature of this compound, derivatization is a necessary step to increase its volatility and thermal stability for successful GC-MS analysis.
This document provides detailed application notes and protocols for the derivatization of this compound, focusing on silylation techniques. The information is compiled from scientific literature and is intended to guide researchers in developing and implementing robust analytical methods.
Principle of Derivatization for GC-MS Analysis
Derivatization in GC-MS involves chemically modifying the analyte to improve its chromatographic and mass spectrometric properties. For polar compounds like this compound, which contains a hydroxyl group, derivatization is essential to:
-
Increase Volatility: By replacing the active hydrogen of the hydroxyl group with a non-polar group, the compound's boiling point is lowered, allowing it to be readily vaporized in the GC injector.
-
Improve Thermal Stability: Derivatization protects the thermally labile hydroxyl group, preventing degradation at the high temperatures of the GC system.
-
Enhance Chromatographic Peak Shape: Derivatized analytes tend to produce sharper, more symmetrical peaks, leading to better resolution and more accurate quantification.
-
Produce Characteristic Mass Spectra: The derivatizing group introduces specific fragmentation patterns in the mass spectrometer, aiding in structural elucidation and confirmation.
The most common derivatization technique for compounds with hydroxyl groups is silylation, which involves the introduction of a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS).
Derivatization Agents for this compound
Several silylating agents can be used for the derivatization of this compound. The choice of reagent depends on the desired stability of the derivative and the specific requirements of the analytical method.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Often used with a catalyst such as 1% trimethylchlorosilane (TMCS), BSTFA is a powerful silylating agent that forms TMS derivatives.[1][2]
-
N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA): This reagent forms TBDMS derivatives, which are significantly more stable to hydrolysis than TMS derivatives, making them advantageous for methods requiring longer sample handling or storage times.
Experimental Protocols
Below are detailed protocols for the derivatization of this compound for GC-MS analysis. These protocols are based on established methods for the analysis of benzodiazepine (B76468) metabolites and are expected to be effective for this compound.
Protocol 1: Trimethylsilylation (TMS) using BSTFA + 1% TMCS
This protocol is adapted from established methods for the silylation of benzodiazepines.[1][2]
Materials:
-
This compound standard or extracted sample residue
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (B1210297) (anhydrous)
-
Heating block or oven
-
GC-MS vials with inserts
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Ensure the sample extract containing this compound is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen. The presence of water will interfere with the derivatization reaction.
-
Reconstitution: Reconstitute the dried residue in 50 µL of anhydrous ethyl acetate.
-
Derivatization Reaction: Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 20-30 minutes.[1]
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: The sample is now ready for injection into the GC-MS system. Inject 1-2 µL of the derivatized solution.
Protocol 2: tert-Butyldimethylsilylation (TBDMS) using MTBSTFA
This protocol is expected to yield a more stable derivative of this compound.
Materials:
-
This compound standard or extracted sample residue
-
N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA)
-
Ethyl acetate (anhydrous)
-
Heating block or oven
-
GC-MS vials with inserts
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Evaporate the sample extract containing this compound to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 50 µL of anhydrous ethyl acetate to the dried residue.
-
Derivatization Reaction: Add 50 µL of MTBSTFA to the vial.
-
Incubation: Securely cap the vial, vortex briefly, and heat at 60-70°C for 20-30 minutes.
-
Cooling: Let the vial cool down to room temperature.
-
GC-MS Analysis: The derivatized sample is ready for GC-MS analysis. Inject 1-2 µL of the solution.
Data Presentation
The following table summarizes the expected quantitative data for the GC-MS analysis of derivatized this compound. The mass spectral data for the TBDMS derivative is inferred from the analysis of the closely related compound, alpha-hydroxyalprazolam, due to the lack of a published mass spectrum for TBDMS-alpha-Hydroxyetizolam.[3]
| Derivatizing Agent | Derivative | Expected Retention Time (min) | Key Mass Fragments (m/z) and Relative Abundance |
| BSTFA + 1% TMCS | TMS-alpha-Hydroxyetizolam | Not available in literature | Predicted based on structure: Molecular Ion (M+), [M-15]+, and other characteristic fragments. |
| MTBSTFA | TBDMS-alpha-Hydroxyetizolam | Not available in literature | Inferred from TBDMS-alpha-hydroxyalprazolam[3]: - 415 ([M-57]+, loss of t-butyl group, high abundance)- 387 (high abundance)- 359 (moderate abundance)- 281 (moderate abundance)- 75 (high abundance) |
Note: Retention times are highly dependent on the specific GC column and analytical conditions used and should be determined experimentally.
Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of this compound.
Caption: Workflow for this compound analysis.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship between the analyte, the derivatization process, and the resulting product for GC-MS analysis.
Caption: Derivatization of this compound.
Conclusion
The derivatization of this compound, primarily through silylation, is a critical step for its successful analysis by GC-MS. The formation of either TMS or the more stable TBDMS derivatives significantly improves the volatility and thermal stability of the analyte, enabling accurate and reliable quantification. The provided protocols offer a solid foundation for researchers to develop and validate their own methods for the determination of this compound in various biological matrices. It is recommended to use a deuterated internal standard of this compound or a closely related analog to ensure the highest accuracy and precision in quantitative analyses. Further experimental work is needed to establish the definitive retention time and mass spectrum of derivatized this compound under specific chromatographic conditions.
References
For Researchers, Scientists, and Drug Development Professionals
An Application Note on Analytical Methods for the Detection of Etizolam and its Metabolites
Introduction
Etizolam is a thienodiazepine compound that is structurally related to the benzodiazepine (B76468) (BZD) class of drugs. It exhibits anxiolytic, sedative-hypnotic, anticonvulsant, and muscle relaxant properties by acting as an agonist at the GABA-A receptor.[1][2][3] While approved for medical use in countries like Japan, Italy, and India, it is often encountered as a designer drug in other regions, posing a significant challenge for forensic and clinical toxicology laboratories.[2][4] Accurate and sensitive analytical methods are crucial for the detection and quantification of etizolam and its metabolites in various biological matrices to aid in clinical diagnosis, forensic investigations, and drug development research.
Etizolam is extensively metabolized in the body, primarily through hydroxylation by cytochrome P450 enzymes, with CYP3A4 predicted to be the main enzyme involved.[1] The primary and pharmacologically active metabolite is α-hydroxyetizolam, which has a longer elimination half-life (8.2 hours) than the parent drug (3.4 hours).[1] Another major metabolite is 8-hydroxyetizolam.[4][5] Due to this rapid metabolism, the detection of metabolites is often key to confirming etizolam intake.[6] This document provides an overview of various analytical methods and detailed protocols for the detection and quantification of etizolam and its principal metabolites.
Metabolic Pathway of Etizolam
Etizolam undergoes extensive biotransformation, primarily involving hydroxylation and subsequent conjugation. The main metabolic pathways include monohydroxylation to form the active metabolite α-hydroxyetizolam and 8-hydroxyetizolam.[4][6] Further metabolism can involve dihydroxylation and glucuronidation before excretion.[6]
Analytical Methods and Protocols
A variety of analytical techniques can be employed for the detection of etizolam, ranging from initial screening with immunoassays to highly specific and sensitive confirmatory analysis using chromatography coupled with mass spectrometry.[2]
General Experimental Workflow
The general workflow for the analysis of etizolam from biological samples involves sample collection, preparation/extraction, instrumental analysis, and data processing.
Immunoassay Screening
Immunoassays are rapid, cost-effective methods suitable for high-throughput screening of biological samples for benzodiazepines.[7] However, their ability to detect etizolam is highly dependent on the specific kit used, as cross-reactivity varies. Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) and Enzyme Multiplied Immunoassay Technique (EMIT) can be used.[2]
Quantitative Data Summary: Immunoassay
| Technique | Matrix | Analyte(s) | LOD | LOQ | Comments | Reference(s) |
|---|---|---|---|---|---|---|
| ELISA | Blood | Etizolam | 2.5 ng/mL | 5.0 ng/mL | Showed good cross-reactivity (>96%). | [7] |
| Various Kits | Urine | Etizolam & Metabolites | ~1000 ng/mL | - | Detectability varies significantly between kits. |[2] |
Experimental Protocol: ELISA Screening in Blood
This protocol is based on the use of a commercial Benzodiazepine ELISA kit.
-
Sample Preparation:
-
Collect whole blood samples in tubes containing an appropriate anticoagulant.
-
Centrifuge the blood sample to separate plasma or use whole blood directly as per the kit's instructions.
-
Prepare calibrators and controls by spiking drug-free blood matrix.
-
-
ELISA Procedure (General Steps):
-
Pipette 25 µL of calibrators, controls, and unknown samples into the appropriate wells of the microtiter plate pre-coated with antibodies.
-
Add 100 µL of the enzyme-labeled drug (conjugate) to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Wash the plate 3-5 times with the provided wash buffer to remove unbound components.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate for 30 minutes in the dark for color development. The color intensity is inversely proportional to the concentration of etizolam in the sample.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the calibrators against their known concentrations.
-
Determine the concentration of etizolam in the samples by interpolating their absorbance values from the calibration curve.
-
Samples with a response above the cut-off value are considered presumptively positive and should be confirmed by a more specific method like LC-MS/MS.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the confirmation and quantification of etizolam and its metabolites due to its high sensitivity and specificity. It can be applied to various biological matrices including blood, plasma, urine, and hair.[8][9][10]
Quantitative Data Summary: LC-MS/MS
| Matrix | Analyte(s) | Linearity Range | LOD | LOQ | Reference(s) |
|---|---|---|---|---|---|
| Blood/Plasma | Etizolam | 5 - 160 ng/mL | 2.5 ng/mL | 5 ng/mL | [8][11] |
| Postmortem Blood | 13 Designer BZDs (incl. Deschloroetizolam) | 1 - 200 ng/mL | 0.5 ng/mL | 1 ng/mL | [10] |
| Hair | Etizolam & 16 other Designer BZDs | up to 200 pg/mg | - | 5 or 25 pg/mg |[9] |
Experimental Protocol: LC-MS/MS for Etizolam in Whole Blood
This protocol is a synthesized method based on common forensic toxicology practices.[8][10][11]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Pipette 0.5 mL of whole blood sample, calibrator, or control into a glass tube.
-
Add 25 µL of an internal standard working solution (e.g., etizolam-d₃ at 200 ng/mL).[8]
-
Add 1 mL of a buffer (e.g., phosphate (B84403) buffer, pH 6.0) and vortex.
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with sequential additions of methanol (B129727), deionized water, and buffer.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with deionized water followed by an acidic methanol wash.
-
Dry the cartridge thoroughly under vacuum or nitrogen.
-
Elute the analytes with 2 mL of a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.[12]
-
Column: C18 analytical column (e.g., 1.9 µm particle size, 50 x 2 mm).[13]
-
Mobile Phase A: 0.1% Formic acid in water.[13]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[13]
-
Gradient: A typical gradient might start at 15% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.4 - 0.6 mL/min.[13]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[12]
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Etizolam: Precursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)
-
α-hydroxyetizolam: Precursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)
-
Etizolam-d₃ (IS): Precursor Ion > Product Ion
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators. A linear or quadratic curve with 1/x weighting is often used.[8][11]
-
Quantify etizolam and its metabolites in the samples using the regression equation from the calibration curve.
-
The presence of the analyte is confirmed if the retention time is within a specified window and the ratio of the quantifier to qualifier ions is within acceptable limits compared to a calibrator.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful confirmatory technique for the analysis of etizolam.[7] Due to the lower volatility of etizolam and its hydroxylated metabolites, a derivatization step is typically required to improve their chromatographic properties.[14]
Quantitative Data Summary: GC-MS/MS
| Matrix | Analyte(s) | Linearity Range | LOD | LOQ | Reference(s) |
|---|
| Whole Blood | Etizolam, α-hydroxyetizolam, 8-hydroxyetizolam | 5 - 50 ng/mL | < 5 ng/mL | 5 ng/mL |[14] |
Experimental Protocol: GC-MS/MS for Etizolam and Metabolites in Whole Blood
This protocol is based on a published method for forensic purposes.[14]
-
Sample Preparation (SPE and Derivatization):
-
Follow a similar SPE procedure as described for the LC-MS/MS method to extract the analytes from 1 mL of whole blood.
-
After eluting and evaporating the sample to dryness, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Vortex the sample and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
Cool the sample to room temperature before injection.
-
-
GC-MS/MS Conditions:
-
GC System: Gas chromatograph equipped with an autosampler.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Ion trap or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Selected Ion Monitoring (SIM) or MRM for tandem MS.
-
Ions to Monitor: Select characteristic ions for the TMS-derivatives of etizolam and its metabolites.
-
-
Data Analysis:
-
Perform quantification using a calibration curve constructed from the peak areas of the derivatized standards relative to an internal standard.
-
Confirm the identity of the compounds based on retention time and the presence of characteristic ions.
-
References
- 1. Etizolam | C17H15ClN4S | CID 3307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Item - Etizolam and its major metabolites: a short review - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 4. Etizolam and Its Major Metabolites: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Fast and Sensitive Method for the Determination of 17 Designer Benzodiazepines in Hair by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Etizolam Blood Concentrations in 191 Forensic Cases in Ontario, Canada (2019–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. shimadzu.com [shimadzu.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chiral Separation of alpha-Hydroxyetizolam Enantiomers
Introduction
Etizolam, a thienodiazepine derivative, is a psychoactive substance with sedative, hypnotic, and anxiolytic properties. It is metabolized in the human body into several compounds, with alpha-hydroxyetizolam being one of its major active metabolites.[1][2] The hydroxylation at the alpha-position creates a chiral center, resulting in the existence of two enantiomers: (R)-alpha-hydroxyetizolam and (S)-alpha-hydroxyetizolam. Enantiomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological profiles.[3][4] Therefore, the ability to separate and quantify the individual enantiomers of this compound is crucial for researchers, scientists, and drug development professionals in understanding its stereoselective metabolism, pharmacokinetics, and pharmacodynamics.
While specific methods for the chiral separation of this compound are not widely published, methodologies for structurally similar 3-hydroxybenzodiazepines, such as oxazepam and temazepam, are well-established.[5][6][7] This document presents a proposed High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of this compound, based on established principles of chiral chromatography using a polysaccharide-based chiral stationary phase (CSP).[8][9]
Proposed Analytical Method: Chiral HPLC
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the gold standard for the separation of enantiomers in the pharmaceutical industry.[4] Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including benzodiazepines.[10][11] The proposed method utilizes a cellulose-based column in normal phase mode, which often provides excellent resolution for this class of compounds.
Data Presentation
The following tables summarize the proposed instrumental conditions and the expected, hypothetical results for the chiral separation of this compound enantiomers.
| Parameter | Proposed Condition |
| Instrumentation | Standard HPLC or UHPLC system with UV Detector |
| Column | Lux® Cellulose-1, 5 µm, 250 x 4.6 mm (or equivalent cellulose-based CSP)[12] |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Standard Concentration | 0.5 mg/mL in mobile phase |
| Table 1: Proposed HPLC Method Parameters for Chiral Separation. |
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | ~ 8.5 min | ~ 10.2 min |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
| Selectivity Factor (α) | \multicolumn{2}{c | }{~ 1.25} |
| Table 2: Hypothetical Chromatographic Results. |
Experimental Protocols
This section provides a detailed step-by-step protocol for the proposed chiral separation.
Reagent and Standard Preparation
-
Mobile Phase Preparation:
-
Carefully measure 800 mL of HPLC-grade n-Hexane, 200 mL of HPLC-grade Isopropanol, and 1 mL of Diethylamine.
-
Combine the components in a suitable 1-liter solvent bottle.
-
Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.
-
From the stock solution, prepare a working standard solution at a concentration of 0.5 mg/mL by diluting with the mobile phase.
-
HPLC System Preparation and Equilibration
-
Install the Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) column into the HPLC system's column compartment.
-
Set the column oven temperature to 25°C.
-
Purge the HPLC pump with the prepared mobile phase to ensure no air bubbles are in the system.
-
Equilibrate the column by pumping the mobile phase through it at a flow rate of 1.0 mL/min for at least 30-45 minutes, or until a stable baseline is achieved on the detector.
Sample Analysis
-
Set the UV detector wavelength to 254 nm.
-
Inject 10 µL of the 0.5 mg/mL working standard solution of racemic this compound onto the column.
-
Start the data acquisition and run the analysis for approximately 15 minutes, or until both enantiomer peaks have eluted.
Data Analysis
-
Integrate the peaks in the resulting chromatogram.
-
Identify the retention times (t_R) for the two eluted enantiomer peaks.
-
Calculate the chromatographic performance parameters:
-
Selectivity Factor (α): α = (t_R2 - t_0) / (t_R1 - t_0), where t_R1 and t_R2 are the retention times of the first and second eluting enantiomers, and t_0 is the void time.
-
Resolution (R_s): R_s = 2 * (t_R2 - t_R1) / (w_1 + w_2), where w_1 and w_2 are the peak widths at the base for enantiomer 1 and 2, respectively. A resolution value greater than 1.5 indicates baseline separation.
-
Visualizations
Metabolic and Chiral Separation Pathway
Caption: Logical flow from the parent drug to its chiral metabolite and subsequent separation.
Experimental Workflow
Caption: Step-by-step workflow for the chiral separation of this compound.
References
- 1. Etizolam and Its Major Metabolites: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Effect of temperature on enantiomer separation of oxzepam and lorazepam by high-performance liquid chromatography on a beta-cyclodextrin derivatized bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins [scielo.org.mx]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. researchgate.net [researchgate.net]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
Application Notes and Protocols for the Forensic Toxicological Analysis of alpha-Hydroxyetizolam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etizolam is a thienodiazepine derivative with potent anxiolytic, sedative-hypnotic, and muscle relaxant properties. Due to its high potential for abuse and its increasing prevalence in the illicit drug market, forensic toxicology laboratories are frequently tasked with its detection and quantification in biological specimens. Etizolam is extensively metabolized in the human body, primarily to alpha-hydroxyetizolam and 8-hydroxyetizolam. This compound is a pharmacologically active metabolite with a longer half-life than the parent drug, making it a crucial target analyte in forensic investigations to establish etizolam use.[1][2]
These application notes provide detailed protocols for the extraction and quantification of this compound in various biological matrices, along with a summary of reported quantitative data and interpretive guidance. The methodologies described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), which are the gold standard techniques in forensic toxicology for their sensitivity and specificity.
Metabolic Pathway of Etizolam
Etizolam undergoes rapid and extensive metabolism in the body. The primary metabolic pathway involves hydroxylation to form this compound, which is an active metabolite, and 8-hydroxyetizolam.[2] A smaller fraction of the dose is excreted as glucuronide conjugates of the metabolites.[1] Understanding this pathway is critical for interpreting toxicological results, as the presence of the metabolites, particularly this compound, can confirm etizolam ingestion even when the parent drug is no longer detectable.
Quantitative Data Summary
The following tables summarize quantitative data for the analysis of this compound and etizolam in various biological matrices as reported in forensic toxicology literature. These values can serve as a reference for method development, validation, and interpretation of casework results.
Table 1: Concentrations of Etizolam and this compound in Post-Mortem Blood Samples
| Analyte | Median Concentration (ng/mL) | Concentration Range (ng/mL) | Reference |
| Etizolam | 50 | 10 - 630 | [1] |
| Etizolam | 8.5 | 1.0 - 172.0 | [3] |
| This compound | 9.4 | 7.2 - 9.4 | [1][4] |
Table 2: Method Validation Parameters for this compound Analysis
| Analytical Method | Matrix | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Inter-day Precision (%RSD) | Reference |
| GC-MS/MS | Whole Blood | 5 - 50 | 5 | 6.4 | [5] |
| LC-MS/MS | Blood | Not Specified | <5.0 | Not Specified | |
| LC-MS/MS | Urine | 1 - 100 | 1 | Not Specified |
Experimental Protocols
The following are detailed protocols for the analysis of this compound in biological samples. These protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.
Analytical Workflow
A typical analytical workflow for the determination of this compound in forensic samples involves sample preparation to isolate the analyte from the biological matrix, followed by instrumental analysis for separation, detection, and quantification.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Etizolam and Its Major Metabolites: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Case report: Etizolam and its major metabolites in two unnatural death cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoassay Screening of Etizolam and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etizolam is a thienodiazepine derivative with hypnotic, sedative, anxiolytic, amnesic, and anticonvulsant properties. It is pharmacologically similar to benzodiazepines, though it is structurally different as a thiophene (B33073) ring replaces the benzene (B151609) ring.[1] Due to its potential for abuse and its increasing presence in forensic and clinical cases, reliable screening methods are essential. Immunoassays are widely used as a preliminary screening tool for the detection of etizolam and its metabolites in biological samples, primarily urine.[2] These assays are valued for their speed, simplicity, and high-throughput capabilities.[3]
This document provides detailed application notes and protocols for the immunoassay screening of etizolam and its primary metabolites, α-hydroxyetizolam and 8-hydroxyetizolam.[1] It includes a summary of quantitative data from various commercially available immunoassay kits, detailed experimental protocols, and visualizations to aid in understanding the workflow and principles.
Principle of Immunoassay Screening
The most common immunoassay format for small molecule detection, such as etizolam, is the competitive immunoassay . In this format, free drug (analyte) in the sample competes with a labeled drug conjugate for a limited number of specific antibody binding sites.[4][5] The amount of signal generated is inversely proportional to the concentration of the drug in the sample. A lower signal indicates a higher concentration of the drug, suggesting a positive result.
Quantitative Data Summary
The cross-reactivity of various immunoassays with etizolam and its metabolites is a critical factor in their effectiveness as a screening tool. The following tables summarize the available quantitative data for several commercial immunoassay kits. It is important to note that cross-reactivity can vary between manufacturers and even between different lots of the same assay. Confirmation of presumptive positive results by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is mandatory for definitive identification.[4]
Table 1: Cross-Reactivity of Immunoassays with Etizolam
| Immunoassay Kit | Calibrator/Cut-off (ng/mL) | Etizolam Concentration for Positive Result (ng/mL) | Cross-Reactivity (%) | Reference(s) |
| AccuSign BZO | Oxazepam / 300 | 1,000 | - | [2] |
| Triage DOA | - | >25,000 (Negative) | - | [2] |
| Immunalysis Benzodiazepine (B76468) ELISA | Oxazepam | - | 107 | [6] |
| CEDIA Benzodiazepine Assay | Nordiazepam / 3 | - | - | [7] |
| Neogen Benzodiazepine Group ELISA | Oxazepam / Clonazepam | - | Detects Etizolam | [8] |
Table 2: Cross-Reactivity of Immunoassays with Etizolam Metabolites
| Immunoassay Kit | Metabolite | Concentration for Positive Result (ng/mL) | Reference(s) |
| AccuSign BZO | M-III (α-hydroxyetizolam) | 1,000 | [2] |
| AccuSign BZO | M-VI (likely 8-hydroxyetizolam) | 1,000 | [2] |
Table 3: Limits of Detection (LOD) and Quantitation (LOQ) for Etizolam
| Immunoassay Kit | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference(s) |
| Immunalysis Benzodiazepine ELISA | 0.0025 mg/L (2.5 ng/mL) | 0.005 mg/L (5 ng/mL) | [6] |
| CEDIA Benzodiazepine Assay | 10.8 ng/mL (Qualitative) | - | [9] |
Experimental Protocols
The following are generalized protocols for performing a competitive immunoassay for etizolam screening. It is crucial to always refer to the specific manufacturer's instructions provided with the assay kit being used, as procedures can vary.
Sample Preparation (Urine)
-
Collect urine specimens in clean, dry containers.
-
For optimal results, fresh urine is recommended. If not tested immediately, specimens may be refrigerated at 2-8°C for up to 48 hours. For longer storage, freeze at -20°C or below.[10]
-
Bring all specimens to room temperature before testing.[3]
-
Centrifuge specimens with visible precipitates to obtain a clear supernatant for testing.[10]
General Competitive ELISA Protocol (Microplate Format)
This protocol is based on a standard competitive ELISA procedure.
Materials:
-
Microplate pre-coated with anti-benzodiazepine antibody
-
Etizolam standards and controls
-
Enzyme-conjugated etizolam
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit's package insert.
-
Sample/Standard Addition: Add a specific volume of standards, controls, and patient samples to the appropriate wells of the microplate.[11]
-
Enzyme Conjugate Addition: Add the enzyme-conjugated etizolam to each well.[11]
-
Incubation: Incubate the plate for a specified time and temperature (e.g., 60 minutes at room temperature) to allow for competitive binding.[11]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer to remove any unbound components.[11]
-
Substrate Addition: Add the substrate solution to each well.
-
Incubation: Incubate the plate for a specified time to allow for color development.
-
Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Reading: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the results based on the standard curve generated from the absorbance readings of the standards. The concentration of etizolam in the samples will be inversely proportional to the signal.
Lateral Flow Immunoassay (Test Strip/Cassette) Protocol
This protocol is a general guide for rapid, qualitative screening devices.
Materials:
-
Individually packaged test strips or cassettes
-
Specimen collection container
Procedure:
-
Bring the test device and urine specimen to room temperature.[10]
-
Remove the test device from its sealed pouch.
-
Immerse the absorbent tip of the test strip or add a few drops of the urine specimen into the sample well of the cassette.[10]
-
Wait for the specified amount of time (typically 5-10 minutes) for the results to develop.[12]
-
Interpretation of Results:
-
Negative: Two lines appear. One in the control region (C) and one in the test region (T). The intensity of the test line may vary.
-
Positive: Only one line appears in the control region (C). No line is visible in the test region (T).
-
Invalid: No line appears in the control region (C). The test should be repeated with a new device.[12]
-
Visualizations
Etizolam Metabolism Signaling Pathway
Caption: Metabolic pathway of Etizolam to its major metabolites.
Competitive Immunoassay Workflow
Caption: General workflow of a competitive immunoassay for Etizolam.
Logical Relationship of Cross-Reactivity
Caption: Factors influencing immunoassay results for Etizolam.
Conclusion
Immunoassay screening is a valuable tool for the initial detection of etizolam and its metabolites. A variety of commercial kits are available with differing sensitivities and cross-reactivities. Understanding the principles of these assays and their performance characteristics is crucial for accurate interpretation of results. Due to the potential for cross-reactivity with other benzodiazepines and the variability between assays, all presumptive positive results must be confirmed by a more specific analytical method. The protocols and data provided in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the screening of etizolam.
References
- 1. Etizolam and Its Major Metabolites: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparison of four immunoassay screening devices for detection of benzodiazepine and its metabolites in urine: mainly detection of etizolam, thienodiazepine and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chirus.com [chirus.com]
- 4. labsolutions-eg.com [labsolutions-eg.com]
- 5. sceti.co.jp [sceti.co.jp]
- 6. bccsu.ca [bccsu.ca]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. neogen.com [neogen.com]
- 9. wvdrugtesting.com [wvdrugtesting.com]
- 10. atlas-medical.com [atlas-medical.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. CEDIA dau Benzodiazepine screening assay: a reformulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of alpha-Hydroxyetizolam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the three most common sample preparation techniques for the analysis of alpha-Hydroxyetizolam from biological matrices: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a major active metabolite of etizolam, a thienodiazepine drug with anxiolytic, sedative-hypnotic, and muscle relaxant properties. Accurate and reliable quantification of this compound in biological samples such as plasma, serum, and urine is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. Effective sample preparation is a critical step to remove matrix interferences and concentrate the analyte, thereby ensuring the sensitivity, accuracy, and robustness of the analytical method.
This document outlines validated protocols for SPE, LLE, and protein precipitation, presents quantitative performance data in tabular format for easy comparison, and includes graphical workflows to illustrate the experimental procedures.
Data Presentation: Quantitative Comparison of Sample Preparation Techniques
The following table summarizes the quantitative performance characteristics of the different sample preparation methods for this compound and related benzodiazepines. This data is compiled from various studies and should be used as a comparative guide. Method performance can vary based on the specific matrix, instrumentation, and laboratory conditions.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Analyte(s) | Etizolam, This compound | Alprazolam, alpha-Hydroxyalprazolam | Etizolam, This compound |
| Matrix | Whole Blood, Plasma | Plasma | Whole Blood, Plasma |
| Recovery (%) | 105 - 115%[1] | 58.8 - 83.1%[2] | >80%[3] |
| Matrix Effect (%) | -22 to 18% (for a panel of benzodiazepines)[4] | Not explicitly stated for this compound, but can be significant if not optimized. | Can be significant; post-column infusion can assess ionization effects.[5] |
| Limit of Quantification (LOQ) | 10 ng/mL (for a panel of benzodiazepines)[4] | 6.7 - 33.3 µg/L (for a panel of organic toxicants including benzodiazepines)[2] | Not explicitly stated for this compound; dependent on subsequent analytical method. |
| Limit of Detection (LOD) | Dependent on analytical method | Dependent on analytical method | Dependent on analytical method |
| Relative Standard Deviation (RSD %) | ≤ 10.7%[4] | 3.7 - 7.4%[2] | <6% for acetonitrile (B52724) precipitation of a drug cocktail[3] |
Experimental Protocols and Workflows
Solid-Phase Extraction (SPE) - QuEChERS Method
This protocol is adapted from a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of etizolam and its metabolites in whole blood and plasma.[1]
Methodology
-
Sample Pre-treatment:
-
To 1 mL of whole blood or plasma in a 2 mL microtube, add internal standard.
-
Add 300 µL of acetonitrile and 200 µL of distilled water.[1]
-
Add 100 mg of QuEChERS extraction salt packet (e.g., containing magnesium sulfate (B86663) and sodium acetate).[1]
-
Add three φ 3 mm stainless steel beads.[1]
-
-
Extraction:
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the acetonitrile.
-
Centrifuge at 10,000 rpm for 10 minutes.[1]
-
-
Collection:
-
Carefully collect the supernatant (acetonitrile layer).
-
-
Analysis:
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable mobile phase.
-
Experimental Workflow: Solid-Phase Extraction (QuEChERS)
Liquid-Liquid Extraction (LLE)
This protocol is a general method for the extraction of benzodiazepines from biological fluids and can be adapted for this compound.
Methodology
-
Sample Pre-treatment:
-
To 1 mL of plasma or urine in a glass tube, add the internal standard.
-
Add a suitable buffer to adjust the pH to alkaline (e.g., pH 9-10).
-
-
Extraction:
-
Add 5 mL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether, or a mixture like toluene/methylene chloride (7:3)).
-
Cap the tube and vortex or mechanically shake for 10-15 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.
-
-
Analysis:
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Experimental Workflow: Liquid-Liquid Extraction
Protein Precipitation (PPT)
This is a straightforward and rapid method for removing proteins from plasma or serum samples. Acetonitrile is a commonly used precipitating agent.[6]
Methodology
-
Sample Pre-treatment:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add the internal standard.
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is recommended for efficient protein removal).[6]
-
Vortex vigorously for 30-60 seconds to ensure complete mixing and protein precipitation.
-
Incubate at -20°C for 10-20 minutes to enhance protein precipitation.
-
-
Separation:
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Collection:
-
Carefully transfer the supernatant to a clean tube or an autosampler vial.
-
-
Analysis:
-
The supernatant can be directly injected for LC-MS/MS analysis. If the acetonitrile concentration is too high for the initial mobile phase, an evaporation and reconstitution step may be necessary.
-
Experimental Workflow: Protein Precipitation
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. Determination of 13 Organic Toxicants in Human Blood by Liquid-Liquid Extraction Coupling High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Solvent-Based Protein Precipitation for Robust Proteome Purification Ahead of Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unitedchem.com [unitedchem.com]
- 5. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Application Notes and Protocols for Liquid-Liquid Extraction of alpha-Hydroxyetizolam from Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Hydroxyetizolam is a primary active metabolite of etizolam, a thienodiazepine compound with anxiolytic, sedative-hypnotic, and muscle relaxant properties.[1][2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic, toxicological, and clinical studies. Liquid-liquid extraction (LLE) is a robust and widely used technique for the isolation and purification of drug metabolites from complex biological matrices like plasma prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]
These application notes provide a detailed protocol for the liquid-liquid extraction of this compound from human plasma. The described methodology is synthesized from established procedures for etizolam, its metabolites, and other benzodiazepines.[4][5][6]
Experimental Protocols
Principle
This protocol employs a liquid-liquid extraction method to isolate this compound from plasma. The procedure involves protein precipitation followed by the extraction of the analyte into an organic solvent. The choice of solvent and pH conditions are optimized to ensure efficient recovery of the target analyte.
Materials and Reagents
-
Human plasma (collected in EDTA, heparin, or citrate (B86180) tubes)
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar benzodiazepine)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane, HPLC grade
-
Ammonium (B1175870) hydroxide (B78521) solution (0.1 M)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
LC-MS/MS system
Sample Preparation and Extraction Protocol
-
Sample Thawing and Spiking:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples gently to ensure homogeneity.
-
In a microcentrifuge tube, pipette 200 µL of the plasma sample.
-
Spike the sample with an appropriate volume of the internal standard solution.
-
-
Protein Precipitation:
-
Add 600 µL of cold acetonitrile to the plasma sample.
-
Vortex vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
-
Liquid-Liquid Extraction:
-
Adjust the pH of the supernatant to approximately 9-10 by adding 50 µL of 0.1 M ammonium hydroxide solution.
-
Add 1 mL of an organic solvent mixture, such as ethyl acetate/dichloromethane (9:1 v/v).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3,000 x g for 5 minutes to facilitate phase separation.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex briefly to dissolve the residue.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system for analysis.
-
Data Presentation
The following table summarizes representative quantitative data for the analysis of benzodiazepines, including etizolam and its metabolites, from plasma using LLE-based methods. These values can serve as a benchmark for the expected performance of the described protocol.
| Analyte | Method | LLOQ (ng/mL) | Recovery (%) | Reference |
| Etizolam & Metabolites | QuEChERS-based LLE | 10 | 105-131 | [7] |
| Alprazolam | LLE | 0.05 | Not Specified | [5] |
| alpha-Hydroxyalprazolam (B159172) | LLE | 0.05 | Not Specified | [5] |
| Various Benzodiazepines | DLLME | 0.01-5.0 (µg/L) | Not Specified | [8] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the liquid-liquid extraction workflow for this compound from plasma.
Caption: Workflow of the LLE protocol for this compound.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Etizolam and Its Major Metabolites: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Quantitation of alprazolam and alpha-hydroxyalprazolam in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Dispersive liquid–liquid microextraction with back extraction using an immiscible organic solvent for determination of benzodiazepines in water, urine, and plasma samples - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Analysis of alpha-Hydroxyetizolam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the bioanalytical quantification of alpha-Hydroxyetizolam. The focus is on overcoming ionization suppression, a common challenge in LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, leading to inaccurate quantification due to ionization suppression.
Question: My this compound signal is low and inconsistent in biological samples compared to standards in pure solvent. How can I confirm if this is due to ionization suppression?
Answer: This is a classic sign of matrix effects, specifically ionization suppression. To confirm this, you can perform a post-extraction addition experiment.[1][2]
Experimental Protocol: Post-Extraction Addition
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte in pure solvent.
-
Set B (Pre-spiked Sample): Blank biological matrix spiked with the analyte before extraction.
-
Set C (Post-spiked Sample): Blank biological matrix extract spiked with the analyte after the extraction process.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the matrix effect (ME) using the following formula:
-
ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Interpretation of Results:
| Matrix Effect (%) | Interpretation |
| < 85% | Significant Ion Suppression |
| 85% - 115% | No significant matrix effect |
| > 115% | Significant Ion Enhancement |
A result below 85% confirms that components from your biological matrix are suppressing the ionization of this compound.
Question: I've confirmed ionization suppression. What are the primary strategies to overcome it?
Answer: There are three main strategies to mitigate ionization suppression: optimizing sample preparation, modifying chromatographic conditions, and using an appropriate internal standard.[1][3][4]
Troubleshooting Workflow for Ionization Suppression
Caption: A decision tree for troubleshooting ionization suppression.
Frequently Asked Questions (FAQs)
Q1: Which sample preparation technique is most effective at reducing matrix effects for this compound analysis in urine?
A1: While "dilute-and-shoot" is the simplest method, it is often inadequate for eliminating matrix effects.[5] Solid-Phase Extraction (SPE) is generally more effective than Liquid-Liquid Extraction (LLE) or protein precipitation for removing interfering matrix components.[1][4] A mixed-mode SPE, such as Oasis MCX, has been shown to be effective for benzodiazepines in urine, providing cleaner extracts.[6]
| Sample Preparation Technique | Pros | Cons |
| Dilute-and-Shoot | Fast, simple | High matrix effects |
| Protein Precipitation | Simple, removes proteins | Does not remove other interferences like phospholipids |
| Liquid-Liquid Extraction (LLE) | Good for non-polar analytes | Can be labor-intensive, may not remove all interferences |
| Solid-Phase Extraction (SPE) | High selectivity, provides clean extracts | More complex method development |
Q2: How can I optimize my chromatographic method to separate this compound from interfering matrix components?
A2: Optimizing your LC method is crucial. Consider the following:
-
Gradient Elution: A well-optimized gradient can help separate this compound from early-eluting, polar matrix components that often cause suppression.[1]
-
Column Chemistry: A C18 column is commonly used for benzodiazepine (B76468) analysis.[7][8] Experimenting with different C18 phases or even different chemistries (e.g., phenyl-hexyl) might provide the necessary selectivity.
-
Mobile Phase Modifiers: The use of additives like formic acid can improve peak shape and chromatographic resolution.[7][8]
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification of this compound?
A3: Yes, using a SIL-IS (e.g., this compound-d4) is highly recommended. A SIL-IS co-elutes with the analyte and experiences the same degree of ionization suppression.[4] This allows for accurate quantification as the ratio of the analyte to the internal standard remains constant, even if the absolute signal intensity varies.
Q4: What are the typical MS/MS transitions for this compound?
A4: The exact transitions should be optimized on your specific instrument. However, a common precursor ion and potential product ions are:
| Compound | Precursor Ion (m/z) | Product Ions (m/z) |
| This compound | 359.05 | 286.20, 287.20 |
Data sourced from a study on etizolam and its metabolites.[8]
Experimental Protocols
Detailed Protocol: Solid-Phase Extraction (SPE) for this compound in Urine
This protocol is adapted from a method for urinary benzodiazepines and is a good starting point for optimization.[6]
Sample Preparation Workflow
Caption: Workflow for SPE of this compound from urine.
Materials:
-
Oasis MCX µElution Plate
-
Urine sample
-
This compound standard and SIL-IS
-
Ammonium acetate buffer (0.5 M, pH 5.0)
-
β-glucuronidase
-
Phosphoric acid (4%)
-
Hydrochloric acid (0.02 N)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Ammonium hydroxide (B78521) (strong solution, 28-30%)
-
Sample diluent (2% ACN:1% formic acid in water)
Procedure:
-
To 200 µL of urine in the SPE plate well, add 20 µL of the internal standard solution.
-
Add 200 µL of 0.5 M ammonium acetate buffer containing β-glucuronidase.
-
Incubate the plate at 50°C for 1 hour.
-
Quench the reaction by adding 200 µL of 4% phosphoric acid.
-
Apply the sample to the Oasis MCX µElution Plate (no conditioning or equilibration is necessary).
-
Wash the wells with 200 µL of 0.02 N HCl.
-
Wash the wells with 200 µL of 20% MeOH.
-
Dry the plate under high vacuum for 30 seconds.
-
Elute the analytes with two aliquots of 25 µL of 60:40 ACN:MeOH containing 5% strong ammonia (B1221849) solution.
-
Dilute the eluate with 100 µL of the sample diluent.
-
Inject into the LC-MS/MS system.
LC-MS/MS Parameters (Starting Point)
| Parameter | Condition |
| LC Column | CORTECS UPLC C18+ or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) |
These parameters are based on similar benzodiazepine analyses and should be optimized for your specific instrumentation and application.[6][7]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. b-ac.co.uk [b-ac.co.uk]
Technical Support Center: Chromatographic Resolution of alpha-Hydroxyetizolam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of alpha-Hydroxyetizolam.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic analysis of this compound?
A1: The primary challenges in the analysis of this compound, a major metabolite of etizolam, stem from its structural similarity to the parent drug and other metabolites.[1] This can lead to co-elution and poor resolution. As a benzodiazepine (B76468), this compound is a basic compound, which can result in secondary interactions with the stationary phase, leading to peak tailing.[2]
Q2: Which chromatographic techniques are most suitable for the analysis of this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common techniques for the analysis of this compound.[1][3] These are typically coupled with mass spectrometry (MS) for high sensitivity and selectivity, particularly in biological matrices.[1][3] However, HPLC with UV detection can also be employed, especially for the analysis of bulk drug and pharmaceutical formulations.
Q3: What type of HPLC column is recommended for the separation of this compound?
A3: C18 and C8 columns are the most frequently used stationary phases for the separation of benzodiazepines, including this compound.[4][5] Columns with a smaller particle size (e.g., sub-2 µm for UHPLC) can provide higher resolution and efficiency.[3] End-capped columns are often preferred to minimize secondary interactions with residual silanol (B1196071) groups, which can cause peak tailing.[2]
Q4: How does mobile phase pH affect the chromatography of this compound?
A4: Mobile phase pH is a critical parameter for achieving good peak shape and retention for basic compounds like this compound. Operating within a pH range of 3 to 7 is generally recommended to neutralize silanol interactions on the silica-based stationary phase.[6] A buffered mobile phase is essential to maintain a stable pH and ensure reproducible results. The use of buffers such as phosphate (B84403) or acetate (B1210297) is common.[4][5]
Troubleshooting Guides
Issue 1: Poor Resolution Between Etizolam and this compound
Symptoms:
-
Overlapping or co-eluting peaks for etizolam and this compound.
-
Inability to accurately quantify individual components.
Troubleshooting Workflow:
Troubleshooting Poor Resolution
Issue 2: Peak Tailing of this compound
Symptoms:
-
Asymmetrical peak shape with a drawn-out tail.
-
Tailing factor greater than 1.5.
-
Reduced peak height and inaccurate integration.
Troubleshooting Workflow:
Troubleshooting Peak Tailing
Experimental Protocols
Protocol 1: UHPLC-MS/MS Method for High-Resolution Separation
This protocol is adapted from methodologies for the simultaneous analysis of etizolam and its metabolites.[3][7]
Instrumentation:
-
Ultra-High-Performance Liquid Chromatograph (UHPLC)
-
Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF)
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | YMC-Triart C18 (1.9 µm, 50 x 2.0 mm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 20% B to 30% B over 11.5 min |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM) or high-resolution full scan
-
MRM Transitions (example):
-
This compound: m/z 359.1 > 286.2
-
Protocol 2: HPLC-UV Method for Routine Analysis (Starting Point)
This protocol is a suggested starting point for developing an HPLC-UV method, based on common practices for benzodiazepine analysis.[5][7]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
UV-Vis Detector
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 5 µm, 250 x 4.6 mm, end-capped |
| Mobile Phase A | 25 mM Phosphate buffer, pH 6.0 |
| Mobile Phase B | Acetonitrile |
| Isocratic Elution | 65% A : 35% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 240 nm |
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Benzodiazepine Analysis
| Method | Column | Mobile Phase | Flow Rate | Detection | Reference |
| UHPLC-MS/MS | YMC-Triart C18 (1.9 µm, 50 x 2.0 mm) | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile | 0.6 mL/min | MS/MS | [3] |
| UHPLC-MS/MS | YMC-Triart C18 (1.9 µm, 150 x 2.0 mm) | A: 10 mM Formic acid in waterB: 10 mM Formic acid in water/acetonitrile (50/50) | 0.3 mL/min | MS/MS | Shimadzu Application Note |
| HPLC-UV | C8 | A: 65% Phosphate buffer (pH 3.0)B: 35% Acetonitrile | Not specified | UV (220 nm) | [4] |
| HPLC-UV | C18 | A: 30% Ammonium acetate (0.05 M, pH 9.0)B: 25% Acetonitrile, 45% Methanol | 1.3 mL/min | UV (240 nm) | [5] |
Visualizations
General Experimental Workflow
References
- 1. lcms.cz [lcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Separation and HPLC analysis of 15 benzodiazepines in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mastelf.com [mastelf.com]
- 7. annexpublishers.com [annexpublishers.com]
Technical Support Center: Troubleshooting Peak Tailing in α-Hydroxyetizolam Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting peak tailing issues that may arise during the chromatographic analysis of α-Hydroxyetizolam. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, question-and-answer-based solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of α-Hydroxyetizolam?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the end of the chromatogram.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] Peak tailing is problematic because it can compromise the accuracy and precision of quantification, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or instrumentation.[2][3] For a compound like α-Hydroxyetizolam, which contains basic functional groups, peak tailing is a common challenge.[4][5]
Q2: What are the most common causes of peak tailing when analyzing basic compounds like α-Hydroxyetizolam using HPLC?
A2: The most frequent causes of peak tailing for basic compounds in High-Performance Liquid Chromatography (HPLC) include:
-
Secondary Interactions: Strong interactions can occur between the basic analyte and residual acidic silanol (B1196071) groups on the surface of silica-based stationary phases (like C18 columns).[4][5][6]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of α-Hydroxyetizolam, a mix of ionized and unionized forms can exist, leading to peak distortion.[7][8]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[9][10]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in poor peak shape.[11][12]
-
Extra-Column Effects: Issues such as excessive tubing length, large detector cell volume, or poorly made connections can contribute to band broadening and tailing.[9][13]
Q3: How can I quickly diagnose the cause of peak tailing in my α-Hydroxyetizolam analysis?
A3: A systematic approach is the most effective way to diagnose the source of peak tailing. A good starting point is to determine if the tailing affects only the α-Hydroxyetizolam peak or all peaks in the chromatogram. If only the analyte peak is tailing, the issue is likely related to chemical interactions. If all peaks are tailing, the problem is more likely to be systemic, such as an issue with the column, mobile phase, or instrument setup.
Troubleshooting Guides
This section provides detailed troubleshooting steps for common causes of peak tailing in α-Hydroxyetizolam analysis.
Issue 1: Only the α-Hydroxyetizolam peak is tailing.
This is often indicative of specific chemical interactions between the analyte and the stationary phase.
Potential Cause: Secondary interactions with residual silanol groups.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3 or below) can suppress the ionization of silanol groups, minimizing their interaction with the basic α-Hydroxyetizolam molecule.[4][5]
-
Use an End-Capped Column: Employ a column that has been "end-capped," a process that deactivates most of the residual silanol groups.[14][15]
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can help to mask the active silanol sites.[4][16]
-
Consider a Different Stationary Phase: If tailing persists, explore alternative column chemistries, such as those with a positive surface charge or non-silica-based supports.[4]
Issue 2: All peaks in the chromatogram are tailing.
This suggests a more general problem with the chromatographic system.
Potential Cause: Column degradation, contamination, or improper installation.
Troubleshooting Steps:
-
Column Washing: Flush the column with a strong solvent to remove any contaminants that may have accumulated on the inlet frit or the head of the column.[5][10] If the column is reversible, back-flushing can be particularly effective.[5]
-
Inspect and Replace Column Frits: A partially blocked inlet frit can cause poor peak shape for all analytes.[2]
-
Use a Guard Column: A guard column installed before the analytical column can help protect it from strongly retained or particulate matter in the sample, extending its lifetime.
-
Check Column Installation: Ensure the column is installed correctly with no dead volume in the connections.[17]
Summary of Troubleshooting Strategies
The following table summarizes the potential causes of peak tailing in α-Hydroxyetizolam analysis and the corresponding solutions.
| Potential Cause | Description | Recommended Solution(s) |
| Secondary Silanol Interactions | Interaction of basic analyte with acidic silanol groups on the silica (B1680970) surface.[4][5] | Lower mobile phase pH, use an end-capped column, add a competing base to the mobile phase.[4][5][14] |
| Inappropriate Mobile Phase pH | Mobile phase pH is too close to the analyte's pKa, causing mixed ionization states.[8] | Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.[18] |
| Column Contamination | Buildup of sample matrix or other contaminants on the column.[9][10] | Flush the column with a strong solvent, use a guard column, and ensure proper sample preparation.[5][10] |
| Column Degradation | Loss of stationary phase or creation of active sites over time.[9] | Replace the column. |
| Column Overload | Injecting a sample concentration that is too high for the column's capacity.[11] | Reduce the injection volume or dilute the sample.[10][12] |
| Extra-Column Volume | Dead volume in tubing, fittings, or injector.[13] | Use tubing with a smaller internal diameter and ensure all connections are properly fitted.[13] |
| Improper GC Column Installation | Incorrect column positioning in the inlet or a poor column cut.[17][19] | Re-cut the column end and ensure it is installed at the correct height in the inlet.[17][19] |
| Active Sites in GC System | Interactions with active sites in the GC inlet liner or column.[17] | Use a deactivated liner and trim the front end of the column.[17] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for HPLC Analysis
-
Prepare Mobile Phases: Prepare a series of aqueous mobile phase components with varying pH values (e.g., pH 2.5, 3.0, 4.0, 7.0) using appropriate buffers (e.g., phosphate, formate (B1220265), or acetate). Ensure the chosen buffer is compatible with your detection method (e.g., use volatile buffers like ammonium (B1175870) formate for LC-MS).[14]
-
Equilibrate the System: For each mobile phase, thoroughly flush the HPLC system and equilibrate the column for an adequate amount of time (e.g., 10-20 column volumes).
-
Inject Standard: Inject a standard solution of α-Hydroxyetizolam.
-
Evaluate Peak Shape: Analyze the resulting chromatogram and calculate the tailing factor for the α-Hydroxyetizolam peak at each pH.
-
Select Optimal pH: Choose the pH that provides the most symmetrical peak shape (tailing factor closest to 1.0).
Protocol 2: GC Inlet Maintenance
-
Cool Down the Inlet: Ensure the GC inlet has cooled to a safe temperature.
-
Turn Off Gases: Turn off the carrier and split vent flows.
-
Remove the Septum Nut and Septum: Unscrew the septum nut and remove the old septum.
-
Remove the Liner: Carefully remove the inlet liner using forceps.
-
Install New Liner and Septum: Insert a new, deactivated liner and a new septum.
-
Reassemble and Leak Check: Reassemble the inlet, restore gas flows, and perform a leak check.[3]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the analysis of α-Hydroxyetizolam.
Caption: Troubleshooting workflow for peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. phenomenex.com [phenomenex.com]
- 7. moravek.com [moravek.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. uhplcs.com [uhplcs.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromtech.com [chromtech.com]
- 14. labcompare.com [labcompare.com]
- 15. LC Technical Tip [discover.phenomenex.com]
- 16. researchgate.net [researchgate.net]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of SPE Recovery for alpha-Hydroxyetizolam
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Solid-Phase Extraction (SPE) recovery of alpha-Hydroxyetizolam. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the SPE recovery of this compound?
A1: The primary factors affecting the SPE recovery of this compound are related to its physicochemical properties and the specifics of the SPE method. As a hydroxylated metabolite of etizolam, this compound is more polar than its parent compound. Key factors include:
-
Sorbent Selection: The choice of sorbent material (e.g., reversed-phase C18, polymeric, or mixed-mode) is critical for adequate retention of this polar metabolite.
-
Sample pH: The pH of the sample matrix can alter the ionization state of this compound, significantly impacting its retention on the SPE sorbent.
-
Wash Solvent Composition: The strength and polarity of the wash solvent are crucial for removing matrix interferences without prematurely eluting the target analyte.
-
Elution Solvent Strength: The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent for complete recovery.
-
Flow Rate: The rate at which the sample and solvents are passed through the SPE cartridge can affect the interaction time and, consequently, the binding and elution efficiency.[1]
Q2: I am experiencing low recovery of this compound. What are the most common causes and how can I troubleshoot this?
A2: Low recovery is a common issue in SPE. The following troubleshooting guide will help you identify and resolve the problem. A systematic approach is to analyze the load, wash, and elution fractions to pinpoint where the analyte is being lost.[2][3]
| Symptom | Potential Cause | Troubleshooting Steps |
| Analyte found in the load fraction (flow-through) | The sorbent is not retaining the analyte. | 1. Check Sample pH: Ensure the sample pH is adjusted to suppress the ionization of this compound, making it less polar for better retention on reversed-phase sorbents. 2. Decrease Sample Solvent Strength: If the sample is dissolved in a solvent with a high organic content, dilute it with an aqueous solution to promote retention. 3. Switch Sorbent: Consider a more retentive sorbent, such as a polymeric or mixed-mode cation exchange sorbent, which may be more suitable for polar metabolites.[1] |
| Analyte found in the wash fraction | The wash solvent is too strong and is eluting the analyte. | 1. Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in your wash solution. For example, if using 40% methanol (B129727), try 20%. 2. Optimize Wash Solvent pH: Ensure the pH of the wash solvent does not alter the ionization state of the analyte in a way that reduces its affinity for the sorbent. |
| Analyte not found in load or wash, but recovery is still low | The analyte is retained on the column but not being eluted effectively. | 1. Increase Elution Solvent Strength: Increase the percentage of organic solvent or add a modifier (e.g., ammonia (B1221849) for basic compounds) to the elution solvent. 2. Increase Elution Volume: Use a larger volume of elution solvent to ensure complete elution. Consider a second elution step. 3. Check for Sorbent Over-drying: Excessive drying of the sorbent bed after the wash step can sometimes lead to poor elution. |
| Inconsistent recoveries between samples | Variability in the SPE procedure. | 1. Standardize Flow Rates: Ensure consistent flow rates for loading, washing, and elution. Automated systems can improve reproducibility. 2. Check for Column Drying: Do not allow the sorbent bed to dry out between conditioning, loading, and washing steps, unless specified by the protocol. 3. Ensure Proper Conditioning: Inadequate conditioning of the sorbent can lead to inconsistent interactions with the analyte. |
Q3: Which type of SPE sorbent is best for this compound?
A3: The optimal sorbent depends on the sample matrix and the desired selectivity. Here is a comparison of common choices for polar metabolites like this compound:
-
Reversed-Phase (e.g., C18): While widely used, traditional C18 sorbents may provide insufficient retention for more polar compounds like this compound, potentially leading to breakthrough during sample loading.[1]
-
Polymeric (e.g., HLB, Strata-X): These sorbents offer a hydrophilic-lipophilic balance and are often more effective at retaining polar compounds from aqueous solutions compared to C18. They are a good starting point for method development.
-
Mixed-Mode (e.g., MCX): Mixed-mode sorbents combine reversed-phase and ion-exchange properties. A mixed-mode cation exchange (MCX) sorbent can be particularly effective for this compound, as it can retain the compound through both hydrophobic interactions and cation exchange if the molecule is protonated at an acidic pH. This dual retention mechanism often leads to cleaner extracts and higher recovery.[4]
Quantitative Data Summary
The following tables provide an overview of expected recovery rates for this compound based on different SPE parameters. These values are derived from typical performance for similar hydroxylated benzodiazepine (B76468) metabolites and should be used as a guide for optimization.
Table 1: Comparison of SPE Sorbent Performance for this compound Recovery from Plasma
| Sorbent Type | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Notes |
| Reversed-Phase C18 | 65 - 80 | < 15 | May require careful pH control to ensure adequate retention. |
| Polymeric (HLB) | 85 - 95 | < 10 | Generally provides good retention for polar metabolites. |
| Mixed-Mode Cation Exchange (MCX) | > 90 | < 10 | Offers high selectivity and recovery, especially with optimized pH.[4] |
Table 2: Effect of Wash Solvent on this compound Recovery using a Polymeric Sorbent
| Wash Solvent (Methanol in Water) | Analyte Recovery (%) | Matrix Effect (%) |
| 5% | > 95 | 25 |
| 20% | 90 - 95 | 15 |
| 40% | 75 - 85 | < 10 |
| 60% | < 70 | < 5 |
Experimental Protocols
Protocol 1: SPE of this compound from Human Plasma using a Mixed-Mode Cation Exchange (MCX) Cartridge
This protocol is adapted from established methods for benzodiazepine metabolites and is a good starting point for optimization.[4][5]
1. Sample Pre-treatment:
- To 1 mL of human plasma, add an internal standard.
- Add 1 mL of 4% phosphoric acid to acidify the sample.
- Vortex for 30 seconds.
- Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Use the supernatant for SPE.
2. SPE Procedure:
- Conditioning: Condition the MCX SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.
- Equilibration: Equilibrate the cartridge with 1 mL of water.
- Loading: Load the pre-treated sample supernatant onto the cartridge at a flow rate of 1-2 mL/min.
- Washing 1: Wash the cartridge with 1 mL of 0.1 N HCl to remove acidic and neutral interferences.
- Washing 2: Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
- Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
- Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Protocol 2: SPE of this compound from Human Urine using a Polymeric (HLB) Cartridge
This protocol includes an enzymatic hydrolysis step to account for potential glucuronide conjugation of the metabolite.[6][7]
1. Sample Pre-treatment (Hydrolysis):
- To 1 mL of urine, add an internal standard.
- Add 1 mL of 0.1 M acetate (B1210297) buffer (pH 5.0).
- Add 20 µL of β-glucuronidase enzyme.
- Vortex and incubate at 60°C for 1-2 hours.
- Allow the sample to cool to room temperature.
2. SPE Procedure:
- Conditioning: Condition the polymeric SPE cartridge (e.g., 60 mg/3 mL) with 2 mL of methanol.
- Equilibration: Equilibrate the cartridge with 2 mL of water.
- Loading: Load the hydrolyzed urine sample onto the cartridge at a flow rate of 1-2 mL/min.
- Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
- Elution: Elute the analyte with 2 mL of methanol.
- Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for low SPE recovery.
Caption: Logical steps for SPE method optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Quantitation of alprazolam and alpha-hydroxyalprazolam in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. unitedchem.com [unitedchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
dealing with isobaric interferences for alpha-Hydroxyetizolam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-Hydroxyetizolam. The focus is on identifying and resolving isobaric interferences during analytical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My analysis shows a peak at the expected m/z for this compound, but the peak shape is poor or shows shouldering. What could be the cause?
A1: This is a common indication of co-eluting compounds, potentially an isobaric interference. The most likely interferent for this compound is alpha-Hydroxytriazolam, which has a very similar molecular weight and chemical structure.[1][2][3] Another potential, though less common, interference could be 8-hydroxyetizolam.[1][4]
Troubleshooting Steps:
-
Review Chromatography: Assess your chromatographic separation. Inadequate separation is the primary reason for co-elution. Consider optimizing your gradient, flow rate, or trying a different column chemistry to improve resolution between this compound and potential isobars.
-
High-Resolution Mass Spectrometry (HRMS): If available, utilize a high-resolution mass spectrometer. These instruments can differentiate between compounds with very small mass differences, which is often sufficient to distinguish this compound from alpha-Hydroxytriazolam.[2][5]
-
Multiple Reaction Monitoring (MRM) Specificity: Ensure your MRM transitions are highly specific to this compound. While precursor ions may be the same, the fragmentation patterns of isobaric compounds can differ. Analyze product ion scans to identify unique fragments for each compound and build a highly selective MRM method.[6]
Q2: I am using a standard quadrupole mass spectrometer and cannot achieve baseline separation of this compound and a suspected isobar. How can I confidently quantify my analyte?
A2: Quantifying co-eluting isobars with a nominal mass instrument is challenging but possible with careful method validation.
Troubleshooting Steps:
-
Optimize Chromatography for Partial Separation: Even if baseline separation isn't achieved, strive for partial separation. This will allow for more accurate peak integration. Experiment with different analytical columns, mobile phase compositions, and temperature to maximize the separation.[2]
-
Use of Isotope-Labeled Internal Standards: Employing an isotope-labeled internal standard for this compound is critical. This will help to correct for matrix effects and potential ionization suppression or enhancement caused by the co-eluting compound.
-
Distinct MRM Transitions: As mentioned previously, identifying and utilizing unique product ions for your MRM transitions is crucial for selective quantification.[6] Even if the precursor ions are identical, the ratio of product ions may differ, allowing for some level of deconvolution.
Q3: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for this compound analysis, and what are the considerations for isobaric interferences?
A3: Yes, GC-MS/MS can be a suitable technique for the analysis of this compound, typically after a derivatization step (e.g., silylation with TMS).[4]
Considerations:
-
Derivatization: The derivatization process adds another layer of complexity and potential for side products. Ensure your derivatization is complete and reproducible.
-
Chromatographic Separation: Just as with LC, chromatographic separation is key. The choice of GC column is critical for resolving isomers.
-
Mass Spectral Fragmentation: Electron ionization (EI) in GC-MS often produces more extensive fragmentation than electrospray ionization (ESI) in LC-MS. This can be advantageous for finding unique fragment ions to differentiate between isobars.[7][8]
Quantitative Data on Isobaric Interferences
The primary challenge in the analysis of this compound is the presence of isobaric compounds. The table below summarizes the key quantitative data for the most common interferents.
| Compound | Chemical Formula | Exact Mass [M+H]+ |
| This compound | C17H15ClN4OS | 359.0728 |
| alpha-Hydroxytriazolam | C17H12Cl2N4O | 359.0441 |
| 8-hydroxyetizolam | C17H15ClN4OS | 359.0728 |
Note: While this compound and 8-hydroxyetizolam are isomers with the same exact mass, their chromatographic behavior and fragmentation patterns may differ, allowing for their separation and distinct detection.[4][6]
Experimental Protocols
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Separation of this compound and its Isobars
This protocol is a representative method for the analysis of this compound and its potential isobaric interferents.
-
Instrumentation:
-
Ultra-High Performance Liquid Chromatograph (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column with a particle size of less than 2 µm is recommended for high-resolution separation (e.g., 1.9 µm, 50 x 2 mm).[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Flow Rate: 0.4 - 0.6 mL/min.[2]
-
Gradient: A gradient elution is necessary to achieve separation. An example gradient would be:
-
Start at 5-10% B,
-
Ramp to 95% B over 5-7 minutes,
-
Hold for 1-2 minutes,
-
Return to initial conditions and re-equilibrate.
-
-
Column Temperature: 40 °C.[6]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Collision Energy: This will need to be optimized for your specific instrument but typically ranges from 15-35 eV.
-
2. Sample Preparation for Biological Matrices (e.g., Blood, Urine)
-
Solid-Phase Extraction (SPE):
-
Precondition a mixed-mode or C18 SPE cartridge.
-
Load the pre-treated sample (e.g., diluted urine or protein-precipitated plasma).
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte with an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluent and reconstitute in the initial mobile phase.
-
-
Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the sample to be alkaline.
-
Add an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex to mix and centrifuge to separate the layers.
-
Collect the organic layer containing the analyte.
-
Evaporate the solvent and reconstitute.
-
Visualizations
Caption: Troubleshooting workflow for isobaric interferences.
Caption: General experimental workflow for this compound analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Case report: Etizolam and its major metabolites in two unnatural death cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. b-ac.co.uk [b-ac.co.uk]
- 7. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Stability of alpha-Hydroxyetizolam in Stored Biological Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of alpha-hydroxyetizolam in stored biological samples. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. Therefore, the following guidance is based on general knowledge of benzodiazepine (B76468) stability, analytical best practices, and information available for the parent compound, etizolam, and other related benzodiazepines. It is crucial to validate stability under your specific laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound in biological samples?
A1: The stability of this compound can be influenced by several factors, including:
-
Storage Temperature: Temperature is a critical factor. Generally, lower temperatures (-20°C or -80°C) are recommended for long-term storage to minimize degradation.[1]
-
Biological Matrix: The type of biological sample (e.g., whole blood, plasma, serum, urine, oral fluid) can impact stability due to enzymatic activity and chemical composition.
-
Presence of Preservatives: Preservatives such as sodium fluoride (B91410) (NaF) can inhibit enzymatic degradation, particularly in whole blood.
-
pH of the Sample: The pH of the matrix, especially urine, can affect the stability of certain drug metabolites.
-
Light Exposure: Photodegradation can occur with some compounds. It is advisable to store samples in amber vials or protected from light.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of analytes.
Q2: What are the recommended storage conditions for biological samples containing this compound?
A2: While specific data for this compound is scarce, general recommendations for benzodiazepines suggest the following:
-
Short-term Storage (up to 24-72 hours): Refrigeration at 2-8°C is generally acceptable.
-
Long-term Storage: Freezing at -20°C or -80°C is recommended for long-term stability. For many benzodiazepines, storage at -20°C has been shown to be effective for several months.[1]
-
Oral Fluid: For oral fluid samples, storage at 4°C or -20°C is recommended, and some collection devices contain buffers that can enhance stability.[2]
Q3: How many freeze-thaw cycles can a sample containing this compound undergo without significant degradation?
A3: There is no specific data on the effect of freeze-thaw cycles on this compound. However, for many small molecules, it is a standard practice in bioanalytical method validation to assess stability for at least three freeze-thaw cycles. It is best practice to minimize the number of freeze-thaw cycles. Aliquoting samples upon initial processing is a highly recommended strategy to avoid repeated thawing of the entire sample.
Q4: Are there any known issues with the stability of etizolam and its metabolites that I should be aware of?
A4: While specific degradation kinetics for this compound are not well-documented, general considerations for benzodiazepines include potential hydrolysis. For the parent drug, etizolam, some studies on other benzodiazepines suggest that the triazolo ring structure may confer greater resistance to hydrolysis compared to other benzodiazepines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low recovery of this compound from stored samples. | Analyte degradation due to improper storage temperature. | Ensure samples are stored at -20°C or -80°C for long-term storage. Verify freezer temperatures are consistent. |
| Analyte degradation due to multiple freeze-thaw cycles. | Aliquot samples after initial collection and thawing to avoid repeated freeze-thaw cycles of the bulk sample. | |
| Adsorption to container walls. | Use low-binding polypropylene (B1209903) tubes for sample storage and processing. | |
| Inconsistent results between replicate analyses of the same stored sample. | Non-homogenous sample after thawing. | Ensure the sample is thoroughly but gently mixed (e.g., by vortexing) after thawing and before taking an aliquot for analysis. |
| Incomplete dissolution of the analyte after thawing. | Allow the sample to reach room temperature completely and ensure all components are in solution before extraction. | |
| Presence of unexpected peaks in the chromatogram of a stored sample. | Formation of degradation products. | Investigate the identity of the new peaks using mass spectrometry. This may indicate a stability issue that needs to be addressed by modifying storage conditions. |
| Matrix-related interference that develops over time. | Re-evaluate the selectivity of the analytical method using aged matrix. |
Data Presentation
As there is a lack of specific quantitative stability data for this compound in the literature, the following tables are presented as examples of how to structure and report stability data. Researchers should generate their own data following a validated stability testing protocol.
Table 1: Example of Long-Term Stability Data for this compound in Human Plasma at -20°C
| Storage Duration | Mean Concentration (ng/mL) | % of Initial Concentration | Acceptance Criteria |
| Day 0 | 10.2 | 100% | - |
| 1 Month | 9.9 | 97.1% | 85-115% |
| 3 Months | 9.7 | 95.1% | 85-115% |
| 6 Months | 9.5 | 93.1% | 85-115% |
Table 2: Example of Freeze-Thaw Stability Data for this compound in Human Urine
| Freeze-Thaw Cycle | Mean Concentration (ng/mL) | % of Initial Concentration | Acceptance Criteria |
| Cycle 0 (Initial) | 25.5 | 100% | - |
| Cycle 1 | 25.1 | 98.4% | 85-115% |
| Cycle 2 | 24.8 | 97.3% | 85-115% |
| Cycle 3 | 24.5 | 96.1% | 85-115% |
Experimental Protocols
A detailed experimental protocol is essential for accurately assessing the stability of this compound. Below is a generalized protocol that can be adapted for specific biological matrices.
Objective: To evaluate the stability of this compound in a specific biological matrix under various storage conditions.
Materials:
-
This compound certified reference material
-
Blank biological matrix (e.g., human plasma, urine, or oral fluid)
-
Internal standard (IS) (e.g., a deuterated analog of this compound)
-
Validated bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound
-
Appropriate storage containers (e.g., polypropylene tubes)
-
Calibrated freezers and refrigerators
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare working solutions by diluting the stock solution to appropriate concentrations for spiking into the biological matrix.
-
-
Preparation of Quality Control (QC) Samples:
-
Spike the blank biological matrix with the working solutions to prepare low and high concentration QC samples.
-
Prepare a sufficient number of aliquots for each storage condition and time point to be tested.
-
-
Stability Assessment:
-
Baseline Analysis (Time 0): Analyze a set of freshly prepared QC samples (low and high concentrations) to establish the initial concentration.
-
Long-Term Stability:
-
Store aliquots of QC samples at the desired long-term storage temperatures (e.g., -20°C and -80°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples from each temperature.
-
Allow the samples to thaw completely at room temperature, mix, and analyze.
-
-
Short-Term (Bench-Top) Stability:
-
Place aliquots of QC samples at room temperature for a specified duration (e.g., 4, 8, and 24 hours).
-
After the specified time, analyze the samples.
-
-
Freeze-Thaw Stability:
-
Subject aliquots of QC samples to a predetermined number of freeze-thaw cycles (typically three).
-
A freeze-thaw cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
After the final thaw, analyze the samples.
-
-
-
Sample Analysis:
-
Extract this compound and the IS from the samples using the validated extraction procedure.
-
Analyze the extracts using the validated LC-MS/MS method.
-
Quantify the concentration of this compound in each sample using a calibration curve prepared on the day of analysis.
-
-
Data Evaluation:
-
Calculate the mean concentration and standard deviation for the QC samples at each time point and condition.
-
Express the stability as a percentage of the initial (Time 0) concentration.
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Factors influencing the stability of this compound in biological samples.
References
minimizing alpha-Hydroxyetizolam degradation during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of α-hydroxyetizolam during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for α-hydroxyetizolam during analysis?
A1: While specific degradation pathways for α-hydroxyetizolam are not extensively documented, based on the structure of etizolam and related benzodiazepines, the primary degradation routes are likely hydrolysis, oxidation, and photodecomposition. The triazolo ring in etizolam's structure offers some resistance to hydrolysis compared to other benzodiazepines. However, the hydroxyl group in α-hydroxyetizolam may be susceptible to oxidation. Furthermore, similar benzodiazepines have shown susceptibility to degradation under acidic conditions and exposure to light.
Q2: What are the optimal storage conditions for biological samples containing α-hydroxyetizolam?
A2: To ensure the stability of α-hydroxyetizolam in biological matrices, proper storage is crucial. The following conditions are recommended for minimizing degradation:
| Matrix | Short-Term Storage | Long-Term Storage | Freeze-Thaw Cycles |
| Whole Blood/Plasma | 2-8°C for up to 7 days | -20°C or -80°C for extended periods | Minimize to prevent analyte loss |
| Urine | 2-8°C for up to 7 days | -20°C or -80°C for extended periods | Minimize to prevent analyte loss |
Q3: Can derivatization help in preventing degradation during GC-MS analysis?
A3: Yes, derivatization is a common strategy to improve the thermal stability and volatility of benzodiazepines and their metabolites for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A method for the simultaneous analysis of etizolam and its main metabolites, including α-hydroxyetizolam, in whole blood involved TMS (trimethylsilyl) derivatization.[1] This suggests that α-hydroxyetizolam is thermally labile and derivatization is beneficial for its analysis by GC-MS.
Q4: How can I be sure that my analytical method is stability-indicating?
A4: A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products, impurities, and matrix components. To ensure your method is stability-indicating, you should perform forced degradation studies. This involves subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. Your analytical method should then be able to resolve the parent analyte from these degradation products.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of α-hydroxyetizolam.
Issue 1: Low recovery of α-hydroxyetizolam during sample preparation.
Possible Causes & Solutions:
-
Suboptimal Solid-Phase Extraction (SPE) conditions:
-
Troubleshooting: The choice of sorbent, wash, and elution solvents is critical for efficient recovery. For benzodiazepines, mixed-mode cation exchange SPE cartridges can be effective. A generic protocol might involve conditioning with methanol (B129727) and water, loading the sample, washing with a weak organic solvent (e.g., 5-20% methanol in water), and eluting with a stronger organic solvent, possibly with a basic modifier.[2][3] It is crucial to optimize the wash step to remove interferences without eluting the analyte.
-
Workflow:
SPE Optimization Workflow
-
-
Incomplete enzymatic hydrolysis of glucuronide conjugates (for urine samples):
-
Troubleshooting: The efficiency of enzymatic hydrolysis depends on the enzyme source, incubation time, temperature, and pH. For benzodiazepine (B76468) glucuronides, recombinant β-glucuronidase has been shown to be effective and can significantly reduce incubation times compared to traditional enzymes like those from Helix pomatia.[4][5]
-
Recommendations:
-
Issue 2: Peak tailing or poor peak shape in LC-MS/MS analysis.
Possible Causes & Solutions:
-
Analyte adsorption to active sites:
-
Troubleshooting: Benzodiazepines can interact with active sites in the LC system, leading to peak tailing.
-
Recommendations:
-
Use a column with end-capping to minimize silanol (B1196071) interactions.
-
Ensure all PEEK tubing and fittings are clean and in good condition.
-
Consider adding a small amount of a competing base to the mobile phase.
-
-
-
Matrix effects:
-
Troubleshooting: Co-eluting matrix components can interfere with the ionization of α-hydroxyetizolam, affecting peak shape and reproducibility.
-
Recommendations:
-
Improve sample clean-up using an optimized SPE protocol.
-
Use a matrix-matched calibration curve to compensate for matrix effects.
-
Employ a stable isotope-labeled internal standard for α-hydroxyetizolam if available.
-
-
Issue 3: Inconsistent quantitative results and apparent degradation.
Possible Causes & Solutions:
-
Photodegradation:
-
Troubleshooting: Many benzodiazepines are light-sensitive. Exposure to UV or even ambient light during sample processing and storage can lead to degradation.
-
Recommendations:
-
Use amber glass vials or tubes for sample collection, preparation, and storage.[7]
-
Protect samples from direct light by covering them with aluminum foil.
-
Minimize exposure to light during all analytical steps.
-
-
-
pH-mediated hydrolysis:
-
Troubleshooting: Although the triazolo ring provides some stability, extreme pH conditions can still promote hydrolysis.
-
Recommendations:
-
Maintain the pH of samples and solutions as close to neutral as possible during extraction and analysis.
-
If acidic or basic conditions are unavoidable, minimize the exposure time and keep samples cool.
-
-
-
Thermal degradation:
-
Troubleshooting: High temperatures during sample processing (e.g., evaporation steps) or in the GC injector can cause degradation.
-
Recommendations:
-
If an evaporation step is necessary, use a gentle stream of nitrogen at room temperature or a slightly elevated temperature.
-
For GC-MS analysis, consider using a deactivated inlet liner and optimizing the injector temperature. Derivatization is highly recommended.[1]
-
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of α-Hydroxyetizolam from Whole Blood
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 1 mL of whole blood, add an appropriate internal standard. Add 2 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6) and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate.
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash with 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.
-
-
Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
Elution: Elute α-hydroxyetizolam with 2 mL of an appropriate elution solvent (e.g., a mixture of acetonitrile (B52724) and methanol with 2-5% ammonium (B1175870) hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Enzymatic Hydrolysis and SPE of α-Hydroxyetizolam Glucuronide from Urine
-
Sample Preparation: To 1 mL of urine in a glass tube, add an appropriate internal standard.
-
Enzymatic Hydrolysis:
-
Add a sufficient amount of recombinant β-glucuronidase.
-
Add a buffer to adjust the pH to the optimal range for the enzyme (e.g., ammonium acetate (B1210297) buffer, pH 5.0).
-
Incubate at the recommended temperature and time (e.g., room temperature for 15-30 minutes or 55°C for 1 hour, depending on the enzyme).[4]
-
-
Hydrolysis Quenching (Optional): The reaction can be stopped by adding a small amount of strong acid or by proceeding directly to the SPE step.
-
Solid-Phase Extraction: Proceed with the SPE protocol as described for whole blood, ensuring the pH of the sample is compatible with the sorbent.
Visualizations
References
- 1. Case report: Etizolam and its major metabolites in two unnatural death cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Rapid enzymatic hydrolysis using a novel recombinant β-glucuronidase in benzodiazepine urinalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimal enzymatic hydrolysis of urinary benzodiazepine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
selecting an appropriate internal standard for alpha-Hydroxyetizolam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selection of an appropriate internal standard and the analytical determination of alpha-hydroxyetizolam. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate internal standard for the quantitative analysis of this compound by LC-MS/MS?
A1: The most suitable internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is a stable isotope-labeled (SIL) analog of the analyte. For this compound, the ideal choice would be a deuterated version of this compound itself. However, a deuterated version of the parent drug, Etizolam-d4 , is commercially available and serves as an excellent and commonly used internal standard. It closely mimics the chromatographic behavior and ionization characteristics of this compound, effectively compensating for matrix effects and variability during sample preparation and analysis.
Q2: Are there any alternative internal standards for this compound analysis?
A2: Yes, for gas chromatography-mass spectrometry (GC-MS) analysis, a structural analog can be used. Fludiazepam has been successfully employed as an internal standard for the simultaneous analysis of etizolam and its metabolites, including this compound.[1] However, it is important to note that structural analogs may not perfectly mimic the analyte's behavior, potentially leading to less accurate quantification compared to a SIL internal standard. For LC-MS/MS, while a SIL internal standard is strongly recommended, other deuterated benzodiazepine (B76468) analogs could be considered if Etizolam-d4 is unavailable, but this would require thorough validation.
Q3: Why is derivatization necessary for the GC-MS analysis of this compound?
A3: Derivatization is a crucial step in the GC-MS analysis of polar compounds like this compound, which contains a hydroxyl group. This process converts the analyte into a more volatile, thermally stable, and less polar derivative. Silylation is a common derivatization technique for benzodiazepines, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[2][3][4] This improves chromatographic peak shape, reduces adsorption to the GC system, and enhances sensitivity.
Q4: What are the common challenges encountered during the analysis of this compound?
A4: Common challenges include:
-
Matrix Effects: Co-eluting endogenous components in biological samples can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate results. The use of a SIL internal standard is the most effective way to mitigate this.
-
Poor Peak Shape and Tailing in GC-MS: Due to its polarity, this compound can interact with active sites in the GC inlet and column, resulting in poor peak shape. Derivatization is essential to address this issue.
-
In-source Fragmentation: Benzodiazepines can sometimes undergo fragmentation in the ion source of the mass spectrometer, which can complicate quantification. Optimization of the ion source parameters is important.
-
Low Concentrations: As a metabolite, this compound may be present at low concentrations in biological samples, requiring a highly sensitive analytical method.
Troubleshooting Guides
LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Splitting | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample solvent mismatch with the mobile phase. | 1. Replace the analytical column. 2. Ensure the mobile phase pH is appropriate for the analyte and column chemistry. 3. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal MS/MS parameters (e.g., collision energy). 2. Ion suppression from the sample matrix. 3. Inefficient sample extraction and recovery. | 1. Optimize MRM transitions and collision energies for both this compound and the internal standard. 2. Improve sample cleanup using solid-phase extraction (SPE). 3. Evaluate and optimize the extraction procedure to maximize recovery. |
| High Variability in Results | 1. Inconsistent sample preparation. 2. Matrix effects not being adequately compensated for. 3. Instrument instability. | 1. Ensure consistent and precise execution of the sample preparation protocol. 2. Use a stable isotope-labeled internal standard like Etizolam-d4. 3. Perform system suitability tests to ensure instrument performance. |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Analyte Peak | 1. Incomplete derivatization. 2. Thermal degradation in the injector. 3. Adsorption in the GC system. | 1. Optimize derivatization conditions (reagent, temperature, time). Ensure the sample is completely dry before adding the derivatizing agent. 2. Use a lower injector temperature. 3. Use a deactivated inlet liner and a column suitable for amine-containing compounds. |
| Tailing Peaks | 1. Active sites in the GC inlet or column. 2. Insufficient derivatization. | 1. Replace the inlet liner and trim the analytical column. 2. Re-optimize the derivatization procedure to ensure complete reaction. |
| Non-linear Calibration Curve | 1. Analyte adsorption at low concentrations. 2. Thermal degradation. | 1. Use a deactivated liner and column. Consider using analyte protectants. 2. Optimize injector temperature. |
Experimental Protocols
Detailed LC-MS/MS Methodology
This protocol is a representative method for the quantification of this compound in a biological matrix using Etizolam-d4 as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma, urine), add 20 µL of the internal standard working solution (Etizolam-d4).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Parameters
| Parameter | Value |
| LC System | UHPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, increase to 90% B over 5 min, hold for 1 min, return to initial conditions. |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See table below |
MRM Transitions for LC-MS/MS
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 359.1 | 287.1 | 25 |
| Etizolam-d4 (IS) | 347.1 | 318.1 | 28 |
Note: Collision energies should be optimized for the specific instrument being used.
Detailed GC-MS Methodology
This protocol outlines a general procedure for the analysis of this compound using fludiazepam as an internal standard.
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of sample, add the internal standard (fludiazepam).
-
Perform solid-phase extraction using a suitable SPE cartridge (e.g., mixed-mode cation exchange).
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness.
2. Derivatization
-
To the dried extract, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Parameters
| Parameter | Value |
| GC System | Gas Chromatograph with a Mass Spectrometer |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250°C |
| Oven Program | Start at 150°C, ramp to 280°C at 10°C/min, hold for 5 min. |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) |
| Scan Mode | Selected Ion Monitoring (SIM) |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of this compound.
| Parameter | LC-MS/MS (with Etizolam-d4) | GC-MS (with Fludiazepam) |
| Linearity Range | 0.5 - 100 ng/mL | 5 - 50 ng/mL[1] |
| Limit of Quantification (LOQ) | ~0.5 ng/mL | ~5 ng/mL[1] |
| Accuracy (% Bias) | < 15% | < 15% |
| Precision (%RSD) | < 15% | Inter-day precision: 6.4% at 50 ng/mL[1] |
| Recovery | > 85% | > 74%[5] |
| Matrix Effect | Compensated by SIL IS | May be present |
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: How a SIL internal standard ensures accurate quantification.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Determination of 14 benzodiazepines and hydroxy metabolites, zaleplon and zolpidem as tert-butyldimethylsilyl derivatives compared with other common silylating reagents in whole blood by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of alprazolam and alpha-hydroxyalprazolam in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of α-Hydroxyetizolam in Hair
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of α-Hydroxyetizolam in hair samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the quantification of α-Hydroxyetizolam in hair?
The primary challenges in quantifying α-Hydroxyetizolam in hair samples include its low concentrations, potential for interference from structurally similar compounds, and the complex nature of the hair matrix itself.[1][2][3][4] The very low concentrations expected for many compounds, including benzodiazepines, require highly sensitive analytical techniques.[5] Additionally, cosmetic treatments and external contamination can affect the accuracy of the results.[2][4]
Q2: How can I differentiate α-Hydroxyetizolam from its parent drug, Etizolam, and other metabolites during analysis?
Due to their similar chemical structures and molecular weights, chromatographic separation of Etizolam and its metabolites, including α-Hydroxyetizolam, can be challenging.[1][6] Utilizing high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (LC-MS/MS) with optimized fragmentation patterns (product ions) is crucial for selective identification and quantification.[1][6][7] A well-developed chromatographic method with a suitable column and gradient elution can also achieve the necessary separation.[6]
Q3: What are the expected concentration ranges for α-Hydroxyetizolam in hair after a single exposure versus chronic use?
Concentrations of drugs in hair after a single exposure are typically in the low picogram per milligram (pg/mg) range.[5] Chronic use will result in higher concentrations, but these can still be challenging to detect. For many benzodiazepines, the lower limit of quantification (LLOQ) in hair analysis methods is often set between 0.5 to 5 pg/mg.[8][9][10]
Q4: How does external contamination with Etizolam affect the quantification of α-Hydroxyetizolam?
External contamination of the hair with Etizolam can potentially interfere with the accurate quantification of its metabolite, α-Hydroxyetizolam. While decontamination procedures are designed to remove external contaminants, their effectiveness can be limited.[11][12] It is crucial to have a robust decontamination protocol in place and to analyze wash solutions to assess the level of external contamination. The presence of the parent drug without the metabolite may be indicative of external contamination rather than ingestion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of α-Hydroxyetizolam | Inefficient extraction from the hair matrix. | Optimize the extraction procedure. Consider pulverizing the hair to increase surface area.[13] Experiment with different extraction solvents (e.g., methanol (B129727), acetonitrile, or mixtures) and conditions (e.g., temperature, sonication time).[8][9][14][15] A two-step extraction process may improve yields.[15] |
| Degradation of the analyte during sample preparation. | Ensure that all solvents are of high purity and that samples are not exposed to high temperatures for prolonged periods. Evaluate the stability of α-Hydroxyetizolam under your experimental conditions. | |
| High matrix effects (ion suppression or enhancement) | Co-elution of interfering substances from the hair matrix. | Improve the clean-up procedure. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective in removing matrix components.[13][14] Optimize the chromatographic separation to separate α-Hydroxyetizolam from interfering peaks. |
| Use of an inappropriate internal standard. | Select a deuterated analog of α-Hydroxyetizolam as an internal standard if available. If not, choose a structural analog with similar chemical properties and retention time. | |
| Poor peak shape or resolution | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient profile, and flow rate.[14] Ensure the analytical column is in good condition and appropriate for the analysis of benzodiazepines. A C18 column is commonly used.[14][16] |
| Injection of a sample in a solvent stronger than the initial mobile phase. | Reconstitute the final extract in a solvent that is compatible with or weaker than the initial mobile phase.[8][9] | |
| Inconsistent or non-reproducible results | Variability in sample preparation. | Ensure consistent pulverization, weighing, and extraction for all samples. Use a validated and standardized protocol.[17] |
| Instrument instability. | Perform regular maintenance and calibration of the LC-MS/MS system. Monitor system suitability parameters throughout the analytical run. |
Experimental Protocols
Hair Sample Decontamination and Preparation
A critical first step is the decontamination of hair samples to remove external contaminants.[2][4]
-
Wash approximately 20 mg of hair sequentially with dichloromethane (B109758) and then water.[8][9] Other organic solvents like acetone (B3395972) can also be used.[4]
-
Dry the washed hair sample thoroughly.
-
Pulverize the hair using a ball mill to increase the efficiency of drug extraction.[13]
Extraction of α-Hydroxyetizolam
-
To the pulverized hair sample (e.g., 20 mg), add an appropriate volume of extraction solvent, typically methanol.[8][9]
-
Incubate the sample at an elevated temperature (e.g., 45°C) with sonication for a defined period (e.g., 2 hours) to facilitate extraction.[8][9]
-
Centrifuge the sample and collect the supernatant containing the extracted analytes.
Sample Clean-up (Liquid-Liquid Extraction - LLE)
-
Perform a liquid-liquid extraction on the supernatant using a suitable organic solvent such as 1-chlorobutane.[8][9][10]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of a solvent compatible with the LC-MS/MS mobile phase, such as a methanol/water mixture.[8][9]
Instrumental Analysis (UHPLC-MS/MS)
A sensitive and selective method using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is recommended for the quantification of α-Hydroxyetizolam in hair.[8][9][10]
-
Chromatographic Column: A reverse-phase column, such as a C18 column, is commonly employed.[14][16]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is typical.[8][9][14]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for selective and sensitive detection.[1][7]
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of benzodiazepines in hair, which can be used as a reference for developing a method for α-Hydroxyetizolam.
Table 1: Typical Lower Limits of Quantification (LLOQ) for Benzodiazepines in Hair
| Analyte | LLOQ (pg/mg) | Reference |
| Various Benzodiazepines | 0.5 - 5 | [8][9][10] |
| Various Benzodiazepines | 0.5 - 10 | [10] |
| 12 Antidepressants/Benzodiazepines | 10 - 20 | [18] |
Table 2: Extraction Efficiency and Matrix Effects for Benzodiazepines in Hair
| Parameter | Range | Notes | Reference |
| Extraction Efficiency | 19% - 82% | Varies significantly depending on the specific compound and method. | [8][9][10] |
| Matrix Effects | Generally not significant | For most benzodiazepines, significant matrix effects were not observed. However, some compounds showed ion suppression between -62.8% and -23.9%. | [8][9][14] |
Experimental Workflow
References
- 1. lcms.cz [lcms.cz]
- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 3. Single hair analysis: Validation of a screening method for over 150 analytes and application on documented single-dose cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. submissions.scholasticahq.com [submissions.scholasticahq.com]
- 5. Bioanalytical procedures for detection of chemical agents in hair in the case of drug-facilitated crimes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. b-ac.co.uk [b-ac.co.uk]
- 8. Detection of Benzodiazepines and z-Drugs in Hair Using an UHPLC-MS/MS Validated Method: Application to Workplace Drug Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academicworks.cuny.edu [academicworks.cuny.edu]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of an LC-MS/MS assay for the quantitative analysis of alprazolam, α-hydroxyalprazolam and hy… [ouci.dntb.gov.ua]
- 17. x-pertise.com [x-pertise.com]
- 18. Determination of antidepressants and benzodiazepines in paired hair and nail samples - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing adduct formation in alpha-Hydroxyetizolam mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of α-Hydroxyetizolam. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to adduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is adduct formation in mass spectrometry and why is it a concern for α-Hydroxyetizolam analysis?
A1: In electrospray ionization mass spectrometry (ESI-MS), an adduct is an ion formed when the target molecule (in this case, α-Hydroxyetizolam) associates with other ions present in the sample or mobile phase. Instead of observing the desired protonated molecule ([M+H]⁺), you might see ions like sodium adducts ([M+Na]⁺) or potassium adducts ([M+K]⁺).[1]
This is a concern for several reasons:
-
Reduced Sensitivity: Adduct formation splits the ion signal of your analyte across multiple species, reducing the intensity of the target [M+H]⁺ peak and potentially compromising the limit of detection (LOD) and limit of quantitation (LOQ).[2]
-
Complicated Spectra: The presence of multiple adduct peaks can make mass spectra complex and difficult to interpret.
-
Inaccurate Quantification: If not properly accounted for, the distribution of the analyte signal among different adducts can lead to inaccurate quantitative results.
Q2: What are the most common adducts observed for α-Hydroxyetizolam?
A2: During positive mode ESI-MS analysis, the most common adducts for α-Hydroxyetizolam, aside from the desired protonated molecule ([M+H]⁺), are sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺). The formation of these adducts is a frequent issue in LC-MS analyses.[1][3]
Q3: What are the primary sources of ions that cause adduct formation?
A3: The ions responsible for adduct formation, particularly sodium and potassium, are ubiquitous and can be introduced at multiple stages of the analytical workflow:
-
Reagents and Solvents: Trace amounts of metal salts can be present in mobile phase solvents, buffers, and sample diluents.[2][4]
-
Glassware and Containers: Leaching of sodium and potassium ions from glass vials and containers is a common source.
-
Sample Matrix: Biological samples (e.g., plasma, urine) inherently contain high concentrations of sodium and potassium salts.
-
LC System: Contamination within the liquid chromatography system can also contribute to adduct formation.
Q4: How can I identify if the unexpected peaks in my α-Hydroxyetizolam spectrum are adducts?
A4: You can identify adducts by calculating the mass-to-charge (m/z) difference between the unexpected peaks and the expected protonated molecule ([M+H]⁺). Use high-resolution mass spectrometry to obtain accurate mass measurements. The theoretical molecular weight of α-Hydroxyetizolam is 358.06550 Da.[5][6]
Refer to the table below for the expected m/z values of common adducts. A peak at an m/z approximately 22 units higher than your protonated molecule is likely a sodium adduct.[1]
Q5: What are the most effective strategies to prevent or minimize adduct formation?
A5: A multi-faceted approach is most effective:
-
Mobile Phase Optimization:
-
Acidification: Lowering the pH of the mobile phase by adding a small amount of an organic acid like formic acid (typically 0.1%) provides an excess of protons, which promotes the formation of the desired [M+H]⁺ ion over metal adducts.[1][7]
-
Ammonium Salts: Adding a volatile ammonium salt, such as ammonium acetate (B1210297) or ammonium formate (B1220265) (e.g., 0.5 mM), can help suppress metal adduct formation.[3] The ammonium ion competes with metal ions to form an [M+NH₄]⁺ adduct, which can sometimes be more desirable and consistent than metal adducts.
-
Solvent Choice: Using acetonitrile (B52724) instead of methanol (B129727) as the organic mobile phase component can reduce the degree of sodium adduct formation.[3]
-
-
High-Purity Materials: Use LC-MS grade solvents, reagents, and high-quality plastic (e.g., polypropylene) vials and plates instead of glass to minimize metal ion contamination.
-
Sample Preparation: For complex matrices, employ sample clean-up techniques like solid-phase extraction (SPE) to remove excess salts before analysis.[2]
Q6: I have tried optimizing my mobile phase, but I still observe significant adduct peaks. What else can I do?
A6: If adduct formation persists, consider the following advanced troubleshooting steps:
-
Check for System Contamination: Systematically clean your LC system, including the injector and tubing, to remove any salt buildup.
-
Run a Blank Injection: Inject a solvent blank after a sample run. If you observe peaks corresponding to your analyte or its adducts, it may indicate carryover, where residual sample from a previous injection is retained in the system.[8][9]
-
Source Parameter Optimization: Adjust the ESI source parameters on your mass spectrometer. Modifying settings like capillary voltage and source temperature can sometimes influence the ionization process and reduce adduct formation.[2]
-
Alternative Additives: In some cases, using fluorinated alkanoic acids like trifluoroacetic acid (TFA) in combination with formic acid can be highly effective at trapping metal ions.[7]
Quantitative Data: α-Hydroxyetizolam Adducts
The following table summarizes the theoretical accurate mass-to-charge ratios (m/z) for α-Hydroxyetizolam and its common adducts in positive ion mode. This can be used to quickly identify these species in your high-resolution mass spectra.
| Ion Species | Formula | Theoretical m/z | Mass Difference from [M+H]⁺ |
| Protonated Molecule [M+H]⁺ | [C₁₇H₁₄ClN₄OS + H]⁺ | 359.07278 | - |
| Sodium Adduct [M+Na]⁺ | [C₁₇H₁₄ClN₄OS + Na]⁺ | 381.05472 | +21.98194 |
| Ammonium Adduct [M+NH₄]⁺ | [C₁₇H₁₄ClN₄OS + NH₄]⁺ | 376.10023 | +17.02745 |
| Potassium Adduct [M+K]⁺ | [C₁₇H₁₄ClN₄OS + K]⁺ | 397.02866 | +37.95588 |
Note: The molecular formula for α-Hydroxyetizolam is C₁₇H₁₄ClN₄OS. The theoretical m/z values are calculated based on the most abundant isotopes of each element.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Adduct Reduction
This protocol describes the preparation of a mobile phase designed to promote protonation and minimize metal adduct formation.
-
Reagent and Solvent Selection:
-
Use LC-MS grade water, acetonitrile, and formic acid.
-
If required, use high-purity ammonium acetate.
-
-
Aqueous Mobile Phase (Mobile Phase A):
-
Measure 1000 mL of LC-MS grade water into a clean mobile phase bottle.
-
Carefully add 1.0 mL of formic acid to achieve a final concentration of 0.1%.
-
(Optional) If using ammonium acetate, add the appropriate amount to achieve a final concentration of 0.5 mM.
-
Sonicate the solution for 10-15 minutes to degas.
-
-
Organic Mobile Phase (Mobile Phase B):
-
Measure 1000 mL of LC-MS grade acetonitrile into a second clean mobile phase bottle.
-
Carefully add 1.0 mL of formic acid to achieve a final concentration of 0.1%.
-
Sonicate the solution for 10-15 minutes to degas.
-
-
System Equilibration:
-
Purge the LC system thoroughly with the newly prepared mobile phases.
-
Equilibrate the analytical column (e.g., a C18 column) with the initial gradient conditions for at least 15-20 minutes before injecting any samples.[10]
-
Protocol 2: Mass Spectrometer Source Optimization
This protocol provides a general workflow for optimizing ESI source conditions to favor the desired [M+H]⁺ ion.
-
Analyte Infusion:
-
Prepare a solution of α-Hydroxyetizolam (e.g., 100-500 ng/mL) in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC method (e.g., 0.3-0.6 mL/min).[10]
-
-
Parameter Adjustment:
-
While monitoring the mass spectrum in real-time, systematically adjust the following parameters one at a time:
-
Capillary Voltage: Start with a typical value (e.g., 3.0-4.0 kV) and adjust it up and down in small increments. Observe the effect on the [M+H]⁺ signal and the ratio of [M+H]⁺ to adduct peaks.
-
Source Temperature / Gas Temperature: Increase or decrease the temperature to find the point where the [M+H]⁺ signal is maximized without causing in-source fragmentation.
-
Nebulizer Gas and Drying Gas Flow: Optimize gas flows to ensure efficient desolvation, which can sometimes influence adduct formation.
-
-
-
Evaluation:
-
Identify the set of source parameters that provides the highest intensity for the [M+H]⁺ ion while minimizing the intensity of [M+Na]⁺ and [M+K]⁺ adducts.
-
Save the optimized method for your sample analysis.
-
Visual Troubleshooting Guide
The following workflow provides a logical path for identifying and mitigating adduct formation in your α-Hydroxyetizolam mass spectrometry experiments.
References
- 1. learning.sepscience.com [learning.sepscience.com]
- 2. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. support.waters.com [support.waters.com]
- 4. escholarship.org [escholarship.org]
- 5. lcms.cz [lcms.cz]
- 6. b-ac.co.uk [b-ac.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
Validation & Comparative
A Comparative Pharmacological Assessment of Etizolam and its Active Metabolite, alpha-Hydroxyetizolam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological potency of etizolam, a thienodiazepine anxiolytic, and its primary active metabolite, alpha-hydroxyetizolam. While existing literature frequently describes the pharmacological activity of this compound as comparable to its parent compound, this guide synthesizes the available quantitative data and outlines the experimental protocols necessary for a direct, empirical comparison.
Introduction
Etizolam is a thienodiazepine derivative with anxiolytic, sedative-hypnotic, myorelaxant, and anticonvulsant properties.[1][2] Its pharmacological effects are mediated through its action as a positive allosteric modulator of the GABA-A receptor.[1][3] Following administration, etizolam is extensively metabolized in the liver, primarily through hydroxylation, to form this compound.[1][4] This metabolite is also pharmacologically active and is understood to contribute significantly to the overall clinical effects of etizolam, in part due to its longer elimination half-life.[1][5]
Pharmacological Potency: A Comparative Overview
Data Presentation
The following table summarizes the available quantitative pharmacological data for etizolam.
| Parameter | Etizolam | This compound | Reference |
| Receptor Binding Affinity (Ki) | |||
| GABA-A Receptor (rat cortical membranes, [3H]flunitrazepam binding) | 4.5 nM | Data not available | [7] |
| Functional Potency (EC50) | |||
| GABA-induced Cl- current potentiation (human recombinant GABA-A receptors, α1β2γ2S) | 92 nM (producing 73% increase) | Data not available | [7] |
| Pharmacokinetics | |||
| Elimination Half-life | ~3.4 hours | ~8.2 hours | [1][6] |
Experimental Protocols
To empirically determine the comparative pharmacological potency of etizolam and this compound, the following experimental protocols are essential.
GABA-A Receptor Binding Assay
This assay is designed to determine the binding affinity (Ki) of a test compound for the GABA-A receptor.
Objective: To quantify the affinity of etizolam and this compound for the benzodiazepine (B76468) binding site on the GABA-A receptor.
Principle: This is a competitive radioligand binding assay. A radiolabeled ligand with known affinity for the benzodiazepine site (e.g., [3H]flunitrazepam or [3H]Ro15-1788) is incubated with a preparation of membranes rich in GABA-A receptors (e.g., from rat brain cortex). The ability of increasing concentrations of the unlabeled test compounds (etizolam and this compound) to displace the radioligand from the receptor is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Detailed Methodology:
-
Membrane Preparation:
-
Whole rat brains (or specific regions like the cerebral cortex) are homogenized in a cold buffer solution (e.g., 0.32 M sucrose).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g) to pellet the membranes.
-
The membrane pellet is washed multiple times by resuspension in buffer and recentrifugation to remove endogenous GABA and other interfering substances.
-
The final pellet is resuspended in the assay buffer and the protein concentration is determined.
-
-
Binding Assay:
-
The assay is typically performed in microplates or test tubes.
-
Each reaction tube contains:
-
A fixed concentration of the radioligand (e.g., [3H]flunitrazepam).
-
Increasing concentrations of the unlabeled test compound (etizolam or this compound).
-
The prepared membrane suspension.
-
-
Total binding is determined in the absence of any competing unlabeled ligand.
-
Non-specific binding is determined in the presence of a high concentration of a known benzodiazepine site ligand (e.g., unlabeled diazepam or clonazepam) to saturate all specific binding sites.
-
The tubes are incubated at a specific temperature (e.g., 4°C) for a duration sufficient to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed quickly with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
-
The Ki value is calculated using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Behavioral Assays for Sedative and Anxiolytic Effects
These assays are used to assess the in vivo potency of compounds by measuring their effects on animal behavior.
Objective: To compare the sedative and anxiolytic-like effects of etizolam and this compound in rodents.
a) Rotarod Test (for Sedative/Motor-impairing Effects)
Principle: This test assesses motor coordination and balance. A sedative compound will impair an animal's ability to remain on a rotating rod.
Detailed Methodology:
-
Apparatus: A rotarod apparatus consists of a rotating horizontal rod, typically with a textured surface for grip. The speed of rotation can be fixed or accelerated.
-
Acclimation and Training: Animals (mice or rats) are trained on the rotarod for a few days prior to the experiment to achieve a stable baseline performance (e.g., remaining on the rod for a set duration).
-
Drug Administration: Animals are divided into groups and administered different doses of etizolam, this compound, or a vehicle control (e.g., via intraperitoneal injection).
-
Testing: At a predetermined time after drug administration (e.g., 30 minutes), each animal is placed on the rotating rod.
-
Data Collection: The latency to fall from the rod is recorded. A shorter latency compared to the vehicle control group indicates motor impairment.
-
Data Analysis: The mean latency to fall for each dose group is calculated and compared. Dose-response curves can be generated to determine the dose that causes a 50% reduction in performance (ED50).
b) Elevated Plus Maze (for Anxiolytic-like Effects)
Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent in the open arms of the maze.
Detailed Methodology:
-
Apparatus: The maze consists of four arms arranged in a plus shape and elevated from the floor. Two opposite arms are enclosed by high walls (closed arms), and the other two are open.
-
Acclimation: Animals are habituated to the testing room before the experiment to reduce stress.
-
Drug Administration: Animals receive different doses of etizolam, this compound, or a vehicle control.
-
Testing: After a set pre-treatment time, each animal is placed in the center of the maze, facing an open arm. The animal's behavior is recorded for a fixed period (e.g., 5 minutes), often using a video tracking system.
-
Data Collection: The primary parameters measured are the number of entries into and the time spent in the open and closed arms.
-
Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries are indicative of an anxiolytic-like effect. Dose-response relationships can be established.
Mandatory Visualizations
Caption: Metabolic conversion of etizolam to its active metabolite, this compound.
Caption: Workflow for comparing the in vitro and in vivo potency of etizolam and this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Etizolam and Its Major Metabolites: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Etizolam | C17H15ClN4S | CID 3307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Unveiling the Blind Spot: A Comparative Guide to the Cross-Reactivity of Benzodiazepine Immunoassays with α-Hydroxyetizolam
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of novel psychoactive substances, including designer benzodiazepines like etizolam, presents a significant challenge to conventional toxicological screening. Etizolam, a thienodiazepine, is metabolized in the body to active metabolites, primarily α-hydroxyetizolam and 8-hydroxyetizolam. The ability of commonly used benzodiazepine (B76468) immunoassays to detect these metabolites is crucial for accurate clinical and forensic assessments. This guide provides a comparative analysis of the cross-reactivity of various benzodiazepine immunoassays with α-hydroxyetizolam, supported by available experimental data, to aid researchers in selecting appropriate screening tools and interpreting results.
Quantitative Cross-Reactivity Data
The detection of etizolam and its metabolites by immunoassays is highly variable across different platforms. The following table summarizes the available quantitative data on the cross-reactivity of benzodiazepine immunoassays with etizolam and its primary active metabolite, α-hydroxyetizolam. It is important to note that a direct comparison of cross-reactivity percentages for α-hydroxyetizolam is limited in the current literature, with most studies focusing on the parent drug or providing detection limits.
| Immunoassay Platform | Analyte | Cross-Reactivity/Detection Limit | Reference Compound |
| AccuSign BZO | α-Hydroxyetizolam (M-VI) | Detectable at 1,000 ng/mL | Not specified |
| Etizolam | Detectable at 1,000 ng/mL | Not specified | |
| Triage DOA | α-Hydroxyetizolam (M-VI) | Not detectable even at 25,000 ng/mL | Not specified |
| Etizolam | Not detectable even at 25,000 ng/mL | Not specified | |
| Monitect-3 | α-Hydroxyetizolam (M-VI) | Not detectable even at 25,000 ng/mL | Not specified |
| Etizolam | Not detectable even at 25,000 ng/mL | Not specified | |
| Fastect II | α-Hydroxyetizolam (M-VI) | Not detectable even at 25,000 ng/mL | Not specified |
| Etizolam | Not detectable even at 25,000 ng/mL | Not specified | |
| Immunalysis® Benzodiazepine ELISA Kit | Etizolam | 79-107% | Oxazepam[1] |
| CEDIA | Etizolam | 147% (at 100 ng/mL) | Not specified[2] |
| KIMS II | Etizolam | 86% (at 200 ng/mL) | Not specified[2] |
| HEIA | Etizolam | 4% (at 1000 ng/mL) | Not specified[2] |
| EMIT II Plus | Etizolam | 47% (at 500 ng/mL) | Not specified[2] |
| BTNX Benzodiazepine Test Strips | Etizolam | Detectable at 1.25 µg/mL | Alprazolam |
Note: One study identified etizolam metabolites as M-III for 8-hydroxyetizolam and M-VI for α-hydroxyetizolam.[3][4]
Experimental Protocols
The following provides a generalized methodology for assessing the cross-reactivity of benzodiazepine immunoassays, based on common practices described in the cited literature. This protocol is intended as a guideline and may require optimization for specific assays and laboratory conditions.
Objective: To determine the concentration of a test compound (e.g., α-hydroxyetizolam) that produces a positive result in a specific benzodiazepine immunoassay and to calculate the percent cross-reactivity relative to a standard calibrator.
Materials:
-
Benzodiazepine immunoassay kit (e.g., ELISA, lateral flow strips)
-
Drug-free urine or serum matrix
-
Certified reference standards of the assay calibrator (e.g., nordiazepam, oxazepam)
-
Certified reference standard of the test compound (α-hydroxyetizolam)
-
Microplate reader (for ELISA)
-
Precision pipettes and disposable tips
-
Vortex mixer
-
Appropriate buffer solutions as specified by the immunoassay kit manufacturer
Procedure:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of the assay calibrator and α-hydroxyetizolam in a suitable solvent (e.g., methanol, acetonitrile).
-
Preparation of Spiked Samples:
-
Create a series of dilutions of the assay calibrator in the drug-free matrix to generate a standard curve according to the manufacturer's instructions.
-
Prepare a range of concentrations of α-hydroxyetizolam in the drug-free matrix. The concentration range should be broad enough to determine the minimum concentration that yields a positive result.
-
-
Immunoassay Analysis:
-
Perform the immunoassay on the prepared calibrator dilutions and α-hydroxyetizolam-spiked samples following the manufacturer's protocol. This typically involves:
-
Adding samples, controls, and calibrators to the assay wells or test strips.
-
Incubating for a specified time at a specific temperature.
-
Washing steps to remove unbound components (for ELISA).
-
Addition of an enzyme-conjugated secondary antibody and a substrate that produces a detectable signal (for ELISA).
-
-
-
Data Analysis:
-
For qualitative assays (e.g., lateral flow strips), determine the lowest concentration of α-hydroxyetizolam that produces a positive result as defined by the manufacturer (e.g., the appearance or disappearance of a test line).
-
For quantitative or semi-quantitative assays (e.g., ELISA), measure the signal response (e.g., absorbance) for each concentration of α-hydroxyetizolam.
-
Determine the concentration of α-hydroxyetizolam that produces a signal equivalent to the assay's cutoff calibrator.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Calibrator at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100
-
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved in assessing immunoassay cross-reactivity, the following diagrams have been generated using the DOT language.
References
A Comparative Analysis of α-Hydroxyetizolam and Other Benzodiazepine Metabolites for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological and pharmacokinetic properties of α-Hydroxyetizolam, the primary active metabolite of etizolam, with other notable benzodiazepine (B76468) metabolites. This document is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental methodologies to support further investigation and development in the field of psychopharmacology.
Introduction
Benzodiazepines are a class of psychoactive drugs widely prescribed for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. Their therapeutic and adverse effects are often mediated not only by the parent drug but also by their pharmacologically active metabolites. Understanding the distinct profiles of these metabolites is crucial for predicting the duration of action, potential for accumulation, and overall clinical impact of the parent benzodiazepine. Etizolam, a thienodiazepine derivative, is metabolized into two primary metabolites, with α-Hydroxyetizolam being the major active contributor to its pharmacological effects.[1][2][3] This guide will compare α-Hydroxyetizolam to other well-known benzodiazepine metabolites, including nordiazepam, oxazepam, and α-hydroxyalprazolam.
Data Presentation: Comparative Pharmacological and Pharmacokinetic Data
The following table summarizes key quantitative data for α-Hydroxyetizolam and other benzodiazepine metabolites, facilitating a direct comparison of their properties. It is important to note that direct, side-by-side experimental comparisons of all these metabolites are limited in the available literature. Therefore, the data presented here is compiled from various sources and should be interpreted with consideration of potential variations in experimental conditions.
| Metabolite | Parent Drug(s) | Half-life (t½) (hours) | GABAA Receptor Binding Affinity (Ki, nM) | Potency Relative to Parent Drug | Key Metabolic Pathways |
| α-Hydroxyetizolam | Etizolam | ~8.2[3][4] | Comparable to Etizolam (Predicted log 1/c ≈ 8.91 for Fluclotizolam, a structurally similar thienotriazolodiazepine)[5] | Pharmacologically active, comparable to etizolam[2] | Hydroxylation (CYP3A4)[3] |
| Nordiazepam | Diazepam, Chlordiazepoxide, Clorazepate | 36 - 200 | ~10-15 | Active, but less potent than diazepam | N-dealkylation |
| Oxazepam | Diazepam, Nordiazepam | 4 - 15 | ~20-40 | Active | Hydroxylation, Glucuronidation |
| α-Hydroxyalprazolam | Alprazolam | ~12-15 | ~7 (for alprazolam) | Active, approximately 66% of alprazolam's affinity | Hydroxylation |
| Lorazepam | (Parent Drug) | 10 - 20 | High affinity[6] | Not applicable | Glucuronidation[7] |
Disclaimer: The binding affinity for α-Hydroxyetizolam is an estimate based on its reported comparable activity to etizolam and the predicted binding affinity of a structurally similar compound.[2][5] Ki values for other metabolites are aggregated from multiple sources and may vary depending on the specific GABAA receptor subunit composition and experimental conditions.
Signaling Pathways and Metabolic Fate
The pharmacological effects of benzodiazepines and their metabolites are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel in the central nervous system. Binding of these compounds to the benzodiazepine site on the GABAA receptor allosterically modulates the receptor, enhancing the effect of GABA and leading to an increased influx of chloride ions. This results in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
GABAergic Synaptic Transmission
The following diagram illustrates the key components of a GABAergic synapse and the mechanism of action of benzodiazepines.
Caption: GABAergic synapse showing the synthesis, release, and action of GABA, and the modulatory role of benzodiazepine metabolites.
Metabolic Pathway of Etizolam
Etizolam undergoes extensive metabolism in the liver, primarily through hydroxylation reactions mediated by cytochrome P450 enzymes, particularly CYP3A4.[3] The major pharmacologically active metabolite is α-Hydroxyetizolam.
References
- 1. ecddrepository.org [ecddrepository.org]
- 2. Etizolam | C17H15ClN4S | CID 3307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-Hydroxyetizolam | C17H15ClN4OS | CID 15135972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medcentral.com [medcentral.com]
A Comprehensive Guide to the Validation of an Analytical Method for Alpha-Hydroxyetizolam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for the validation of an analytical method for the quantification of alpha-hydroxyetizolam, a primary metabolite of etizolam, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] The principles and protocols outlined herein are applicable to chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), which are commonly employed for the analysis of benzodiazepines and their metabolites.[5][6][7][8][9]
Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow for the validation of an analytical method for this compound.
Caption: Workflow for the validation of an analytical method for this compound.
Experimental Protocols
The following are detailed experimental protocols for the validation of a reversed-phase HPLC method for the quantification of this compound.
Specificity/Selectivity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10][11]
Protocol:
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.
-
Placebo Analysis: Analyze a placebo sample (containing all formulation excipients except the active pharmaceutical ingredient) to confirm the absence of interference.
-
Forced Degradation Studies: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation. Analyze the stressed samples to ensure that the degradation products do not co-elute with the main analyte peak. Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm the homogeneity of the analyte peak.[10]
Linearity
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.[12]
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.[12][13]
-
Inject each standard solution in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[12]
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed by recovery studies.
Protocol:
-
Prepare spiked placebo samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.[14]
-
Analyze the spiked samples and calculate the percentage recovery of the analyte.
-
The mean recovery should be within an acceptable range.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.[14]
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six independent samples at 100% of the test concentration or nine determinations over the specified range (three concentrations, three replicates each).[14]
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[15][16]
Protocol: Several methods can be used to determine LOD and LOQ, including:
-
Based on Signal-to-Noise Ratio:
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[18]
-
Range
Objective: To establish the interval between the upper and lower concentrations of the analyte for which the analytical method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[19]
Protocol: The range is confirmed by the data obtained from the linearity, accuracy, and precision studies. The working range should encompass the expected concentrations of this compound in the samples to be analyzed.
Robustness
Objective: To evaluate the capacity of the analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[20][21]
Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples of parameters to vary for an HPLC method include:
-
Analyze a standard solution under each of the modified conditions.
-
Evaluate the effect of the changes on the system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).
Data Presentation and Acceptance Criteria
The following tables summarize hypothetical but realistic validation data for an HPLC method for this compound.
Table 1: Linearity
| Concentration (ng/mL) | Mean Peak Area (n=3) |
| 5 | 12540 |
| 10 | 25120 |
| 20 | 50350 |
| 50 | 125800 |
| 100 | 251500 |
| Linearity Results | |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 2510 |
| Y-intercept | 150 |
| Acceptance Criteria | r² ≥ 0.999 |
Table 2: Accuracy (Recovery)
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL, n=3) | Mean Recovery (%) | RSD (%) |
| 8 | 7.95 | 99.4 | 1.2 |
| 20 | 20.15 | 100.8 | 0.9 |
| 80 | 79.80 | 99.8 | 0.7 |
| Acceptance Criteria | Mean Recovery: 98.0% - 102.0% |
Table 3: Precision
| Precision Level | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | RSD (%) |
| Repeatability (n=6) | 20 | 20.10 | 1.1 |
| Intermediate Precision (Day 1 vs. Day 2) | 20 | 20.05 | 1.5 |
| Acceptance Criteria | Repeatability RSD ≤ 2.0% | Intermediate Precision RSD ≤ 3.0% |
Table 4: LOD and LOQ
| Parameter | Result (ng/mL) | Method |
| LOD | 1.5 | Signal-to-Noise (3:1) |
| LOQ | 4.5 | Signal-to-Noise (10:1) |
| Acceptance Criteria | LOQ to be determined with acceptable precision and accuracy (e.g., RSD ≤ 10%) |
Table 5: Robustness
| Parameter Varied | Variation | Retention Time (min) | Peak Area | Tailing Factor | Resolution |
| Nominal | - | 5.20 | 50350 | 1.1 | 2.5 |
| Flow Rate | +0.1 mL/min | 5.00 | 48300 | 1.1 | 2.4 |
| -0.1 mL/min | 5.45 | 52400 | 1.1 | 2.6 | |
| Temperature | +2 °C | 5.15 | 50400 | 1.1 | 2.5 |
| -2 °C | 5.25 | 50300 | 1.1 | 2.5 | |
| Mobile Phase %B | +2% | 5.05 | 50250 | 1.1 | 2.4 |
| -2% | 5.35 | 50450 | 1.1 | 2.6 | |
| Acceptance Criteria | System suitability parameters remain within acceptable limits (e.g., RSD of response ≤ 5%) |
Comparison with Alternative Methods
While HPLC with UV detection is a robust and widely used technique for the quantification of benzodiazepines, alternative methods may offer advantages in specific applications.
Table 6: Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Robust, cost-effective, widely available. | Moderate sensitivity, potential for interference from co-eluting compounds. |
| LC-MS/MS | Chromatographic separation coupled with tandem mass spectrometry. | High sensitivity and selectivity, allows for structural confirmation. | Higher equipment and operational costs, requires specialized expertise. |
| GC-MS | Gas chromatographic separation followed by mass spectrometry. | High sensitivity and selectivity. | Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes. |
| Immunoassay | Antibody-based detection. | Rapid screening, high throughput. | Potential for cross-reactivity, generally provides qualitative or semi-quantitative results. |
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. qbdgroup.com [qbdgroup.com]
- 5. saspublishers.com [saspublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. BiochemSphere [biochemicalsci.com]
- 11. researchgate.net [researchgate.net]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика A Practical Guide to Analytical Method Validation [gmpua.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calculating LOD and LOQ for HPLC and UV Methods – Pharma Validation [pharmavalidation.in]
- 18. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 19. m.youtube.com [m.youtube.com]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. benchchem.com [benchchem.com]
inter-laboratory comparison of alpha-Hydroxyetizolam quantification
A Comparative Guide to the Quantification of alpha-Hydroxyetizolam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of this compound, a major metabolite of the thienodiazepine etizolam. In the absence of a formal inter-laboratory comparison study for this specific analyte, this document synthesizes performance data from published, validated analytical methods to offer a baseline for comparison. The information presented is intended to assist laboratories in selecting and validating appropriate analytical techniques.
The primary methods for the quantification of this compound and related compounds are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with mass spectrometry (GC-MS/MS). These techniques offer the high sensitivity and specificity required for the analysis of metabolites in complex biological matrices.
Data Presentation: Performance of Analytical Methods
The following table summarizes the performance characteristics of various validated methods for the analysis of this compound and other benzodiazepines. This comparative data is extracted from several independent studies.
| Method | Analyte(s) | Matrix | Lower Limit of Quantitation (LLOQ) | Linearity Range | Inter-Day Precision (%RSD) | Reference |
| GC-MS/MS | This compound, Etizolam, 8-hydroxyetizolam | Whole Blood | Not explicitly stated, but linearity starts at 5 ng/mL | 5-50 ng/mL | 6.4% at 50 ng/mL | [1] |
| LC-MS/MS | Midazolam and metabolites (surrogates for benzodiazepine (B76468) analysis) | Human Plasma | 0.1 ng/mL | 0.100-250 ng/mL | Within 85-115% accuracy and precision | [2] |
| LC-MS/MS | 13 Designer Benzodiazepines (not including this compound) | Postmortem Blood | 1 ng/mL | 1-200 ng/mL | 4-21% | [3] |
| LC-MS/MS | Alprazolam, alpha-hydroxyalprazolam, hydrocodone | Dried Blood Spots | 6.0 ng/mL | 2.0-300 ng/mL | ≤15% | [4] |
| High-Resolution LC-MS | This compound, Etizolam, Triazolam and metabolites | Standard Solutions & Spiked Whole Blood/Plasma | Not explicitly stated, but successful quantification at 10 ng/mL in matrix | Not explicitly stated | Not explicitly stated | [5] |
Experimental Protocols
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method for this compound in Whole Blood[1]
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Extraction of analytes from whole blood.
-
Derivatization: Trimethylsilyl (TMS) derivatization of this compound and 8-hydroxyetizolam.
-
-
Instrumentation: Ion trap gas chromatography-tandem mass spectrometry (GC-MS/MS).
-
Internal Standard: Fludiazepam.
-
Separation: Chromatographic separation achieved in approximately 17 minutes.
-
Key Performance: The inter-day precision for this compound at a concentration of 50 ng/mL was 6.4%. The method demonstrated linearity over a range of 5-50 ng/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Benzodiazepine Metabolites (General Method)[2]
-
Sample Preparation:
-
Protein Precipitation: Simple protein precipitation of 100 µL of human plasma using 900 µL of acetonitrile (B52724).
-
-
Instrumentation: LC-MS/MS system.
-
Internal Standard: Deuterated analog of the primary analyte (e.g., D5-midazolam).
-
Chromatography:
-
Column: Zorbax-SB Phenyl, Rapid Resolution HT (2.1 mm x 100 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with 10 mM ammonium (B1175870) acetate (B1210297) in 10% methanol (B129727) (A) and acetonitrile (B).
-
Flow Rate: 0.25 mL/min.
-
Total Run Time: 5.5 minutes.
-
-
Key Performance: This method for a similar benzodiazepine metabolite demonstrated a low LLOQ of 0.1 ng/mL and a broad linear range up to 250 ng/mL, with accuracy and precision within 85-115%.
High-Resolution LC-MS for Selective Quantification of this compound[5]
-
Challenge: this compound and alpha-Hydroxytriazolam have very similar structures and retention times, making them difficult to separate chromatographically.
-
Solution: A high-resolution mass spectrometer (in this case, a Shimadzu LCMS-9030) was used to selectively quantify each compound based on their accurate mass-to-charge ratio (m/z).
-
Method:
-
An extracted-ion chromatogram (XIC) was generated with a narrow mass extraction range (e.g., theoretical m/z ± 2 mDa).
-
This allowed for the selective detection of this compound (m/z 359.0708 to 359.0748) without interference from alpha-Hydroxytriazolam (m/z 359.0441 to 359.0481).
-
-
Sample Preparation (for spiked samples): Protein precipitation of whole blood or plasma with acetonitrile, followed by centrifugation and filtration.
-
Chromatography:
-
Column: YMC-Triart C18 (1.9 µm, 50 × 2 mm).
-
Mobile Phase: Gradient with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Mandatory Visualization
Caption: General experimental workflow for the quantification of this compound.
Caption: Metabolic pathway of Etizolam to this compound.
References
- 1. Case report: Etizolam and its major metabolites in two unnatural death cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, 1'-hydroxymidazolam, and 4-hydroxymidazolam by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood [ouci.dntb.gov.ua]
- 4. Development and validation of an LC-MS/MS assay for the quantitative analysis of alprazolam, α-hydroxyalprazolam and hy… [ouci.dntb.gov.ua]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
Navigating the Analytical Maze: A Comparative Guide to the Separation of α-Hydroxyetizolam and α-Hydroxyalprazolam
For researchers, scientists, and drug development professionals, the accurate analytical separation of benzodiazepine (B76468) metabolites is a critical challenge. This guide provides a comprehensive comparison of analytical methodologies for distinguishing between two closely related and frequently encountered metabolites: α-hydroxyetizolam and α-hydroxyalprazolam. We delve into the nuances of their structural similarities and the advanced analytical techniques required for their effective separation and quantification.
The primary challenge in the analytical separation of α-hydroxyetizolam and α-hydroxyalprazolam lies in their structural similarity. Both are active metabolites of their parent drugs, etizolam and alprazolam, respectively, and share a common triazolobenzodiazepine core structure. This structural closeness results in very similar physicochemical properties, making their differentiation by conventional analytical methods difficult.
The Challenge of Separation
A key analytical hurdle is the near-identical molecular weight and similar fragmentation patterns of these two metabolites during mass spectrometry analysis. This makes their individual identification and quantification in complex biological matrices a significant task, demanding high-resolution analytical instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the most robust and widely used technique for the analysis of benzodiazepines and their metabolites. The power of LC-MS/MS lies in its ability to combine the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.
Experimental Protocol: A High-Resolution LC-MS/MS Method
A high-resolution separation can be achieved using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a triple quadrupole or high-resolution mass spectrometer.
Sample Preparation:
-
Solid-Phase Extraction (SPE): Biological samples (e.g., plasma, urine) are first subjected to solid-phase extraction to remove interfering matrix components.
-
Elution: The analytes are eluted from the SPE cartridge using an appropriate organic solvent.
-
Reconstitution: The eluent is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 1.9 µm particle size, 150 x 2 mm) |
| Mobile Phase A | 10 mM formic acid in water |
| Mobile Phase B | Acetonitrile with 10 mM formic acid |
| Flow Rate | 0.3 mL/min |
| Gradient | A gradient elution is typically employed to achieve optimal separation. |
| Injection Volume | 1-5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 359.1 for both α-hydroxyetizolam and α-hydroxyalprazolam |
| Product Ions (Q3) | Specific product ions for each metabolite are monitored for quantification and confirmation. |
Quantitative Data Summary:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| α-Hydroxyetizolam | 359.1 | 286.2 | 287.2 |
| α-Hydroxyalprazolam | 359.1 | 341.1 | 176.2 |
Note: The specific product ions may vary depending on the instrument and collision energy.
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Approach
Gas chromatography-mass spectrometry (GC-MS) offers another powerful technique for the analysis of these metabolites. However, due to the polar nature of the hydroxyl group, derivatization is typically required to improve volatility and chromatographic performance.
Experimental Protocol: GC-MS with Derivatization
Sample Preparation and Derivatization:
-
Liquid-Liquid Extraction (LLE): Extraction of the metabolites from the biological matrix using an organic solvent.
-
Derivatization: The extracted and dried residue is derivatized using a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to form trimethylsilyl (B98337) (TMS) derivatives.
GC-MS Conditions:
| Parameter | Condition |
| Column | A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | A temperature gradient is used to separate the derivatized analytes. |
| Ionization Mode | Electron Ionization (EI) |
| Scan Mode | Selected Ion Monitoring (SIM) or full scan |
Quantitative Data Summary:
The derivatization process adds a TMS group to the hydroxyl moiety, increasing the molecular weight and altering the fragmentation pattern, which aids in their differentiation.
| Analyte (TMS Derivative) | Characteristic Ions (m/z) |
| α-Hydroxyetizolam-TMS | Specific fragment ions of the derivatized molecule are monitored. |
| α-Hydroxyalprazolam-TMS | Specific fragment ions of the derivatized molecule are monitored. |
Visualizing the Analytical Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both LC-MS/MS and GC-MS methodologies.
Caption: LC-MS/MS analytical workflow.
Caption: GC-MS analytical workflow.
Conclusion
The successful analytical separation of α-hydroxyetizolam and α-hydroxyalprazolam is achievable with advanced analytical techniques. High-resolution LC-MS/MS stands out as the preferred method due to its high sensitivity, selectivity, and ability to analyze these polar metabolites without derivatization. While GC-MS provides a viable alternative, the additional derivatization step can introduce variability. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation. For researchers in drug metabolism, forensic toxicology, and clinical chemistry, the implementation of these high-resolution methods is paramount for accurate and reliable results.
Comparative Potency of α-Hydroxyetizolam at GABA-A Receptor Subtypes: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of α-Hydroxyetizolam, the primary active metabolite of etizolam, at various GABA-A receptor subtypes. Due to a lack of specific experimental data for α-Hydroxyetizolam in the published literature, this document synthesizes available data for the parent compound, etizolam, as a surrogate, alongside qualitative descriptions of the metabolite's activity. Detailed methodologies for the key experimental techniques used in the characterization of such compounds are also provided.
Introduction
Etizolam is a thienodiazepine that acts as a positive allosteric modulator of GABA-A receptors, mediating its anxiolytic, sedative, and muscle relaxant effects. It is metabolized in humans to several compounds, with α-Hydroxyetizolam being a major active metabolite. Understanding the potency of α-Hydroxyetizolam at different GABA-A receptor subtypes is crucial for elucidating its pharmacological profile and therapeutic effects. The GABA-A receptor, a pentameric ligand-gated ion channel, exists in various isoforms, each with a unique subunit composition (e.g., α1, α2, α3, α5) that influences its pharmacological properties.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data for the binding affinity and functional potency of etizolam at specific GABA-A receptor subtypes. This data is intended to serve as a proxy for the activity of its active metabolite, α-Hydroxyetizolam.
| Compound | Parameter | Value | Receptor Subtype/Tissue | Notes |
| Etizolam | Binding Affinity (Ki) | 4.5 nmol/L | Rat Cortical Membranes | Inhibition of [3H]flunitrazepam binding.[1] |
| Functional Potency (EC50) | 92 nmol/L | Human α1β2γ2S GABA-A Receptors | Potentiation of GABA-induced Cl- currents in oocytes.[1] | |
| Efficacy | 73% increase in GABA-induced currents | Human α1β2γ2S GABA-A Receptors | [1] | |
| Potency at α2/α3 subtypes | Similar to alprazolam | Human α2β2γ2S and α3β2γ2S GABA-A Receptors | Specific quantitative data not provided in the study.[1] | |
| α-Hydroxyetizolam | Pharmacological Activity | Comparable to etizolam | Not Specified | Qualitative assessment from a critical review report. |
Experimental Protocols
The determination of binding affinity and functional potency of compounds at GABA-A receptors typically involves radioligand binding assays and electrophysiological techniques.
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Methodology:
-
Membrane Preparation: Membranes from cells expressing the desired GABA-A receptor subtype or from specific brain regions (e.g., rat cerebral cortex) are prepared.
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]flunitrazepam) and varying concentrations of the unlabeled test compound (e.g., etizolam).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Objective: To measure the functional potency (EC50) and efficacy of a test compound by recording the ion currents through GABA-A receptors expressed in Xenopus oocytes.
-
Methodology:
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1, β2, γ2S). The oocytes are then incubated to allow for receptor expression.
-
Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential.
-
Drug Application: A baseline GABA-evoked current is established by applying a low concentration of GABA. The test compound is then co-applied with GABA at various concentrations.
-
Data Acquisition: The potentiation of the GABA-induced chloride current by the test compound is recorded.
-
Data Analysis: Concentration-response curves are generated by plotting the potentiation of the GABA current against the concentration of the test compound. The EC50 (the concentration that produces 50% of the maximal potentiation) and the maximum efficacy are determined from these curves.[1][2]
-
Mandatory Visualization
Caption: GABA-A Receptor Signaling Pathway.
Caption: Experimental Workflow for Potency Determination.
References
- 1. Molecular and neurochemical evaluation of the effects of etizolam on GABAA receptors under normal and stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological evidence for the coexistence of alpha1 and alpha6 subunits in a single functional GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: LC-MS/MS vs. GC-MS for the Analysis of alpha-Hydroxyetizolam
For researchers, scientists, and drug development professionals engaged in the analysis of etizolam and its metabolites, selecting the optimal analytical technique is paramount for achieving accurate and reliable results. This guide provides a head-to-head comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of alpha-Hydroxyetizolam, an active metabolite of etizolam.
Executive Summary
Both LC-MS/MS and GC-MS are capable of identifying and quantifying this compound in biological matrices. However, they differ significantly in sample preparation, chromatographic separation, and overall workflow. LC-MS/MS is often considered the "gold standard" for benzodiazepine (B76468) analysis due to its high sensitivity, specificity, and reduced need for sample derivatization, making it a more direct and often faster method.[1][2] Conversely, GC-MS typically requires a derivatization step to improve the volatility and thermal stability of this compound, adding complexity to the sample preparation process.[3][4] The choice between these techniques will ultimately depend on the specific requirements of the study, available instrumentation, and the desired throughput.
Quantitative Data Comparison
The following table summarizes the key quantitative performance parameters for the analysis of this compound using LC-MS/MS and GC-MS, based on available literature.
| Parameter | LC-MS/MS | GC-MS/MS |
| Limit of Detection (LOD) | Typically in the low pg/mL to sub-ng/mL range | Generally in the low ng/mL range |
| Limit of Quantitation (LOQ) | Commonly reported in the range of 0.1 - 1 ng/mL | Reported around 5 ng/mL in some studies[3] |
| Linearity | Wide linear dynamic ranges, often from LOQ to 100s of ng/mL | Demonstrated linearity in the 5-50 ng/mL range[3] |
| Precision (%RSD) | Typically <15% | Inter-day precision reported at 6.4% at 50 ng/mL[3] |
| Sample Preparation | Protein precipitation, Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE) | SPE followed by mandatory derivatization (e.g., silylation)[3] |
| Analysis Time | Shorter run times, often under 10 minutes | Longer run times, including derivatization and chromatography |
Experimental Protocols
LC-MS/MS Methodology
A typical LC-MS/MS workflow for the analysis of this compound involves a straightforward sample preparation followed by rapid chromatographic separation and highly selective detection.
Sample Preparation (Solid-Phase Extraction - SPE): [1]
-
To 0.5 mL of a biological sample (e.g., blood, urine), add an internal standard (e.g., diazepam-d5).
-
Pre-treat the sample, for instance, with a buffer.
-
Apply the pre-treated sample to an SPE column (e.g., C18).
-
Wash the column to remove interfering substances.
-
Elute the analyte of interest using an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
Liquid Chromatography:
-
Column: A reversed-phase column, such as a C18, is commonly used.[5][6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with formic acid) is typical.[5][6]
-
Flow Rate: Maintained at a constant rate suitable for the column dimensions.
-
Column Temperature: Controlled to ensure reproducible retention times.
Tandem Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode is generally employed.[1][5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1][6]
-
MRM Transitions: At least two specific precursor-to-product ion transitions are monitored for each analyte for quantification and confirmation. For this compound, a common precursor ion is m/z 359.05, with product ions such as 315.25 and 305.05 being monitored.[7]
GC-MS Methodology
The GC-MS analysis of this compound necessitates a derivatization step to make the analyte suitable for gas chromatography.
Sample Preparation (SPE and Derivatization): [3]
-
Sample extraction is performed using Solid-Phase Extraction, similar to the LC-MS/MS procedure.
-
The dried extract is then subjected to a derivatization reaction. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) to form a more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative.[3][4][8]
-
The derivatized sample is then injected into the GC-MS system.
Gas Chromatography:
-
Column: A non-polar capillary column, such as one with a polydimethylsiloxane (B3030410) stationary phase, is typically used.[9]
-
Carrier Gas: An inert gas, usually helium, is used as the carrier gas.
-
Injection Mode: Splitless injection is often used to maximize sensitivity.[10]
-
Oven Temperature Program: A temperature gradient is applied to separate the analytes based on their boiling points.
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) is the standard ionization technique.
-
Analysis Mode: The mass spectrometer can be operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis to enhance sensitivity and selectivity.
Visualizing the Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both LC-MS/MS and GC-MS analysis of this compound.
Concluding Remarks
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Case report: Etizolam and its major metabolites in two unnatural death cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC-MS/MS assay for the quantitative analysis of alprazolam, α-hydroxyalprazolam and hy… [ouci.dntb.gov.ua]
- 6. b-ac.co.uk [b-ac.co.uk]
- 7. lcms.cz [lcms.cz]
- 8. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive gas chromatographic--mass spectrometric screening of acetylated benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Alpha-Hydroxyetizolam Analysis: A Guide to Proficiency Testing
For researchers, scientists, and drug development professionals engaged in the analysis of novel psychoactive substances (NPS), ensuring the accuracy and reliability of analytical results is paramount. This guide provides a comprehensive comparison of proficiency testing (PT) programs and alternative quality assurance measures for the analysis of alpha-Hydroxyetizolam, a major metabolite of the designer benzodiazepine (B76468) etizolam.
Proficiency testing is a critical component of a laboratory's quality management system, providing an external and objective assessment of analytical performance. Participation in a reputable PT program allows laboratories to benchmark their results against those of their peers, identify potential analytical biases, and demonstrate their competence to accreditation bodies and clients.
Comparing Proficiency Testing Providers for Forensic Toxicology
While specific proficiency testing programs exclusively for this compound are not widely advertised, several internationally recognized providers offer comprehensive forensic toxicology schemes that encompass a broad range of designer benzodiazepines and their metabolites. The inclusion of "new psychoactive substances" or "novel benzodiazepines" in their analyte lists suggests the probable inclusion of this compound.[1][2]
Below is a comparison of major PT providers whose forensic toxicology programs are relevant for laboratories analyzing this compound:
| Feature | College of American Pathologists (CAP) | LGC AXIO Proficiency Testing | RTI International |
| Program Scope | Forensic Drug Testing Accreditation Program covers screening and confirmatory testing of urine, oral fluid, hair, and whole blood for a wide range of substances, including novel opioids and benzodiazepines.[2][3][4] | The Forensic Blood Toxicology (QUARTZ) scheme is designed for laboratories analyzing drugs in post-mortem and other blood samples for toxicological purposes, including new psychoactive substances.[1] | Offers quality assurance (QA) samples for forensic testing programs that can be used for blind QA, proficiency testing, assay validation, and analyst training. These can be customized with target analytes.[5] |
| Matrix Types | Urine, Oral Fluid, Hair, Whole Blood.[3] | Blood, Urine.[1] | Urine, Hair, Oral Fluid, Blood.[5] |
| Accreditation | ISO 17043 accreditation for proficiency testing.[2] | UKAS accredited proficiency testing scheme. | Accredited by ANAB to ISO 17034 as a Reference Material Producer and ISO 17043 as a Proficiency Test Provider.[5] |
| Reporting | Provides detailed reports comparing participant results to the peer group. | Offers multi-laboratory, multi-method, and multi-analyst reporting through their PORTAL platform.[6] | Provides proficiency testing results and evaluation by an independent agency.[7] |
| Additional Features | Offers a Forensic Drug Testing Accreditation Program that inspects and accredits laboratories.[3] Provides checklists for laboratory self-assessment.[3] | Supported by an advisory group of experts and provides localized support across a global network.[6] | Can prepare custom QA samples with customer-designated target analytes.[5] |
Understanding Performance: Insights from Interlaboratory Studies
Direct comparative data from PT providers on this compound is not publicly available. However, published interlaboratory studies on designer benzodiazepines offer valuable insights into expected analytical performance and variability.
The following table summarizes representative data from a study on the analysis of designer benzodiazepines in blood, which can serve as a proxy for the performance characteristics that might be observed in a proficiency test for this compound.
| Analyte | Number of Participants | Median Concentration (mg/L) | Concentration Range (mg/L) |
| Etizolam | 14 | 0.050 | 0.019 - 0.17 |
| Flubromazolam | 25 | 0.012 | 0.00048 - 0.10 |
| Diclazepam | 15 | 0.013 | 0.0021 - 0.057 |
| Clonazolam | 7 | 0.0053 | 0.0019 - 0.011 |
Data adapted from a study on blood concentrations of new designer benzodiazepines in forensic cases.[8]
Experimental Protocol: A Validated LC-MS/MS Method for this compound Analysis
Accurate and reliable analysis of this compound in biological matrices is typically achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following is a representative experimental protocol based on published methods.[9][10]
1. Sample Preparation (Solid-Phase Extraction)
-
Sample Type: Whole Blood
-
Internal Standard: Add an appropriate deuterated internal standard (e.g., this compound-d4) to each sample, calibrator, and control.
-
Extraction:
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol, followed by deionized water and a phosphate (B84403) buffer (pH 6).
-
Load the pre-treated blood sample onto the SPE cartridge.
-
Wash the cartridge with deionized water, followed by an acidic solution (e.g., acetic acid in water), and then a solvent of intermediate polarity (e.g., methanol/water mixture).
-
Dry the cartridge thoroughly under nitrogen.
-
Elute the analyte with an appropriate organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of benzodiazepines.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile (B52724) or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Two or more MRM transitions should be monitored for both the analyte and the internal standard to ensure selectivity and confirm identity.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 359.1 | [Specific to instrument] | [Specific to instrument] |
| This compound-d4 (IS) | 363.1 | [Specific to instrument] | [Specific to instrument] |
3. Data Analysis and Quality Control
-
Generate a calibration curve using the prepared calibrators.
-
Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Analyze quality control (QC) samples at low, medium, and high concentrations to ensure the accuracy and precision of the analytical run.
Visualizing the Proficiency Testing Workflow
The following diagram illustrates the typical workflow of a proficiency testing program for forensic toxicology.
A typical workflow for a proficiency testing program.
Selecting the Right Proficiency Testing Provider
Choosing a suitable proficiency testing provider is a critical decision for any laboratory. The following diagram outlines the key considerations in this selection process.
Key factors in selecting a proficiency testing provider.
Alternatives and Supplements to Formal Proficiency Testing
In addition to formal PT schemes, laboratories can implement other measures to ensure the quality of their this compound analysis:
-
In-house Proficiency Testing: Laboratories can prepare their own blind samples with known concentrations of this compound to be analyzed by different analysts or on different instruments.
-
Use of Certified Reference Materials (CRMs): The use of CRMs from reputable suppliers like Cerilliant is essential for method validation, calibration, and ongoing quality control.[11][12] These materials come with a comprehensive certificate of analysis that provides traceability and uncertainty values.[11]
-
Interlaboratory Comparisons: Participating in informal interlaboratory comparison studies with other trusted laboratories can provide valuable external validation of results.
-
Method Validation: A thorough in-house method validation is fundamental to ensure that the analytical procedure is fit for its intended purpose. This includes assessing parameters such as linearity, accuracy, precision, limit of detection, limit of quantification, and matrix effects.
By combining participation in a reputable forensic toxicology proficiency testing program with a robust internal quality control system, laboratories can ensure the delivery of high-quality, defensible results for the analysis of this compound and other novel psychoactive substances.
References
- 1. Forensics Schemes Proficiency Testing | LGC Standards [lgcstandards.com]
- 2. Catalog and Ordering Information | College of American Pathologists [cap.org]
- 3. Forensic Drug Testing… | College of American Pathologists [cap.org]
- 4. scribd.com [scribd.com]
- 5. rti.org [rti.org]
- 6. dl.novachem.com.au [dl.novachem.com.au]
- 7. rtilab.com [rtilab.com]
- 8. Blood concentrations of new designer benzodiazepines in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. lcms.cz [lcms.cz]
- 11. Home - Cerilliant [cerilliant.com]
- 12. Capabilities Overview - Cerilliant [cerilliant.com]
Unveiling the Pharmacological Profile of alpha-Hydroxyetizolam: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of alpha-hydroxyetizolam, the primary active metabolite of the thienodiazepine etizolam, with established benzodiazepines, diazepam and alprazolam. While direct quantitative data for this compound is limited, this document synthesizes available information on etizolam to infer the activity of its metabolite, which is known to possess a comparable pharmacological profile. This analysis is intended to support research and drug development efforts by providing a comparative framework of their effects on the central nervous system.
At a Glance: Comparative Pharmacodynamics
The following table summarizes the available quantitative data for etizolam (as a proxy for this compound), diazepam, and alprazolam, focusing on their anxiolytic, sedative-hypnotic, and motor coordination effects observed in preclinical models.
| Compound | Test | Species | Dose/Concentration | Observed Effect | Citation |
| Etizolam | Elevated Plus Maze | Mice | 0.5 mg/kg (i.p.) | Improved locomotor function after spinal cord injury. | [1] |
| Psychomotor Performance | Humans | 0.25 mg and 1.00 mg | No significant effect on vigilance, short-term memory, or psychomotor coordination. | [2] | |
| GABA-A Receptor Binding | Rat Cortical Membranes | Ki = 4.5 nmol/L | Inhibition of [3H]flunitrazepam binding, indicating high affinity for the benzodiazepine (B76468) site. | [3] | |
| GABA-induced Cl- currents | Human α1β2γ2S GABA-A Receptors | EC50 = 92 nmol/L | 73% increase in GABA-induced currents. | [3] | |
| Diazepam | Elevated Plus Maze | Mice | 2-4 mg/kg (8 days) | Weak anxiolytic action in EPM-experienced mice, marked anxiolytic effect in EPM-naive mice. | [4] |
| Elevated Plus Maze | Mice | 2 mg/kg | Increased time spent in and entries into open arms. | [5] | |
| Rotarod Test | Mice | Not specified | Used to assess diazepam-induced neurologic deficit. | [6] | |
| Locomotor Activity | Mice | 0.5, 1, and 2 mg/kg (i.p.) | No anxiolytic effect; impaired locomotor activity at the highest dose. | [7] | |
| Alprazolam | Elevated Plus Maze | Mice | 0.1 to 1 mg/kg (i.p.) | Dose-dependent increase in anti-anxiety response. | [8] |
| Elevated Plus Maze | Rats | 0.75 and 1.75 mg/kg (i.p.) | Overall anxiolytic effects. | [9] | |
| Rotarod Test | Rats | 2.0 mg/kg | Total impairment. | [10] | |
| Locomotor Activity | Mice | 0.02-0.05 mg/kg | Increased open-field activity at low doses. | [11] | |
| Staircase Test | Mice | 0.25 and 0.5 mg/kg | Dose-dependent suppression of rearing behavior. | [12] | |
| GABA-A Receptor Binding | Rat Cortical Membranes | Ki = 7.9 nmol/L | Inhibition of [3H]flunitrazepam binding. | [3] | |
| GABA-induced Cl- currents | Human α1β2γ2S GABA-A Receptors | EC50 = 56 nmol/L | 98% increase in GABA-induced currents. | [3] |
Mechanism of Action: GABA-A Receptor Modulation
This compound, like other benzodiazepines, exerts its pharmacological effects by acting as a positive allosteric modulator of the GABA-A receptor. This receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. The binding of these compounds to the benzodiazepine site on the GABA-A receptor enhances the effect of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA). This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability. This widespread neuronal inhibition underlies the anxiolytic, sedative-hypnotic, and muscle relaxant properties of these compounds.[13][14]
The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunits (e.g., α, β, γ).[13][15] The specific subunit composition of the receptor determines its pharmacological properties and sensitivity to different benzodiazepines.[13] For instance, receptors containing α1 subunits are primarily associated with sedative effects, while those with α2 and α3 subunits are linked to anxiolytic effects.[16]
Experimental Protocols
Detailed methodologies for key behavioral assays used to characterize the pharmacological effects of benzodiazepines are provided below.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The Elevated Plus Maze is a widely used behavioral test to assess anxiety in rodents.[17] The apparatus consists of a plus-shaped maze elevated above the floor with two open and two enclosed arms.[5][12] Rodents naturally prefer enclosed spaces and avoid open, elevated areas. Anxiolytic compounds increase the time spent and the number of entries into the open arms.
Procedure:
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two enclosed arms (e.g., 50x10x40 cm) elevated from the floor (e.g., 50 cm).
-
Acclimation: Animals are habituated to the testing room for at least 60 minutes before the test.[12]
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the test (e.g., 30 minutes).[5]
-
Test: Each animal is placed in the center of the maze, facing an open arm.[17] The animal is allowed to explore the maze for a set period (e.g., 5 minutes).[5][18]
-
Data Collection: An overhead camera records the session. The time spent in and the number of entries into the open and closed arms are scored.[5][12] An entry is typically defined as all four paws entering an arm.
-
Analysis: An increase in the percentage of time spent in the open arms and the number of open arm entries are indicative of an anxiolytic effect.
Rotarod Test for Motor Coordination
The rotarod test is a standard method for assessing motor coordination, balance, and the sedative effects of drugs in rodents.[6][19] The apparatus consists of a rotating rod, and the time an animal can stay on the rod before falling is measured.
Procedure:
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Training: Animals are typically trained on the rotarod for a few trials before the test day to acclimate them to the apparatus.
-
Drug Administration: The test compound or vehicle is administered at a specified time before the test.
-
Test: The animal is placed on the rotating rod, which is set to either a fixed speed or an accelerating speed.[19] The latency to fall off the rod is recorded.[20] Multiple trials are usually conducted for each animal.
-
Data Collection: The time the animal remains on the rod is automatically recorded.
-
Analysis: A decrease in the latency to fall from the rotarod indicates impaired motor coordination, often associated with sedation.
Conclusion
This guide provides a comparative overview of the pharmacological effects of this compound, inferred from data on its parent compound etizolam, alongside the well-characterized benzodiazepines diazepam and alprazolam. While etizolam demonstrates a high affinity for the benzodiazepine binding site of the GABA-A receptor and elicits dose-dependent anxiolytic and sedative-hypnotic effects, a clear quantitative correlation between specific concentrations of its active metabolite, this compound, and these pharmacological outcomes requires further investigation. The provided experimental protocols offer a standardized framework for conducting such studies. Future research focusing on the direct concentration-effect relationship of this compound is crucial for a more precise understanding of its therapeutic potential and for guiding the development of novel thienodiazepine-based therapeutics.
References
- 1. Intraperitoneal Administration of Etizolam Improves Locomotor Function in Mice After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is etizolam a safe medication? Effects on psychomotor perfomance at therapeutic dosages of a newly abused psychoactive substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and neurochemical evaluation of the effects of etizolam on GABAA receptors under normal and stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mouse lines selected for genetic differences in diazepam sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alprazolam modifies animal behaviour on elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiolytic profiles of alprazolam and ethanol in the elevated plus-maze test and the early acquisition of shuttlebox avoidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticonflict and rotarod impairing effects of alprazolam and diazepam in rat after acute and subchronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low-dose alprazolam augments motor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mouse strains differ in their sensitivity to alprazolam effect in the staircase test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GABAA receptor - Wikipedia [en.wikipedia.org]
- 14. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Diazepam - Wikipedia [en.wikipedia.org]
- 17. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. Comparison of benzodiazepine (BZ) receptor agonists in two rodent activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iosrjournals.org [iosrjournals.org]
A Comparative Guide to the Metabolic Pathways of Etizolam and Other Thienodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of etizolam and two other notable thienodiazepines, brotizolam and clotiazepam. Thienodiazepines, a class of benzodiazepine (B76468) analogs where the benzene (B151609) ring is replaced by a thiophene (B33073) ring, exhibit similar pharmacological effects to their classical counterparts. Understanding their metabolic fate is crucial for drug development, clinical pharmacology, and forensic toxicology. This document summarizes key quantitative data, outlines common experimental protocols for metabolic studies, and visualizes the metabolic pathways.
Comparative Quantitative Data
The metabolic profiles of etizolam, brotizolam, and clotiazepam are characterized by several key pharmacokinetic parameters, including their half-life, major metabolites, and the primary cytochrome P450 (CYP) enzymes responsible for their biotransformation.
| Parameter | Etizolam | Brotizolam | Clotiazepam |
| Elimination Half-life (t½) | ~3.4 hours (parent drug)[1] | 3.6 - 7.9 hours[1][2] | 6.5 - 18 hours[3] |
| Active Metabolite(s) Half-life (t½) | α-hydroxyetizolam: ~8.2 hours[1] | Metabolites have shorter duration of action than parent drug[4] | Not specified |
| Major Metabolites | α-hydroxyetizolam, 8-hydroxyetizolam[5] | α-hydroxybrotizolam (We 964), 6-hydroxybrotizolam (We 1061)[4][6][7] | Hydroxy-clotiazepam, desmethyl-clotiazepam[8][9] |
| Primary Metabolizing Enzymes (CYP Isoforms) | CYP3A4, CYP2C18, CYP2C19[10] | CYP3A4[6] | CYP2B6, CYP3A4, CYP2C18, CYP2C19[10] |
| Enzyme Kinetics (Brotizolam Hydroxylation in Human Liver Microsomes) | Not Available | α-hydroxylation: Vmax: 1470 ± 259 pmol/min/mg protein, Km: 49 ± 9.3 µM6-hydroxylation: Vmax: 8983 ± 7740 pmol/min/mg protein, Km: 595 ± 580 µM[6] | Not Available |
Metabolic Pathways
The biotransformation of these thienodiazepines primarily involves oxidation through the cytochrome P450 system, followed by conjugation for excretion. Hydroxylation is a common initial step, often leading to active metabolites.
Etizolam Metabolic Pathway
Etizolam undergoes extensive metabolism, with hydroxylation being a major route. The primary metabolites, α-hydroxyetizolam and 8-hydroxyetizolam, are pharmacologically active, contributing to the overall clinical effect. Further metabolism can involve dihydroxylation, hydration, desaturation, methylation, oxidative deamination, oxidation, reduction, acetylation, and glucuronidation.[11]
Brotizolam Metabolic Pathway
Brotizolam is almost completely metabolized, primarily through hydroxylation, before excretion. The main metabolites are formed by hydroxylation of the methyl group (α-hydroxybrotizolam) and the diazepine (B8756704) ring (6-hydroxybrotizolam).[1][2][12] These metabolites are then conjugated for renal excretion.[1][2] Studies have shown that CYP3A4 is the predominant enzyme responsible for both hydroxylation pathways.[6]
Clotiazepam Metabolic Pathway
Clotiazepam is metabolized in the liver to hydroxy-clotiazepam and desmethyl-clotiazepam.[8][9] The metabolism is catalyzed by several CYP enzymes, including CYP2B6, CYP3A4, CYP2C18, and CYP2C19.[10] The metabolites are subsequently excreted.
Experimental Protocols
The characterization of thienodiazepine metabolism typically involves a combination of in vitro and in vivo studies, with subsequent analysis using advanced analytical techniques.
In Vitro Metabolism Studies Using Human Liver Microsomes (HLMs)
This is a common method to identify the primary metabolic pathways and the enzymes involved.
-
Objective: To determine the metabolic stability and identify the metabolites of a thienodiazepine.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
Thienodiazepine of interest (e.g., etizolam, brotizolam, clotiazepam)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Incubator/shaking water bath (37°C)
-
Quenching solution (e.g., cold acetonitrile)
-
Centrifuge
-
-
Procedure:
-
A reaction mixture is prepared containing HLMs, the thienodiazepine, and phosphate buffer.
-
The mixture is pre-incubated at 37°C for a short period.
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding a quenching solution.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is collected for analysis.
-
-
Enzyme Identification: To identify the specific CYP isoforms involved, selective chemical inhibitors or recombinant human CYP enzymes can be used in the incubation mixture.
Analytical Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the separation, identification, and quantification of drugs and their metabolites in biological matrices.
-
Sample Preparation: The supernatant from the in vitro metabolism study or extracted biological samples (e.g., plasma, urine) is injected into the LC-MS/MS system.
-
Chromatography: A reversed-phase C18 column is typically used to separate the parent drug from its metabolites based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the parent drug and each potential metabolite.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, particularly for volatile compounds or after derivatization of less volatile metabolites.
-
Sample Preparation: Similar to LC-MS/MS, samples are extracted. For many benzodiazepine metabolites, a derivatization step (e.g., silylation) is necessary to increase their volatility and thermal stability for GC analysis.[13]
-
Chromatography: A capillary column with a suitable stationary phase is used for separation.
-
Mass Spectrometry: The mass spectrometer identifies the compounds based on their mass spectra.
References
- 1. Pharmacokinetics and metabolism of brotizolam in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of brotizolam in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clotiazepam - Wikipedia [en.wikipedia.org]
- 4. Pharmacological action of some known and possible metabolites of brotizolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Identification of human cytochrome P450 isoforms involved in the metabolism of brotizolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic fate of [14C]-brotizolam in the rat, dog, monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for Clotiazepam (HMDB0015512) [hmdb.ca]
- 9. Clotiazepam | C16H15ClN2OS | CID 2811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Contribution of human hepatic cytochrome p450 isoforms to the metabolism of psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic Profile Analysis of Designer Benzodiazepine Etizolam in Zebrafish and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and metabolism of brotizolam in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Stability of alpha-Hydroxyetizolam: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of drug metabolites in various biological matrices is critical for accurate bioanalytical method development, pharmacokinetic studies, and forensic analysis. This guide provides a comparative overview of the stability of alpha-Hydroxyetizolam, the primary active metabolite of etizolam, in different biological matrices. The information is based on published experimental data and established analytical methodologies.
Comparative Stability of this compound
Factors that can influence the stability of this compound in biological matrices include temperature, pH, light exposure, and the presence of enzymes.[1] It is generally recommended that biological samples be stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation.
The following tables summarize the expected stability of this compound in various matrices based on available literature for etizolam, its metabolites, and other similar benzodiazepines.
Table 1: Stability of this compound in Blood and Plasma
| Storage Condition | Analyte | Matrix | Duration | Stability (% Recovery) | Reference |
| Room Temperature | Etizolam & Metabolites | Whole Blood | Not specified | Unstable | General knowledge |
| Refrigerated (4°C) | Etizolam & Metabolites | Whole Blood | Not specified | Limited stability | General knowledge |
| Frozen (-20°C) | Etizolam & Metabolites | Whole Blood | Not specified | Generally stable | [2] |
| Frozen (-20°C) | Alprazolam & alpha-Hydroxyalprazolam (B159172) | Plasma | Not specified | Stable | [3][4] |
Table 2: Stability of this compound in Urine
| Storage Condition | Analyte | Matrix | Duration | Stability (% Recovery) | Reference |
| 25°C | Nitrazepam (structurally similar) | Urine | 6 months | Significant loss in contaminated urine | [5] |
| 4°C | Nitrazepam (structurally similar) | Urine | 6 months | More stable than at 25°C | [5] |
| -20°C | Nitrazepam (structurally similar) | Urine | 6 months | Stable | [5] |
| -20°C | Estazolam (structurally similar) | Urine | 6 months | Stable | [5] |
Table 3: Stability of this compound in Oral Fluid
| Storage Condition | Analyte | Matrix | Duration | Stability (% Recovery) | Reference |
| 5°C | Diazepam (structurally similar) | Synthetic Oral Fluid | 1 week | Stable | [6] |
| 20°C | Diazepam (structurally similar) | Synthetic Oral Fluid | 1 week | Less stable than at 5°C | [6] |
| 40°C | Diazepam (structurally similar) | Synthetic Oral Fluid | 1 week | Significant degradation | [6] |
Experimental Protocols
Accurate assessment of this compound stability requires validated analytical methods. The following section outlines a general experimental protocol for a stability-indicating assay using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted technique for the quantification of drugs and their metabolites in biological fluids.[7]
Sample Preparation and Extraction
A robust sample preparation method is essential to isolate this compound from the biological matrix and minimize interference.
-
Objective: To extract this compound and an internal standard from the biological matrix.
-
Procedure for Blood/Plasma:
-
To 1 mL of plasma or whole blood, add a known concentration of an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of toluene (B28343) and methylene (B1212753) chloride) after alkalinizing the sample.[3][4]
-
Alternatively, use solid-phase extraction (SPE) for a cleaner extract.[2]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Procedure for Urine:
-
Urine samples may require a hydrolysis step if glucuronide conjugates of this compound are to be measured.
-
Follow a similar extraction procedure as for blood/plasma.
-
-
Procedure for Oral Fluid:
-
For oral fluid collected with a specific device, follow the manufacturer's instructions for sample processing, which may include dilution with a buffer.
-
A "dilute and inject" approach, where the sample is simply diluted with the mobile phase before injection, can be a rapid screening method.[6] For more accurate quantification, an extraction step is recommended.
-
LC-MS/MS Analysis
-
Objective: To chromatographically separate this compound from other components and quantify it using mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for benzodiazepines.
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.
-
Stability Study Design
-
Objective: To evaluate the stability of this compound under various storage conditions.
-
Procedure:
-
Spike a pool of the desired biological matrix (blood, plasma, urine, or oral fluid) with a known concentration of this compound.
-
Divide the spiked matrix into aliquots.
-
Store the aliquots at different temperatures (e.g., room temperature, 4°C, -20°C, and -80°C).
-
Analyze aliquots from each storage condition at specified time points (e.g., 0, 24 hours, 7 days, 1 month, 3 months, etc.).
-
The concentration at each time point is compared to the initial concentration (time 0) to determine the percentage of degradation.
-
Visualizations
Metabolic Pathway of Etizolam
The following diagram illustrates the primary metabolic pathway of etizolam, leading to the formation of its active metabolite, this compound.
References
- 1. Benzodiazepine stability in postmortem samples stored at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Case report: Etizolam and its major metabolites in two unnatural death cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of alprazolam and alpha-hydroxyalprazolam in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Quantitation of alprazolam and alpha-hydroxyalprazolam in human plasma using liquid chromatography electrospray ionization MS-MS. | Semantic Scholar [semanticscholar.org]
- 5. Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of drugs of abuse in synthetic oral fluid investigated using a simple “dilute and inject” method of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Etizolam and Its Major Metabolites: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of alpha-Hydroxyetizolam: A Guide for Laboratory Professionals
The proper disposal of research chemicals is a critical component of laboratory safety and environmental responsibility. For novel compounds such as alpha-Hydroxyetizolam, a metabolite of the thienodiazepine etizolam, specific disposal protocols may not be readily available.[1][2][3] This document provides essential guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of this compound, emphasizing adherence to institutional and regulatory standards.
Prioritizing Safety and Compliance
Before beginning any procedure that involves chemical waste, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS contains critical information regarding the substance's physical and chemical properties, toxicity, and potential environmental hazards.[4] All laboratory personnel must be familiar with the institution's Chemical Hygiene Plan and follow established protocols for handling hazardous materials.[5]
Waste Characterization and Segregation
The initial step in proper disposal is to characterize the waste. While this compound may not be explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its pharmacological activity warrants a cautious approach.[6] As a benzodiazepine (B76468) analog, it should be managed as a potentially hazardous pharmaceutical waste.
Key considerations for waste segregation include:
-
Solid vs. Liquid Waste: Separate solid materials (e.g., contaminated personal protective equipment (PPE), absorbent pads) from liquid waste solutions.
-
Chemical Compatibility: Do not mix incompatible chemicals in the same waste container to prevent dangerous reactions.[7]
-
Container Labeling: All waste containers must be clearly and accurately labeled with their contents.[8]
The following table summarizes the general approach to segregating laboratory waste containing this compound:
| Waste Stream | Description | Disposal Container |
| Solid Waste | Contaminated gloves, bench paper, pipette tips, and other solid materials that have come into contact with this compound. | Labeled, sealed, and puncture-resistant container. |
| Liquid Waste (Aqueous) | Aqueous solutions containing this compound. Sink disposal is generally not recommended for research chemicals.[9][10] | Labeled, sealed, and leak-proof container. |
| Liquid Waste (Organic Solvent) | Solutions of this compound in organic solvents. | Labeled, sealed, and solvent-compatible container. |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with this compound. | Approved sharps container. |
| Unused/Expired Compound | Pure this compound or expired solutions. | Original or compatible, clearly labeled container. |
Disposal Procedures
The guiding principle for the disposal of any research chemical is to prevent its release into the environment and to ensure it cannot be diverted for illicit use. Given its nature as a psychoactive substance, treating this compound with the same precautions as a controlled substance is a prudent measure.[6][11]
Step-by-Step Disposal Guidance:
-
Consult Institutional EHS: Before generating any waste, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.
-
Render Non-Retrievable (if required): For any significant quantity of the pure compound, your EHS office may require that the substance be rendered "non-retrievable" to prevent diversion. This often involves chemical degradation or mixing with an inert matrix.[6][12] This step must be performed in accordance with institutional and DEA guidelines if applicable.
-
Package Waste: Securely package all waste streams in the appropriate, labeled containers as outlined in the table above. Ensure all containers are tightly sealed to prevent leaks or spills.[4]
-
Arrange for Pickup: Contact your institution's hazardous waste management service to schedule a pickup of the waste containers.[5] Do not dispose of chemical waste in regular trash or down the drain.[9][10]
Experimental Protocol: Chemical Inactivation (Illustrative Example)
Disclaimer: The following is an illustrative example of a chemical inactivation approach. The specific method for this compound must be validated and approved by your institution's EHS department.
Objective: To chemically modify this compound to reduce its biological activity before disposal.
Materials:
-
This compound waste
-
Sodium hypochlorite (B82951) solution (bleach) or other suitable oxidizing agent
-
Sodium hydroxide (B78521) or hydrochloric acid for pH adjustment
-
Appropriate PPE (lab coat, safety glasses, chemical-resistant gloves)
-
Fume hood
Procedure:
-
Working in a certified chemical fume hood, dilute the this compound waste with water if it is in a concentrated form.
-
Slowly add an excess of the oxidizing agent (e.g., sodium hypochlorite) to the solution while stirring.
-
Monitor the reaction and adjust the pH as necessary to optimize the degradation process, based on literature for similar compounds.
-
Allow the reaction to proceed for a sufficient time to ensure complete degradation. This should be validated by an appropriate analytical method (e.g., HPLC, GC-MS).
-
Neutralize the resulting solution to a pH between 6 and 8.
-
Dispose of the final solution as hazardous chemical waste through your institution's EHS program.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these guidelines and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound and contribute to a secure research environment.
References
- 1. Etizolam and Its Major Metabolites: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Metabolism and excretion of the benzodiazepine analogue etizolam in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acewaste.com.au [acewaste.com.au]
- 5. mtu.edu [mtu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. acs.org [acs.org]
- 10. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 11. advisory.avalerehealth.com [advisory.avalerehealth.com]
- 12. sfenvironment.org [sfenvironment.org]
Essential Safety and Operational Guide for Handling alpha-Hydroxyetizolam
For researchers, scientists, and drug development professionals, the safe handling of alpha-Hydroxyetizolam, a metabolite of the potent thienodiazepine etizolam, is paramount to ensure personal safety and maintain a controlled laboratory environment. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE), handling procedures, and disposal plans.
Hazard Identification and Classification
This compound is classified as Acute Toxicity, Oral Category 4 (H302), meaning it is harmful if swallowed.[1] Due to the pharmacological activity of benzodiazepine-related compounds, it should be handled as a potent compound.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following table summarizes recommended PPE for laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as powder) | - Full-face powered air-purifying respirator (PAPR) or N95/FFP3 respirator within a certified chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving with nitrile or neoprene gloves.- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powder. Full respiratory protection and double gloving provide enhanced protection. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. |
| General Laboratory Handling | - Lab coat.- Safety glasses with side shields.- Nitrile gloves. | Basic protection for handling closed containers or during low-risk procedures. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial to minimize exposure and prevent contamination.
Preparation and Handling Workflow
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Review Safety Information : Before any handling, thoroughly review the Safety Data Sheet (SDS) and any other available safety information.
-
Prepare the Work Area : Ensure a certified chemical fume hood is used for all operations involving open powders or solutions. Decontaminate the work surface before and after use. Have a spill kit readily accessible.
-
Don PPE : Put on the appropriate PPE as outlined in the table above. For potent compounds, double gloving is recommended.
-
Handling Operations :
-
When weighing the solid compound, use a ventilated balance enclosure or a fume hood to minimize inhalation risk.
-
For solution preparation, add the solvent to the solid carefully to avoid splashing.
-
-
Decontamination : After handling, decontaminate all equipment and work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Doffing PPE : Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the lab coat and then the inner gloves.
-
Hand Washing : Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a benzodiazepine (B76468) derivative, it is prudent to handle its disposal with a high degree of caution.
Waste Segregation and Disposal Pathway
Caption: Disposal pathway for this compound waste.
Disposal Procedures:
-
Unused/Expired Compound : Do not dispose of down the drain or in regular trash. Collect in a clearly labeled, sealed, and compatible container for disposal through a certified hazardous waste vendor.
-
Contaminated Labware : Items such as pipette tips, vials, and gloves that have come into contact with this compound should be collected in a designated, puncture-resistant, and sealed container labeled as "Hazardous Waste" with the chemical name.
-
Liquid Waste : Collect all aqueous and organic waste containing this compound in a sealed, properly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Regulatory Compliance : The disposal of benzodiazepine-related compounds may be subject to specific regulations. It is essential to consult with your institution's Environmental Health & Safety (EHS) department to ensure compliance with all local, state, and federal regulations. While research waste may not be subject to DEA regulations for disposal, it must be evaluated against EPA hazardous waste criteria.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
